Rocaglamide
Description
This compound, also referred to as this compound-A, is the eponymous member of a class of anti-cancer phytochemicals known as rocaglamides. Rocaglamides are secondary metabolites of the plant genus Aglaia, and extracts of the plant have traditionally been used as a form of insect repellant due to its natural insecticidal properties. Reports of Aglaia anti-tumor activity date back as far as 1973, and this compound-A was first isolated in 1982 from the species A. elliptifolia. This compound and a number of its derivatives (e.g. [didesmethylthis compound]) are currently being studied for use as chemotherapeutic agents in the treatment of various leukemias, lymphomas, and carcinomas, as well as adjuvant therapy in the treatment of certain chemotherapy-resistant cancers.
This compound has been reported in Aglaia formosana, Aglaia elliptifolia, and other organisms with data available.
RN refers to (1alpha,2alpha,3beta,3abeta,8bbeta)-isomer; isolated from stems of Aglaia elliptifolia; structure given in first source
Properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPAQENNNINUPW-IDAMAFBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101004852 | |
| Record name | Rocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84573-16-0 | |
| Record name | (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84573-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rocaglamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rocaglamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rocaglamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101004852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROCAGLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG4N852F7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rocaglamide's Mechanism of Action in Cancer Cells: A Technical Guide
Rocaglamides, a class of natural products isolated from plants of the genus Aglaia, have demonstrated potent anticancer activity, drawing significant interest from the research and drug development communities. This technical guide provides an in-depth exploration of the molecular mechanisms through which rocaglamide A (Roc-A) exerts its effects on cancer cells, with a focus on its primary molecular targets, the signaling pathways it modulates, and the experimental evidence supporting these findings.
Core Mechanism: Targeting the Translation Initiation Machinery
The primary mechanism of action for this compound is the inhibition of protein synthesis at the initiation phase.[1][2][3][4] This is achieved by directly targeting the eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase.[4][5][6][7]
This compound clamps eIF4A onto polypurine sequences within the 5' untranslated regions (5' UTRs) of specific mRNAs.[5][6][7] This action creates a stable this compound-eIF4A-RNA complex, which acts as a potent translational repressor.[4][5] The formation of this complex effectively stalls the scanning 43S preinitiation complex, thereby preventing the initiation of translation for a subset of mRNAs.[5] Structural studies have revealed that this compound binds to a "bi-molecular cavity" formed by both eIF4A and the polypurine RNA sequence, highlighting a unique mode of action for an RNA-sequence-selective inhibitor.[5][6]
This targeted inhibition of translation disproportionately affects the synthesis of short-lived, regulatory proteins that are crucial for cancer cell proliferation and survival, including oncoproteins like Myc.[8]
Modulation of Key Signaling Pathways
Beyond its direct impact on protein synthesis, this compound influences several signaling pathways that are critical for cancer cell pathogenesis.
NF-κB Signaling Pathway
This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10][11] It has been shown to suppress the activation of NF-κB in T-cells induced by tumor necrosis factor-alpha (TNFα) and phorbol (B1677699) 12-myristate 13-acetate (PMA).[11] The mechanism of inhibition involves the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[10][11] By inhibiting NF-κB, this compound can sensitize cancer cells to apoptosis and reduce the expression of genes involved in inflammation, cell survival, and proliferation.[11]
Heat Shock Factor 1 (HSF1) Activation
This compound has been identified as a potent and selective inhibitor of Heat Shock Factor 1 (HSF1) activation, with an IC50 of approximately 50 nM.[9][12] HSF1 is a transcription factor that plays a crucial role in the cellular stress response and is often exploited by cancer cells to promote survival and proliferation. By inhibiting HSF1, this compound can lead to the upregulation of thioredoxin-interacting protein (TXNIP), which in turn reduces glucose uptake, a critical metabolic pathway for cancer cells.[1]
Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. This compound has been shown to inhibit this pathway by targeting prohibitin (PHB) 1 and 2.[2][13] The binding of this compound to prohibitins prevents their interaction with CRaf, thereby inhibiting the activation of the downstream MEK-ERK signaling cascade.[2] This inhibition contributes to the overall anti-proliferative effects of this compound.
Rho GTPase Activity and Cell Migration
This compound has been shown to inhibit cancer cell migration and invasion, crucial events in metastasis formation.[2][14][15] Mechanistically, this compound treatment leads to the inhibition of the small GTPases RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton and cellular motility.[2][15] This inhibition occurs independently of its anti-proliferative and cytotoxic effects at certain concentrations.[2][15]
Cellular Consequences of this compound Treatment
The multifaceted molecular mechanisms of this compound converge to produce significant anti-cancer effects at the cellular level.
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G1 and G2/M phases.[1][16][17] One mechanism contributing to this is the activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway, which leads to the degradation of the cell cycle regulator Cdc25A.[1][18] The inhibition of translation of key cell cycle proteins also plays a significant role in this process.
Induction of Apoptosis
This compound induces apoptosis in a variety of cancer cell lines.[8][17] This is achieved through the activation of pro-apoptotic MAPK pathways, specifically p38 and JNK, and the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2.[1][8][13][17] Furthermore, by inhibiting NF-κB, this compound sensitizes cancer cells to apoptosis induced by other stimuli like TNFα. In some contexts, this compound can overcome resistance to TRAIL-mediated apoptosis by downregulating the expression of c-FLIP.[19]
Effects on Cancer Stem Cells
Recent studies have highlighted the potential of this compound and its derivatives to selectively target glioblastoma cancer stem cells (CSCs).[20] This selective cytotoxicity against the CSC population is a promising therapeutic strategy for preventing tumor recurrence.[20]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its derivatives across various cancer cell lines.
Table 1: IC50 Values of this compound and Derivatives in Sarcoma Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound (Roc) | STS26T | 2.4 ± 0.5 |
| ST8814 | 3.1 ± 0.6 | |
| TC32 | 1.8 ± 0.3 | |
| 143B | 2.5 ± 0.4 | |
| RD | 2.0 ± 0.2 | |
| Didesmethylthis compound (B3182005) (DDR) | STS26T | 1.1 ± 0.2 |
| ST8814 | 1.5 ± 0.3 | |
| TC32 | 0.8 ± 0.1 | |
| 143B | 1.2 ± 0.2 | |
| RD | 1.0 ± 0.1 |
Data extracted from a study on sarcoma cell lines.[3][16]
Table 2: Effects of this compound on Cell Migration and Rho GTPase Activity
| Cell Line | Roc-A Concentration | Inhibition of Migration/Invasion | Inhibition of Rho GTPase Activity |
| PC-3 (Prostate) | 15-30 nM | 50-80% | ~15-22% (RhoA, Rac1, Cdc42) |
| MDA-MB-231 (Breast) | Not specified | 50-80% | Not specified |
| 293T (Kidney) | Not specified | 50-80% | Not specified |
| HeLa | Not specified | Not specified | ~15-31% (RhoA, Rac1, Cdc42) |
Data extracted from a study on cancer cell migration.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used to investigate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[21]
-
Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins involved in this compound's mechanism of action (e.g., eIF4A, p-ERK, cleaved caspases).
-
Methodology:
-
Treat cells with this compound for the desired time and at the appropriate concentration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., pancreatic, hepatocellular carcinoma) subcutaneously or orthotopically into immunocompromised mice (e.g., SCID or nude mice).[19][22]
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., intraperitoneally or orally) at a predetermined dose and schedule.[3][19][22] The control group receives a vehicle solution.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[19][22]
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.[19]
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of apoptosis or proliferation).[16]
-
Conclusion
This compound exhibits a unique and multifaceted mechanism of action against cancer cells, primarily centered on the inhibition of translation initiation through the targeting of eIF4A. This primary action is complemented by its ability to modulate critical signaling pathways, including NF-κB, HSF1, and Ras/Raf/MEK/ERK, leading to cell cycle arrest, apoptosis, and the inhibition of metastasis. The potent and selective nature of this compound's activity, including its effects on cancer stem cells, underscores its potential as a promising therapeutic agent in oncology. Further research and clinical development are warranted to fully realize the therapeutic benefits of this class of compounds.
References
- 1. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticancer phytochemical this compound inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. oncotarget.com [oncotarget.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Rocaglamide: A Technical Guide to Natural Sources, Isolation, and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rocaglamide, a potent anticancer phytochemical. It details its natural sources, presents a generalized methodology for its isolation and purification, and explores the key signaling pathways through which it exerts its biological effects. All quantitative data is summarized for clarity, and detailed diagrams visualize complex experimental and biological processes.
Natural Sources of this compound
This compound and its derivatives, collectively known as flavaglines or rocaglates, are secondary metabolites exclusively found in plants of the genus Aglaia, which belongs to the Meliaceae (mahogany) family[1][2]. This genus comprises over 120 species distributed mainly in the tropical and subtropical rainforests of Southeast Asia and the Pacific region[3].
The first member of this class, this compound A (Roc-A), was isolated in 1982 from Aglaia elliptifolia[3][4]. Since then, over 100 naturally occurring this compound derivatives have been characterized from more than 30 Aglaia species[2][3][4]. Species that are particularly rich sources and have been extensively studied include:
-
Aglaia odorata[3]
-
Aglaia duperreana[3]
-
Aglaia argentea[3]
-
Aglaia cordata[3]
-
Aglaia edulis[3]
-
Aglaia foveolata[3]
-
Aglaia oligophylla[3]
-
Aglaia silvestris[3]
-
Aglaia perviridis[3]
-
Aglaia crassinervia[3]
-
Aglaia ponapensis[3]
-
Aglaia rubiginosa[3]
Postulated Biosynthesis
While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, a plausible pathway has been proposed based on biomimetic chemical synthesis and the co-occurrence of related structures within the plant[1]. The biosynthesis is believed to originate from two primary precursors: a 3-hydroxyflavone (B191502) derivative (a type of flavonoid) and a cinnamic acid amide derivative[1]. The proposed pathway elegantly explains the structural relationship and co-occurrence of different flavagline subtypes within the same plant species[1].
Experimental Protocols: Isolation and Purification
The following is a generalized, multi-step protocol for the extraction, fractionation, and purification of rocaglamides from Aglaia plant material, based on methodologies cited for the isolation of various derivatives[6].
Plant Material Preparation
-
Collection: Collect fresh plant material, such as leaves, twigs, or bark, from a suitable Aglaia species.
-
Washing and Drying: Thoroughly wash the material with distilled water to remove debris. Air-dry the material in a well-ventilated area away from direct sunlight for 7-10 days, or until brittle[6].
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction[6].
Successive Solvent Extraction
This process separates compounds based on their polarity.
-
Non-polar Extraction: Macerate the dried powder with a non-polar solvent like n-hexane (e.g., 3 x 3 L for every 1 kg of powder, 24 hours each) to remove lipids and other non-polar constituents. Filter and discard the solvent[6].
-
Intermediate Polarity Extraction: Macerate the plant residue from the previous step with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 3 x 3 L, 24 hours each). Rocaglamides are typically extracted in this fraction[6].
-
Polar Extraction: Finally, macerate the residue with a polar solvent like methanol (B129727) (e.g., 3 x 3 L, 24 hours each) to extract highly polar compounds[6].
-
Concentration: Combine the filtrates from the intermediate polarity extraction step and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract[6].
Fractionation by Vacuum Liquid Chromatography (VLC)
-
Column Packing: Pack a sintered glass funnel with silica (B1680970) gel 60 (stationary phase), using approximately 10-20 times the weight of the crude extract[6].
-
Sample Loading: Dissolve the crude extract in a minimal amount of the elution solvent and adsorb it onto a small amount of silica gel. After the solvent evaporates completely, load the dried sample onto the top of the VLC column[6].
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is n-hexane:ethyl acetate, followed by ethyl acetate:methanol, collecting fractions of the eluate[6].
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify and pool fractions containing compounds with similar retention factors (Rf values).
Purification by Column Chromatography (CC)
-
Column Preparation: Pack a glass column with silica gel 60 using a slurry method with the initial mobile phase.
-
Elution: Apply the combined, concentrated fraction from VLC to the column. Elute with an isocratic or gradient solvent system of increasing polarity (e.g., dichloromethane:isopropanol or dichloromethane:methanol)[6].
-
Fraction Collection: Collect small fractions and analyze them by TLC. Combine fractions that show a pure spot corresponding to the target this compound.
Final Purification by HPLC
For obtaining highly pure compounds, a final purification step using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is often necessary[6]. The specific column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water) will depend on the specific this compound derivative being isolated.
Quantitative Data: Isolation Yields
The yield of rocaglamides can vary significantly depending on the plant species, the part of the plant used, collection time, and the specific isolation methodology. The following table summarizes representative data from the literature for the isolation of various this compound derivatives.
| Compound | Plant Source | Plant Part | Extraction Solvent | Yield | Reference |
| Rocaglaol | Aglaia dupperreana | Leaves | Dichloromethane | 10 mg (from 3.6 g extract) | [6] |
| This compound S | Aglaia elaeagnoidea | Leaves | Dichloromethane | 1.6 mg (from 3.6 g extract) | [6] |
| This compound AY | Aglaia oligophylla | Leaves | Dichloromethane | 3.3 mg | [6] |
| Unnamed | Aglaia dupperreana | Bark | n-hexane, ethyl acetate, methanol | 1.9 mg (from 5.4 g fraction) | [6] |
Molecular Mechanisms and Signaling Pathways
Rocaglamides exhibit potent anticancer activity through the modulation of several critical cellular signaling pathways. Their primary mechanism involves the inhibition of protein synthesis, but they also impact cell cycle progression, stress responses, and cell migration.
Inhibition of Translation Initiation via eIF4A
The most well-characterized mechanism of action for rocaglamides is the inhibition of translation initiation[4][7]. They directly target the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase[8][9]. Instead of simply inhibiting its helicase activity, this compound clamps eIF4A onto specific polypurine sequences within the 5' untranslated regions (5' UTRs) of certain mRNAs[8][9][10]. This stabilized eIF4A-RNA complex acts as a roadblock, preventing the scanning 43S preinitiation complex from reaching the start codon, thereby selectively repressing the translation of a subset of proteins, many of which are crucial for cancer cell proliferation and survival[8][9].
Inhibition of Pro-Survival Signaling
Rocaglamides have been shown to inhibit the Ras-CRaf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival[3][4][7]. This inhibition is thought to occur through the binding of rocaglamides to Prohibitins (PHB1 and PHB2), which prevents their interaction with CRaf, a critical step for pathway activation[3]. Downregulation of this pathway can contribute to the induction of apoptosis[4][7].
Activation of Cell Cycle Checkpoints
This compound can block cell cycle progression, particularly at the G1-S and G2/M phases, by activating the ATM/ATR-Chk1/Chk2 checkpoint pathway[4][7][11][12]. This activation leads to the phosphorylation and subsequent degradation of cell cycle regulators like Cdc25A, a phosphatase that is often overexpressed in cancers and is essential for cell cycle progression[11]. This effect appears to be selective for tumor cells, as this compound has been shown to have no influence on the cell cycle of normal proliferating lymphocytes[11].
Activation of Innate Immune Signaling
Recent studies have revealed that this compound can also modulate the tumor microenvironment by activating the cGAS-STING innate immune signaling pathway[13]. It achieves this by inducing mitochondrial DNA (mtDNA) damage and promoting its release into the cytoplasm. This cytosolic mtDNA is detected by the sensor cGAS, leading to the activation of STING. This, in turn, stimulates the production of chemokines like CCL5 and CXCL10, which promotes the infiltration of natural killer (NK) cells into the tumor, enhancing antitumor immunity[13].
Conclusion
This compound and its analogues, derived from the Aglaia genus, represent a promising class of natural products for oncology drug development. Their unique mechanism of action, centered on the modulation of the translation initiation factor eIF4A, provides a distinct therapeutic strategy. Furthermore, their ability to interfere with multiple oncogenic signaling pathways, including Ras-MEK-ERK and cell cycle control, while also stimulating an antitumor immune response, underscores their potential as multifaceted anticancer agents. The detailed isolation protocols and understanding of their molecular targets outlined in this guide provide a solid foundation for researchers and scientists to further explore and harness the therapeutic potential of this important class of phytochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Phytochemical and Biological Studies on Rocaglate Derivatives from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - Mendeley Data [data.mendeley.com]
- 11. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound promotes the infiltration and antitumor immunity of NK cells by activating cGAS-STING signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Postulated Biosynthesis of Rocaglamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Rocaglamide and its derivatives, collectively known as flavaglines, are a class of natural products exhibiting potent anticancer, anti-inflammatory, and insecticidal activities.[1][2] Exclusive to plants of the Aglaia genus, these compounds feature a complex cyclopenta[b]benzofuran core.[1] While the complete enzymatic pathway for this compound biosynthesis remains to be elucidated, a chemically plausible pathway has been postulated. This guide provides an in-depth overview of this proposed biosynthetic route, supported by evidence from biomimetic chemical syntheses. It details relevant experimental methodologies, presents available quantitative data, and visualizes the key transformations.
The Postulated Biosynthetic Pathway
The biosynthesis of this compound derivatives is believed to originate from two primary precursors: a 3-hydroxyflavone (B191502) derivative and a cinnamic acid amide derivative .[1] The proposed pathway is characterized by a key cycloaddition reaction followed by a skeletal rearrangement. The co-occurrence of rocaglamides with structurally related compounds, such as aglains, within the same plant species lends support to this hypothesis.
The key steps of the postulated pathway are as follows:
-
Michael-type Addition: The biosynthesis is initiated by a Michael-type 1,4-addition of the enolate of a 3-hydroxyflavone derivative to the α,β-unsaturated amide of a cinnamic acid derivative.
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization to form a five-membered ring, yielding a cyclopenta[bc]benzopyran core structure, characteristic of aglain-type compounds.
-
Skeletal Rearrangement: A subsequent rearrangement, likely proceeding through an α-ketol shift, transforms the aglain skeleton into the cyclopenta[b]benzofuran core of the rocaglamides.
-
Reduction: The final step is proposed to be a reduction of a ketone intermediate to afford the final this compound structure.
This postulated pathway is visualized in the diagram below.
Experimental Protocols: Biomimetic Synthesis
In the absence of characterized enzymes, biomimetic synthesis provides a valuable model for the postulated biosynthetic pathway. The following protocol outlines a general procedure for the biomimetic synthesis of a this compound core structure via a photochemical [3+2] cycloaddition, which mimics the proposed initial steps of the natural pathway.
General Biomimetic [3+2] Photocycloaddition and Rearrangement
This protocol is based on the work of Porco and colleagues, who have extensively studied the biomimetic synthesis of rocaglates.[3]
Materials:
-
3-Hydroxyflavone derivative
-
Cinnamate (B1238496) dipolarophile (e.g., methyl cinnamate)
-
Anhydrous solvent (e.g., toluene (B28343) or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
UV photoreactor (e.g., Hanovia lamp with a uranium filter)
-
Reagents for rearrangement (e.g., a Lewis acid like TMSOTf or a base)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the 3-hydroxyflavone derivative (1 equivalent) and the cinnamate dipolarophile (1.5-2 equivalents) in the chosen anhydrous solvent under an inert atmosphere. The concentration of the reactants is typically in the range of 0.01-0.05 M.
-
Photocycloaddition: Irradiate the reaction mixture in the UV photoreactor at room temperature. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The irradiation is typically carried out for several hours until the starting material is consumed.
-
Work-up and Isolation of Aglain Intermediate: After the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product, containing the aglain-type cycloadduct, can be purified by flash column chromatography on silica (B1680970) gel.
-
Skeletal Rearrangement to this compound Core: The isolated aglain intermediate is then subjected to a skeletal rearrangement to form the this compound core.
-
Acid-mediated Rearrangement: Dissolve the aglain intermediate in an anhydrous solvent (e.g., dichloromethane) and treat it with a Lewis acid (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf) at low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until the rearrangement is complete, as monitored by TLC or HPLC.
-
Base-mediated Rearrangement: Alternatively, the rearrangement can be effected under basic conditions, for example, by treating the aglain intermediate with a base in a suitable solvent.
-
-
Final Work-up and Purification: Upon completion of the rearrangement, quench the reaction appropriately (e.g., with saturated aqueous sodium bicarbonate for the acid-mediated reaction). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound derivative is then purified by flash column chromatography.
Quantitative Data
As the enzymatic pathway for this compound biosynthesis has not been elucidated, quantitative data such as enzyme kinetics and precursor incorporation rates are not available. The following tables summarize available quantitative data from biomimetic synthesis studies and biological activity assays of various this compound derivatives.
Table 1: Yields of Key Steps in a Biomimetic Synthesis of a Rocaglate Derivative
| Step | Reactants | Product | Yield (%) | Reference |
| Photocycloaddition | 3-Hydroxyflavone, Methyl Cinnamate | Aglain Intermediate | 60-70 | [3] |
| Rearrangement & Reduction | Aglain Intermediate | Methyl Rocaglate | 62 (two steps) | [3] |
| Acid-mediated Rearrangement | Aglain Thioester Intermediate | Rocaglate Thioester | 56 (three steps) | [3] |
Table 2: In Vitro and In Vivo Inhibitory Activity of Selected this compound Derivatives [3]
| Compound | In Vitro Translation Inhibition IC₅₀ (nM) | In Vivo Protein Synthesis Inhibition (% at 1 hr) |
| Silvestrol | ~100 | ~85 |
| Rocaglate Hydroxamate (8e) | 300-400 | ~85 |
| Rocaglate Amide (8f) | 300-400 | Not Reported |
Conclusion and Future Directions
The biosynthesis of this compound derivatives is a fascinating area of natural product chemistry. While a plausible pathway has been postulated based on sound chemical principles and biomimetic synthesis, the enzymatic machinery responsible for these transformations in Aglaia species remains unknown. Future research in this field should focus on the isolation and characterization of the enzymes involved in this pathway. The use of modern techniques such as transcriptomics and proteomics of Aglaia species, combined with isotopic labeling studies, could be instrumental in identifying the candidate genes and enzymes. A full understanding of the biosynthetic pathway will not only be a significant scientific achievement but could also open up avenues for the biotechnological production of these valuable therapeutic compounds.
References
Rocaglamide Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide and its derivatives, a class of natural products known as flavaglines, are isolated from plants of the Aglaia genus.[1] These compounds have demonstrated potent anticancer, anti-inflammatory, and insecticidal properties.[1][2] The primary mechanism of action for their anticancer effects is the inhibition of protein synthesis through targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of rocaglamides, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid in the rational design of novel therapeutic agents.
Core Structure and Mechanism of Action
The characteristic molecular architecture of rocaglamides is the cyclopenta[b]benzofuran core, which is essential for their biological activity.[4] Rocaglamides function as interfacial inhibitors, clamping eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs).[4][5] This action stalls the 43S preinitiation complex, thereby inhibiting the translation of a subset of mRNAs that often encode for proteins crucial for cancer cell proliferation and survival.[5]
Quantitative Structure-Activity Relationship Data
The biological activity of this compound derivatives is highly sensitive to substitutions at various positions on the cyclopenta[b]benzofuran scaffold. The following tables summarize the in vitro cytotoxicity of key this compound analogs against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit cell growth by 50%).
Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (nM) |
| (-)-Rocaglamide | Human Osteosarcoma | 25 - 40 |
| (-)-Didesmethylthis compound (DDR) | Human Osteosarcoma | 5 - 7 |
| (+)-Didesmethylthis compound (DDR) | Human Osteosarcoma | 3600 - 5800 |
| (±)-DDR-acetate | Human Osteosarcoma | Not specified, but active |
| (±)-bromo-DDR | Human Osteosarcoma | Inactive |
| This compound A | Jurkat (Leukemia) | < 10 |
| This compound A | NIH/3T3 (Fibrosarcoma) | ~20 |
| Silvestrol (B610840) | Jurkat (Leukemia) | ~50 |
| Silvestrol | NIH/3T3 (Fibrosarcoma) | ~50 |
| SDS-1-021-(-) | Jurkat (Leukemia) | < 10 |
| SDS-1-021-(-) | NIH/3T3 (Fibrosarcoma) | ~20 |
| CR-1-31-B | Jurkat (Leukemia) | ~20 |
| CR-1-31-B | NIH/3T3 (Fibrosarcoma) | ~20 |
Data compiled from multiple sources.[6][7]
Table 2: Cytotoxicity of this compound Analogs in Canine Osteosarcoma Cell Lines
| Compound | IC50 (nM) |
| (-)-Rocaglamide | 10 - 30 |
| (-)-Didesmethylthis compound (DDR) | 4 - 7 |
Data compiled from a study on canine osteosarcoma.[6]
Key Structure-Activity Relationship Insights:
-
Stereochemistry is Crucial: The natural (-) enantiomers of rocaglamides are significantly more active than their (+) counterparts. For instance, (-)-Didesmethylthis compound is over 500-fold more potent than (+)-Didesmethylthis compound.[6]
-
C-2 Position: Modifications at the C-2 position can be tolerated and may even enhance activity. For example, didesmethylthis compound (B3182005), which has a primary amide at C-2, is more potent than this compound itself in some cell lines.[6]
-
C-1 Position: Acetylation at the C-1 hydroxyl group is tolerated, as seen with (±)-DDR-acetate, which retains potent activity.[8]
-
A-Ring (C-5 Position): Bromination at the C-5 position of the A-ring, as in (±)-bromo-DDR, abolishes the antiproliferative activity, indicating that this position is sensitive to modification.[6]
-
C-6 Position: The complex dioxanyl ring found in silvestrol is not essential for cytotoxicity, and simpler substituents can be introduced to improve drug-like properties.[9]
-
C-8b Position: A hydroxyl group at the C-8b position on the cyclopenta[b]benzofuran core is critical for growth-inhibitory activity.[6]
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound analogs and their corresponding IC50 values.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the existing medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[12]
In Vitro Translation Inhibition Assay
Objective: To measure the direct inhibitory effect of this compound analogs on protein synthesis.
Methodology:
-
Lysate Preparation: Prepare rabbit reticulocyte lysate or a lysate from the cell line of interest.
-
Reaction Mixture: Set up a reaction mixture containing the lysate, an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine), an mRNA template (e.g., luciferase mRNA), and the this compound analog at various concentrations.
-
Incubation: Incubate the reaction mixture at 30°C for a designated time (e.g., 60-90 minutes) to allow for protein synthesis.
-
Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Quantification: Collect the protein precipitates on a filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of translation inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value for translation inhibition.[7]
eIF4A RNA Helicase Assay (Fluorescence Polarization)
Objective: To assess the ability of this compound analogs to "clamp" eIF4A to RNA.
Methodology:
-
Reaction Components: Prepare a reaction mixture containing recombinant eIF4A protein, a fluorescently labeled RNA oligonucleotide (e.g., FAM-labeled polypurine sequence), ATP, and the this compound analog.[13]
-
Incubation: Allow the components to incubate and reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of the sample. An increase in polarization indicates the formation of a larger molecular complex, signifying the clamping of eIF4A to the RNA by the compound.
-
Data Analysis: Plot the change in fluorescence polarization against the compound concentration to determine the potency of the clamping activity.[14]
Signaling Pathways and Experimental Workflows
dot digraph "Rocaglamide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4A [label="eIF4A (RNA Helicase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mRNA [label="mRNA (with 5' UTR polypurine sequence)", fillcolor="#F1F3F4", fontcolor="#202124"]; eIF4A_mRNA_Roc [label="eIF4A-mRNA-Rocaglamide\nTernary Complex (Clamped)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Translation_Initiation [label="Translation Initiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\n(Oncogenic Proteins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cancer Cell\nProliferation & Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> eIF4A_mRNA_Roc [label="Binds to\neIF4A-mRNA interface"]; eIF4A -> eIF4A_mRNA_Roc; mRNA -> eIF4A_mRNA_Roc; eIF4A_mRNA_Roc -> Translation_Initiation [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Translation_Initiation -> Protein_Synthesis [label="Leads to"]; Protein_Synthesis -> Cell_Proliferation [label="Promotes"]; Translation_Initiation -> Apoptosis [label="Induces", style=dashed, color="#34A853", fontcolor="#34A853"]; Cell_Proliferation -> Apoptosis [label="Inhibition leads to", style=dashed, color="#EA4335", fontcolor="#EA4335"];
{rank=same; this compound; eIF4A; mRNA} } this compound's primary mechanism of action.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start:\nthis compound Analog Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellViability [label="Cell Viability Assays\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranslationAssay [label="In Vitro Translation\nInhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HelicaseAssay [label="eIF4A Helicase/Clamping Assay\n(e.g., FP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MechanismStudies [label="Mechanism of Action Studies", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; WesternBlot [label="Western Blot\n(Downstream effectors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptosisAssay [label="Apoptosis Assays\n(e.g., Annexin V)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Analysis\n(e.g., PI Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Efficacy Studies\n(Xenograft Models)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Lead Optimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CellViability; Start -> TranslationAssay; Start -> HelicaseAssay; CellViability -> MechanismStudies; TranslationAssay -> MechanismStudies; HelicaseAssay -> MechanismStudies; MechanismStudies -> WesternBlot; MechanismStudies -> ApoptosisAssay; MechanismStudies -> CellCycle; WesternBlot -> InVivo; ApoptosisAssay -> InVivo; CellCycle -> InVivo; InVivo -> End; } A typical experimental workflow for SAR studies.
Conclusion
The structure-activity relationship of rocaglamides is a complex but increasingly well-understood field. The potent and selective anticancer activity of these natural products is intrinsically linked to their unique chemical structure, with the cyclopenta[b]benzofuran core acting as the key pharmacophore. Key takeaways for drug development professionals include the critical role of stereochemistry, the tolerance for modifications at the C-1 and C-2 positions, and the sensitivity of the A-ring to substitution. The detailed experimental protocols and workflow provided in this guide offer a framework for the continued exploration and optimization of this compound-based compounds as novel therapeutics. Future research will likely focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of these potent molecules to enhance their clinical applicability.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor Effects of the eIF4A Inhibitor Didesmethylthis compound and Its Derivatives in Human and Canine Osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor effects of the eIF4A inhibitor didesmethylthis compound and its derivatives in human and canine osteosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic silvestrol analogues as potent and selective protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
eIF4A: The Primary Target of Rocaglamide - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The eukaryotic translation initiation factor 4A (eIF4A) has emerged as a critical and compelling target in oncology. This DEAD-box RNA helicase, a key component of the eIF4F complex, is essential for unwinding the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), a crucial step for the initiation of cap-dependent translation.[1] Dysregulation of this process is a hallmark of many cancers, which often exhibit a dependency on the translation of specific mRNAs encoding oncoproteins and cell cycle regulators. Rocaglamides, a class of natural products, have been identified as potent and specific inhibitors of eIF4A. These compounds exhibit a unique mechanism of action, acting as interfacial inhibitors that "clamp" eIF4A onto specific RNA sequences, thereby stalling translation initiation and leading to anti-neoplastic effects. This technical guide provides a comprehensive overview of eIF4A as the primary target of rocaglamides, detailing the molecular mechanism, quantitative binding data, experimental methodologies for characterization, and the key signaling pathways involved.
Mechanism of Action: Interfacial Inhibition and the eIF4A-RNA Clamp
Rocaglamides do not bind with high affinity to either eIF4A or RNA alone. Instead, they stabilize the transient eIF4A-RNA complex, effectively locking the helicase onto the mRNA.[1][2] This unique mechanism is termed "interfacial inhibition." Structural and biochemical studies have revealed that rocaglamides bind to a bimolecular cavity formed at the interface of eIF4A and a polypurine sequence within the RNA.[3][4] This clamping action prevents the ATP-dependent helicase activity of eIF4A, thus inhibiting the scanning of the 43S pre-initiation complex along the mRNA to the start codon.[1][5]
The consequences of this clamping are twofold:
-
Cis-inhibition: The rocaglamide-eIF4A complex acts as a roadblock on the specific mRNA to which it is bound, directly preventing its translation.[6]
-
Trans-inhibition: By sequestering eIF4A on certain mRNAs, rocaglamides reduce the available pool of functional eIF4A for the translation of other mRNAs, leading to a broader, albeit selective, inhibition of protein synthesis.[6]
Recent evidence suggests that this compound A (RocA) can also target another DEAD-box helicase, DDX3X, with a similar clamping mechanism on polypurine motifs, expanding the repertoire of its cellular targets.[6][7]
Quantitative Data: Potency of this compound and its Derivatives
The inhibitory activity of rocaglamides and their derivatives against eIF4A-mediated translation is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary depending on the specific rocaglate, the cell line used, and the assay conditions.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound A | Jurkat | Translation Inhibition | < 50 | [8] |
| Silvestrol | Jurkat | Translation Inhibition | ~50 | [8] |
| Silvestrol | DHL cells | Viability Assay | Potent (exact value not specified) | [9] |
| CR-1-31-B | Jurkat | Translation Inhibition | < 50 | [8] |
| (-)-SDS-1-021 | Jurkat | Translation Inhibition | < 10 | [8] |
| (-)-SDS-1-021 | NIH/3T3 | Translation Inhibition | ~20 | [8] |
| RocA-(+) | Jurkat/NIH/3T3 | Translation Inhibition | Inactive | [8] |
| CR-1-31 B | Various Cancer Cell Lines | Viability Assay | Nanomolar activity | [10] |
| This compound | MDA-MB-231 | Viability Assay (24h) | All concentrations (12.5-500nM) ~50% viability | [11] |
| This compound | MDA-MB-231 | Viability Assay (48h) | Dose-dependent decrease to ~25% viability | [11] |
| This compound | MDA-MB-231 | Viability Assay (72h) | Viability dropped to ~20% | [11] |
Signaling Pathways and Cellular Consequences
The inhibition of eIF4A by rocaglamides has significant downstream effects on cellular signaling and function, ultimately leading to anti-cancer activity.
Caption: this compound-mediated inhibition of eIF4A signaling pathway.
By clamping eIF4A, rocaglamides preferentially inhibit the translation of mRNAs with highly structured 5'-UTRs, which often encode for proteins crucial for cancer cell survival and proliferation, such as MYC, BCL2, and MCL1.[9][10] This selective inhibition leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[12][13] Furthermore, targeting eIF4A has been shown to be synergistic with other cancer therapies, such as CDK4/6 inhibitors, by suppressing feedback mechanisms that lead to acquired resistance.[12][14]
Experimental Protocols
A variety of biochemical and cellular assays are employed to characterize the interaction between rocaglamides and eIF4A.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound-eIF4A interaction.
Detailed Methodologies
4.2.1. Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the binding of a small molecule to a protein by detecting changes in the rotation of a fluorescently labeled probe. A fluorescently labeled RNA oligomer (e.g., FAM-(AG)8) is used. When unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to eIF4A, and stabilized by a this compound, the complex tumbles slower, leading to an increase in fluorescence polarization.
-
Protocol Outline:
-
Reactions are set up in a microplate containing recombinant eIF4A, the FAM-labeled RNA probe, and varying concentrations of the this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader.
-
The data is used to calculate the binding affinity (Kd) of the this compound for the eIF4A-RNA complex.[15][16]
-
4.2.2. In Vitro Translation Assay
-
Principle: This assay assesses the effect of a compound on the synthesis of a reporter protein from a specific mRNA in a cell-free system (e.g., rabbit reticulocyte lysate).
-
Protocol Outline:
-
An in vitro translation reaction is prepared containing rabbit reticulocyte lysate, an mRNA encoding a reporter protein (e.g., luciferase), and amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine).
-
Varying concentrations of the this compound are added to the reactions.
-
The reactions are incubated to allow for protein synthesis.
-
The newly synthesized, radiolabeled proteins are separated by SDS-PAGE and visualized by autoradiography.
-
The intensity of the protein band is quantified to determine the extent of translation inhibition.[3]
-
4.2.3. Ribosome Profiling
-
Principle: This is a powerful, genome-wide technique that provides a "snapshot" of all the mRNAs being actively translated in a cell at a specific moment. It can reveal which specific mRNAs are sensitive to this compound treatment.
-
Protocol Outline:
-
Cells are treated with a this compound or a vehicle control.
-
Translation is arrested using an inhibitor like cycloheximide.
-
The cells are lysed, and RNase is used to digest the portions of mRNA that are not protected by ribosomes.
-
The ribosome-protected mRNA fragments (footprints) are isolated.
-
The footprints are converted to a cDNA library and sequenced using next-generation sequencing.
-
The sequencing reads are mapped to the transcriptome to determine the ribosome occupancy on each mRNA, revealing changes in translation upon this compound treatment.[5]
-
4.2.4. Toeprinting Assay
-
Principle: This assay maps the position of the 48S pre-initiation complex (PIC) on an mRNA. It can be used to demonstrate that rocaglamides cause the PIC to stall.
-
Protocol Outline:
-
An in vitro translation reaction is assembled with an mRNA of interest, ribosomal subunits, and initiation factors.
-
A this compound is added to the reaction.
-
A radiolabeled DNA primer complementary to a sequence downstream of the start codon is added, and reverse transcriptase is used to synthesize cDNA.
-
The reverse transcriptase will stop (or "toeprint") at the leading edge of the stalled 48S PIC.
-
The resulting cDNA products are resolved on a sequencing gel to map the precise location of the stall.[3][5]
-
4.2.5. RNA Immunoprecipitation (RIP)
-
Principle: This technique is used to identify the specific mRNAs that are physically associated with a particular RNA-binding protein (in this case, eIF4A) in vivo.
-
Protocol Outline:
-
Cells are treated with a this compound.
-
The cells are lysed, and an antibody specific to eIF4A is used to immunoprecipitate the eIF4A-RNA complexes.
-
The RNA is then purified from the immunoprecipitated complexes.
-
The specific mRNAs are identified and quantified using RT-qPCR or RNA sequencing.[9]
-
Conclusion and Future Directions
eIF4A stands as a validated and highly promising target for cancer therapy. Rocaglamides, with their unique interfacial inhibition mechanism, have provided invaluable tools to probe the function of eIF4A and have demonstrated significant pre-clinical anti-cancer activity. The in-depth understanding of their mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel and more potent eIF4A inhibitors. Future research will likely focus on optimizing the pharmacological properties of rocaglamides, exploring their efficacy in combination therapies, and identifying predictive biomarkers to guide their clinical application. The continued investigation into the intricate biology of eIF4A and its inhibition will undoubtedly pave the way for new therapeutic strategies against a broad range of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A double on the Rocs with a twist: this compound A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of DDX3 and eIF4A by the translation inhibitor this compound A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Rocaglamide's Impact on Translation Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which rocaglamide and its derivatives inhibit translation initiation. It is intended to serve as a resource for researchers in oncology, molecular biology, and drug development, offering detailed insights into the compound's unique mode of action, experimental validation, and implications for therapeutic strategies.
Executive Summary
This compound, a natural product derived from plants of the Aglaia genus, exhibits potent anticancer activity by targeting the translation initiation machinery.[1] Unlike many translation inhibitors that have a global effect, this compound demonstrates a remarkable degree of mRNA selectivity. Its primary target is the DEAD-box RNA helicase eIF4A, a critical component of the eIF4F complex responsible for unwinding the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning.[2][3] this compound functions as a molecular "clamp," stabilizing the interaction between eIF4A and polypurine sequences within the 5' UTRs of a specific subset of mRNAs.[1][3] This action creates a physical roadblock for the 43S pre-initiation complex (PIC), thereby stalling or preventing the translation of key oncogenes.[3][4] This guide will delve into the intricacies of this mechanism, the experimental methodologies used to elucidate it, and the quantitative data that underpins our current understanding.
Mechanism of Action: The eIF4A Clamp
The canonical model of cap-dependent translation initiation involves the recruitment of the eIF4F complex (comprising the cap-binding protein eIF4E, the scaffold protein eIF4G, and the RNA helicase eIF4A) to the 5' cap of the mRNA. eIF4A then utilizes its ATP-dependent helicase activity to unwind secondary structures in the 5' UTR, allowing the 43S PIC to scan for the start codon.[2]
This compound disrupts this process through a unique gain-of-function mechanism:
-
Interfacial Binding: this compound binds to a transient bimolecular cavity formed at the interface of eIF4A and a polypurine RNA sequence.[1][5] The binding is ATP-independent, meaning it can lock eIF4A onto the mRNA regardless of the helicase's catalytic cycle.[3]
-
Sequence-Selective Clamping: This clamping effect is highly specific for polypurine-rich sequences (e.g., repeating A and G nucleotides).[3][6] The this compound molecule essentially acts as a glue, increasing the affinity of eIF4A for these specific RNA motifs.[3]
-
Steric Hindrance: The stabilized this compound-eIF4A-RNA ternary complex forms a formidable steric barrier on the 5' UTR.[1][4] This physical obstruction prevents the 43S PIC from scanning downstream to the authentic start codon, leading to a potent inhibition of translation for that specific mRNA.[3]
-
Bystander Effect: By sequestering eIF4A onto polypurine-containing transcripts, this compound can deplete the cellular pool of available eIF4A. This can lead to a broader, secondary inhibition of translation for other mRNAs that are highly dependent on eIF4A activity, a phenomenon referred to as a "bystander effect."[4][7]
-
eIF4F Complex Sequestration: Evidence also suggests that this compound can trap the entire eIF4F complex at the 5' end of polypurine-containing mRNAs, further preventing its recycling and participation in subsequent rounds of translation initiation.[4][7]
Recent studies have expanded the target profile of this compound A to include other DEAD-box helicases such as eIF4A2 and DDX3X, suggesting a broader impact on translation regulation than previously understood.[4]
Signaling Pathway of Translation Initiation and this compound Inhibition
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound and its derivatives.
Table 1: Inhibitory Concentrations of this compound Derivatives
| Compound | Assay | Cell Line/System | IC50 | Reference |
|---|---|---|---|---|
| This compound A (RocA) | HSF1 Activation Inhibition | ~50 nM | [8] | |
| This compound (Roc) | Growth Inhibition | MPNST Cells | Comparable to Silvestrol | [9][10] |
| Didesmethylthis compound (B3182005) (DDR) | Growth Inhibition | MPNST Cells | Comparable to Silvestrol | [9][10] |
| This compound Hydroxamate (-)-9 | In vitro Translation | HeLa Cells | Similar to Silvestrol | [11] |
| ROC-N | Growth Inhibition (Yeast) | Wild-type Yeast | ~100-fold more potent than Silvestrol |[2] |
Table 2: this compound Resistance Mutations in eIF4A
| Organism | Mutation(s) | Effect | Reference |
|---|---|---|---|
| Human | Phe163Leu, Ile199Met | Confers resistance to RocA-induced cell death and translational repression.[12] | [1] |
| Yeast | Pro159, Phe163, Phe192, Gln195, Ile199 | Mutations in these residues confer viability in the presence of lethal rocaglate concentrations.[12] | [12] |
| Aglaia | Natural substitutions corresponding to human Phe163 and Ile199 | Provides self-resistance to RocA.[1] |[1] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a combination of cutting-edge biochemical and genomic techniques.
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique that provides a "snapshot" of all the ribosome positions on the transcriptome at a given moment. This allows for the precise identification of which mRNAs are being actively translated and at what density.
Experimental Workflow: Ribosome Profiling
Methodology:
-
Cell Treatment: HEK293 cells or other relevant cell lines are treated with a specific concentration of this compound A (e.g., for 30 minutes) alongside a DMSO control.[3]
-
Lysis and Nuclease Digestion: Cells are lysed, and the polysomes are treated with RNase I to digest any mRNA not protected by ribosomes. This results in ribosome-protected fragments (RPFs) of approximately 28-30 nucleotides.
-
Ribosome Isolation: Monosomes containing the RPFs are isolated via sucrose (B13894) gradient centrifugation.
-
Library Preparation: The RPFs are extracted, and a sequencing library is prepared. This involves ligating adapters to the 3' and 5' ends of the RNA fragments, reverse transcription to cDNA, and PCR amplification.
-
Sequencing and Analysis: The cDNA library is subjected to high-throughput sequencing. The resulting reads are mapped to the transcriptome to determine the density of ribosomes on each mRNA. A decrease in ribosome density in the main open reading frame (ORF) of an mRNA upon this compound treatment indicates translational repression.[3]
In Vitro Translation Assays
These assays use cell-free extracts (e.g., Krebs-2 extracts) or reconstituted purified components to directly measure the synthesis of a reporter protein (e.g., Luciferase) from a specific mRNA template.[1][11]
Methodology:
-
Template mRNA: An in vitro transcribed, capped mRNA encoding a reporter protein is used. The 5' UTR of this mRNA can be engineered to contain or lack polypurine sequences.
-
Translation Reaction: The mRNA is added to a translation-competent lysate or a reconstituted system containing purified initiation factors (including wild-type or mutant eIF4A1), ribosomes, amino acids, and an energy source.[1]
-
Compound Addition: Reactions are run in the presence of varying concentrations of this compound or a vehicle control.
-
Quantification: The amount of newly synthesized reporter protein is quantified, typically by measuring luminescence (for luciferase) or radioactivity (if using radiolabeled amino acids). A dose-dependent decrease in reporter signal indicates translational inhibition.[11]
RNA Bind-n-Seq (RBNS) and iCLIP
These techniques are used to identify the specific RNA sequences that a protein of interest (in this case, eIF4A) binds to, and how this binding is affected by a small molecule.
Methodology (Conceptual):
-
Complex Formation: Recombinant eIF4A is incubated with a pool of random RNA sequences in the presence of this compound A or DMSO.
-
Immunoprecipitation: The eIF4A-RNA complexes are captured using an antibody specific to eIF4A.
-
RNA Extraction and Sequencing: The bound RNA is extracted, converted to a cDNA library, and sequenced.
-
Analysis: Sequence motifs that are enriched in the this compound-treated sample compared to the control are identified. For eIF4A, this method has confirmed a strong preference for polypurine motifs in the presence of this compound.[3]
Helicase Assays
These assays directly measure the RNA unwinding activity of eIF4A.
Methodology:
-
RNA Substrate: A short, double-stranded RNA duplex with a 3' overhang is created, with one strand being radiolabeled.
-
Unwinding Reaction: Recombinant eIF4A is incubated with the RNA substrate, ATP, and either this compound or a control.
-
Analysis: The reaction products are resolved on a native polyacrylamide gel. The unwound, single-stranded, radiolabeled RNA migrates faster than the duplex. Quantification of the single-stranded band reveals the helicase activity. Rocaglamides have been shown to initially increase helicase activity but ultimately lead to translational inhibition by clamping eIF4A to the RNA.[2]
Conclusion and Future Directions
This compound and its derivatives represent a fascinating class of translation inhibitors with a highly specific and unusual mechanism of action. By converting the eIF4A helicase into a sequence-specific translational repressor, these compounds provide a powerful tool for dissecting the complexities of translation initiation and offer a promising avenue for the development of targeted anticancer therapeutics.[1][3] The selective targeting of oncoproteins, whose mRNAs are often enriched with the polypurine sequences favored by the this compound-eIF4A clamp, underscores the therapeutic potential of this approach.[9][13][14]
Future research will likely focus on:
-
Expanding the Target Landscape: Further investigation into the interaction of rocaglates with other DEAD-box helicases to understand the full spectrum of their cellular effects.[4]
-
Structural and Mechanistic Refinement: High-resolution structural studies of different rocaglate derivatives in complex with eIF4A and various RNA substrates to guide the rational design of next-generation inhibitors with improved potency and selectivity.
-
Overcoming Resistance: Understanding the clinical relevance of eIF4A mutations and developing strategies to circumvent potential resistance mechanisms.[1]
-
Therapeutic Combinations: Exploring the synergistic effects of rocaglates with other anticancer agents to develop more effective combination therapies.[11]
This guide provides a foundational understanding of this compound's effect on translation initiation, equipping researchers and drug development professionals with the core knowledge needed to advance this exciting field of study.
References
- 1. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double on the Rocs with a twist: this compound A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA [escholarship.org]
- 6. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Protein Translation by this compound and Didesmethylthis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of this compound Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Flavaglines and Rocaglamides: A Deep Dive into a Promising Class of Anticancer Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Flavaglines, and their prominent subgroup rocaglamides, are a class of natural products isolated from plants of the Aglaia genus.[1] These compounds are characterized by a rigid cyclopenta[b]benzofuran skeleton and have garnered significant scientific interest due to their potent and diverse biological activities, including insecticidal, anti-inflammatory, and most notably, anticancer properties.[1][2] Many flavagline derivatives exhibit profound cytotoxic and cytostatic effects against a wide range of human cancer cell lines, often at nanomolar concentrations.[1][3] This guide provides a comprehensive overview of the chemical class of flavaglines and rocaglamides, detailing their biosynthesis, mechanism of action, quantitative biological data, and key experimental protocols.
Chemical Structure and Biosynthesis
The core chemical structure of flavaglines is a cyclopenta[b]benzofuran ring system.[4] The biosynthesis of this complex scaffold is believed to originate from two primary precursors: a flavonoid (specifically a 3-hydroxyflavone (B191502) derivative) and a cinnamic acid amide derivative.[1] A postulated biosynthetic pathway involves a Michael-type 1,4-addition of the enolate of the flavonoid to the α,β-unsaturated amide of the cinnamic acid derivative.[2] This is followed by an intramolecular cyclization to form the characteristic five-membered ring.[2] This proposed pathway helps to explain the structural diversity observed within the flavagline family.[2]
Mechanism of Action
The primary and most well-characterized mechanism of action for flavaglines and rocaglamides is the inhibition of protein synthesis at the initiation stage.[1][5] These compounds target the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[5][6] eIF4A is a crucial component of the eIF4F complex, which unwinds the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), a critical step for the recruitment of the ribosome and the initiation of cap-dependent translation.[5]
Unlike conventional enzyme inhibitors, flavaglines possess a unique mode of action. They act as interfacial inhibitors, binding to a bimolecular cavity formed between eIF4A and a polypurine-rich RNA sequence.[5][7] This binding event stabilizes the eIF4A-RNA interaction, effectively "clamping" the helicase onto the mRNA.[5] This clamping action has several downstream consequences:
-
Blocks Ribosome Scanning: The stabilized eIF4A-RNA complex acts as a roadblock, impeding the scanning of the 43S preinitiation complex along the mRNA.[8]
-
Prevents eIF4A Recycling: By trapping eIF4A on the mRNA, flavaglines prevent its recycling for subsequent rounds of translation initiation.[7]
-
Selective Translational Repression: This mechanism leads to the repression of a specific subset of mRNAs, many of which encode for proteins crucial for cancer cell proliferation and survival, such as cyclins and anti-apoptotic proteins.[5]
Recent studies have also identified the DEAD-box RNA helicase DDX3 as another molecular target of rocaglamide A, suggesting a broader impact on RNA metabolism.[9] Furthermore, some flavaglines have been shown to interact with prohibitins (PHB1 and PHB2), scaffold proteins that can modulate the Raf-MEK-ERK signaling pathway.[10][11]
Signaling Pathways Affected by Flavaglines and Rocaglamides
Flavaglines and rocaglamides have been shown to modulate several key signaling pathways involved in cancer progression.
Inhibition of the Raf-MEK-ERK Signaling Pathway
Rocaglamides can inhibit the Raf-MEK-ERK pathway by binding to prohibitins (PHB1 and PHB2).[10][11] This interaction prevents the association of PHB with the kinase C-Raf, thereby inhibiting its activation and downstream signaling through MEK and ERK.[10][11]
References
- 1. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. Hierarchical Virtual Screening Based on this compound Derivatives to Discover New Potential Anti-Skin Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocaglamide: A Technical Guide to its Insecticidal and Antifungal Properties
Abstract
Rocaglamide, a complex cyclopenta[b]benzofuran natural product isolated from plants of the Aglaia genus, has garnered significant scientific interest for its potent biological activities.[1][2][3] Initially identified for its antileukemic effects, this compound and its derivatives (rocaglates) are now recognized as powerful insecticidal and antifungal agents.[2][4] This technical guide provides an in-depth analysis of these properties for researchers, scientists, and drug development professionals. It consolidates quantitative data, details experimental methodologies, and illustrates the core mechanism of action—the inhibition of protein synthesis via a unique molecular clamping of the eukaryotic initiation factor eIF4A.[5][6]
Core Mechanism of Action: Inhibition of Translation Initiation
The primary mechanism underpinning this compound's diverse biological effects is its potent and highly specific disruption of protein synthesis at the initiation stage.[7] Unlike general translation inhibitors, this compound targets the DEAD-box RNA helicase, eukaryotic initiation factor 4A (eIF4A).[8]
Normally, eIF4A is a component of the eIF4F complex, which unwinds the 5' untranslated region (UTR) of mRNAs to facilitate the scanning of the 43S pre-initiation complex (PIC) to the start codon.[9] this compound functions as an interfacial inhibitor, effectively acting as a molecular glue that clamps eIF4A onto specific polypurine-rich RNA sequences.[5][10] This action creates a hyper-stable this compound-eIF4A-RNA ternary complex, which bypasses the normal ATP requirement for RNA binding.[5][11] This complex forms a steric barrier on the mRNA, physically blocking the scanning 43S PIC and leading to potent, mRNA-selective translational repression.[5]
Insecticidal Properties
This compound and its analogues exhibit potent insecticidal activity against a range of chewing pests, particularly lepidopteran larvae.[12][13] The activity is often observed through both direct toxicity and feeding deterrence.[1]
Quantitative Insecticidal Activity
The efficacy of this compound has been quantified against several key insect pests. The data highlights its potency, which in some cases is comparable to commercial insecticides like azadirachtin.[14]
| Compound | Insect Species | Bioassay Method | Potency Metric | Value | Reference |
| This compound Derivatives | Spodoptera littoralis | Diet Incorporation | LC₅₀ | 2.15 - 6.52 ppm | [15] |
| This compound Derivatives | Spodoptera littoralis | Diet Incorporation | LC₅₀ | 0.8 - 80 ppm | [14] |
| This compound (1) | Spodoptera littoralis | Topical Application (3rd instar) | LD₅₀ | 0.40 µg / larva | [1] |
| This compound (1) | Spodoptera littoralis | Topical Application (3rd instar) | LD₉₅ | 1.02 µg / larva | [1] |
| Azadirachtin | Spodoptera littoralis | Topical Application (3rd instar) | LD₅₀ | 8.16 µg / larva | [1] |
| Synthetic this compound | Helicoverpa zea (Cotton Bollworm) | Field Trial | Application Rate | 25 g ai/ha | [12] |
Structure-Activity Relationship (SAR)
Studies have revealed that specific structural features are critical for the insecticidal activity of rocaglates. The presence of a free hydroxyl (OH) group at the C-8b position of the cyclopenta[b]benzofuran core is considered an indispensable prerequisite for bioactivity.[1] Furthermore, the specific stereochemistry of the molecule is important, as different enantiomers can exhibit significantly different levels of activity.[12]
Experimental Protocols
Standard toxicological assays are used to determine the insecticidal potency of this compound.
Protocol 2.3.1: Diet Incorporation Bioassay
-
Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone (B3395972) or ethanol). Serial dilutions are made to achieve a range of final concentrations.
-
Incorporation: Each dilution is thoroughly mixed into a liquid artificial insect diet before it solidifies. A solvent-only diet serves as the negative control.
-
Exposure: Once the diet has set, it is cut into uniform plugs and placed into individual wells of a multi-well plate. One neonate larva (e.g., Spodoptera littoralis) is introduced into each well.[14][15]
-
Incubation: Plates are maintained under controlled conditions (temperature, humidity, photoperiod) for a set duration, typically 7-10 days.
-
Assessment: Larval mortality and sublethal effects, such as weight reduction or developmental abnormalities, are recorded daily.
-
Analysis: The data is subjected to probit analysis to calculate the Lethal Concentration (LC₅₀), the concentration that causes 50% mortality.
Protocol 2.3.2: Topical Application Bioassay
-
Preparation: A series of this compound concentrations are prepared in a volatile solvent like acetone.
-
Application: A precise volume (e.g., 1 µL) of each solution is applied directly to the dorsal thorax of a pre-weighed third-instar larva using a micro-applicator.[1] Control larvae receive solvent only.
-
Observation: Treated larvae are housed individually with an untreated food source and observed for a period of 96 hours or more.[1]
-
Assessment: Mortality is recorded at specified time points (e.g., 24, 48, 72, 96 hours).
-
Analysis: Probit analysis is used to determine the Lethal Dose (LD₅₀), the dose that causes 50% mortality, typically expressed in µg per larva or µg per gram of body weight.
Antifungal Properties
This compound also possesses significant antifungal activity, although this area is less explored than its insecticidal or anticancer effects.[16] Its primary mode of action remains the inhibition of eIF4A-mediated translation, a mechanism supported by the discovery that a parasitic fungus (Ophiocordyceps sp.) growing on Aglaia plants evolved a mutation in its eIF4A gene to gain resistance.[11][17]
Quantitative Antifungal Activity
Precise Minimum Inhibitory Concentration (MIC) values are not widely reported in the literature. However, studies demonstrate clear dose-dependent inhibition and potent synergistic effects with other antifungal agents.
| Compound | Fungal Species | Observation | Concentration | Reference |
| This compound Derivatives | Pyricularia grisea (Rice Blast) | Pronounced Antifungal Activity | Not specified | [16] |
| This compound A (RocA) | Saccharomyces cerevisiae | Dose-dependent growth reduction | 120 - 500 µM | [18] |
| This compound A (RocA) + Caspofungin | S. cerevisiae & Candida glabrata | Synergistic, fungicidal effect | RocA: 200-500 µM Caspofungin: ~0.1 µg/mL | [18][19][20] |
Mechanism of Synergistic Action
A compelling therapeutic strategy involves combining this compound with other antifungals. A study demonstrated that this compound A (RocA) acts synergistically with caspofungin, an echinocandin drug that inhibits the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[19][20] The enzyme responsible for this synthesis is Fks1. The translation of FKS1 mRNA is highly dependent on the helicases eIF4A and Ded1.[19] By inhibiting eIF4A, this compound reduces the production of the Fks1 protein, making the fungal cell wall more vulnerable to the direct enzymatic inhibition by caspofungin, resulting in a potent fungicidal combination.[19][20]
Experimental Protocols
Antifungal activity is typically assessed using broth microdilution methods followed by recovery assays to determine whether the effect is static (inhibitory) or cidal (killing).
Protocol 3.3.1: Antifungal Susceptibility Assay
-
Preparation: A 2-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable liquid medium (e.g., RPMI-1640 for yeasts).
-
Inoculation: Each well is inoculated with a standardized suspension of fungal cells (e.g., 1-5 x 10⁵ CFU/mL for yeast). A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 30-37°C) for 24-48 hours.[21]
-
Assessment: Fungal growth is assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the control.
Protocol 3.3.2: Fungistatic vs. Fungicidal Determination
-
Subculturing: Following the susceptibility assay, a small aliquot (e.g., 10 µL) is taken from the clear wells (at and above the MIC).
-
Plating: The aliquot is plated onto a drug-free agar (B569324) plate (e.g., Sabouraud Dextrose Agar).
-
Incubation: The plate is incubated for 24-48 hours to allow for the recovery and growth of any viable fungal cells.[18]
-
Analysis: The absence of growth indicates a fungicidal effect at that concentration, while the presence of growth indicates a fungistatic effect. The Minimum Fungicidal Concentration (MFC) is the lowest concentration that results in no growth on the subculture.
References
- 1. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Translation Inhibitor Rocaglam ... | Article | H1 Connect [archive.connect.h1.co]
- 7. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. Insecticidal this compound derivatives from Aglaia spectabilis (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New insecticidal this compound derivatives and related compounds from Aglaia oligophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A parasitic fungus employs mutated eIF4A to survive on rocaglate-synthesizing Aglaia plants | eLife [elifesciences.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Translation Inhibition by this compound A Enhances Susceptibility of Yeasts to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Translation Inhibition by this compound A Enhances Susceptibility of Yeasts to Caspofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Pathways Affected by Rocaglamide Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rocaglamide, a natural product derived from plants of the Aglaia genus, has emerged as a potent and multifaceted anticancer agent. Its primary mechanism of action involves the inhibition of translation initiation, a critical process frequently dysregulated in cancer. This compound and its derivatives function as interfacial inhibitors that clamp the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, onto specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs)[1][2][3]. This action creates a stable drug-protein-RNA complex that physically obstructs the scanning 43S pre-initiation complex, leading to the selective translational repression of a subset of mRNAs, many of which encode key oncoproteins[2][3][4].
Beyond its profound impact on protein synthesis, this compound treatment modulates several other critical cellular signaling pathways. Notably, it directly inhibits the Raf-MEK-ERK (MAPK) and NF-κB signaling cascades through mechanisms independent of its effect on eIF4A[5][6]. The culmination of these effects triggers potent cellular responses, including cell cycle arrest and the induction of apoptosis. This guide provides an in-depth technical overview of the molecular mechanisms and cellular pathways affected by this compound, presents quantitative data on its activity, details key experimental protocols for its study, and visualizes the complex signaling networks involved.
Core Mechanism of Action: Targeting eIF4A-Mediated Translation Initiation
The central mechanism of this compound's anticancer activity is its unique interaction with the DEAD-box RNA helicase eIF4A, a key component of the eIF4F translation initiation complex[1][7]. Unlike typical inhibitors that block an enzyme's active site, this compound acts as a molecular clamp. It binds to a bimolecular cavity formed at the interface of eIF4A and a polypurine RNA sequence[2][8]. This stabilizes the eIF4A-RNA interaction in an ATP-independent manner, effectively locking the helicase onto the mRNA[3].
This stabilized complex serves as a roadblock for the scanning 43S ribosomal pre-initiation complex, thereby inhibiting the translation of the downstream open reading frame[3]. This mechanism confers selectivity, as this compound preferentially represses the translation of mRNAs containing polypurine-rich sequences in their 5' UTRs[3][9]. Many of these transcripts encode proteins crucial for cancer cell proliferation and survival, including oncogenes, cell cycle regulators, and anti-apoptotic factors.
dot digraph "Rocaglamide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
} caption: "Mechanism of this compound-induced translational repression."
Table 1: Oncogenic Proteins Selectively Downregulated by this compound Treatment
| Protein Target | Function | Pathway | Citation(s) |
|---|---|---|---|
| c-Myc | Transcription Factor, Proliferation | Cell Growth | [2][4][10][11] |
| Mcl-1 | Anti-apoptotic BCL-2 family protein | Apoptosis | [4][10] |
| Cyclin D1 | Cell Cycle Regulator | Cell Cycle | [11] |
| MDM2 | p53 E3 Ubiquitin Ligase | p53 Signaling | [11] |
| AURKA, PLK1 | Mitotic Kinases | Cell Cycle | [10] |
| IGF-1R | Receptor Tyrosine Kinase | Growth Signaling | [12][13] |
| AKT, ERK1/2 | Kinases | Survival Signaling |[12][13] |
Modulation of Key Cellular Signaling Pathways
In addition to its primary effect on translation, this compound impacts other crucial signaling networks.
Inhibition of the Raf-MEK-ERK Pathway
Rocaglamides directly inhibit the Raf-MEK-ERK (MAPK) signaling cascade, a pathway central to cell proliferation, differentiation, and survival[5][14]. This inhibition is achieved by targeting prohibitin 1 and 2 (PHB1/2), scaffold proteins required for the activation of CRaf[5][15]. By binding to prohibitins, this compound disrupts the PHB-CRaf interaction, thereby preventing CRaf activation and blocking downstream signaling to MEK and ERK[5][15][16]. This represents a distinct mechanism of action from eIF4A inhibition.
dot digraph "Rocaglamide_Raf_MEK_ERK_Inhibition" { graph [splines=true, overlap=false, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
} caption: "this compound inhibits the Raf-MEK-ERK pathway via prohibitins."
Inhibition of NF-κB Signaling
This compound is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation, immunity, and cell survival[17][18]. Treatment with this compound prevents the activation of NF-κB in response to stimuli such as tumor necrosis factor-alpha (TNFα)[6][19]. Mechanistically, this compound acts upstream of the IκB kinase (IKK) complex[6]. It inhibits the induced degradation of IκBα, the inhibitory protein that sequesters NF-κB dimers (p65/p50) in the cytoplasm. This prevents the nuclear translocation and transcriptional activity of p65, thereby suppressing the expression of NF-κB target genes[6][18][20].
dot digraph "Rocaglamide_NFkB_Inhibition" { graph [splines=true, overlap=false, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];
} caption: "this compound blocks NF-κB activation upstream of the IKK complex."
Impact on PI3K/AKT/mTOR and cGAS-STING Pathways
-
PI3K/AKT/mTOR Pathway : The PI3K/AKT/mTOR pathway is a master regulator of cell growth and is frequently hyperactivated in cancer, often leading to increased eIF4F-mediated translation[12][21]. This compound treatment leads to a decrease in the protein levels of key signaling kinases, including AKT[12][13]. This is largely considered a downstream consequence of the global, yet selective, inhibition of protein synthesis rather than a direct inhibition of the kinases themselves[22].
-
cGAS-STING Pathway : Recent evidence indicates that this compound can activate the cGAS-STING innate immune signaling pathway[23]. This effect is mediated by this compound-induced mitochondrial DNA (mtDNA) damage and its subsequent release into the cytoplasm. The cytoplasmic mtDNA is detected by the sensor cGAS, leading to STING activation and the production of chemokines like CCL5 and CXCL10, which promotes the infiltration of natural killer (NK) cells into the tumor microenvironment[23].
Cellular Outcomes of this compound Treatment
The combined effects of this compound on these signaling pathways result in potent anticancer outcomes.
Induction of Apoptosis
This compound is a robust inducer of apoptosis in a wide range of cancer cells[24][25]. It enhances the cleavage and activation of executioner caspases, including caspase-3 and caspase-7[24]. Furthermore, this compound can sensitize resistant cancer cells to apoptosis induced by other agents, such as TRAIL. This sensitization is achieved, in part, by downregulating the anti-apoptotic protein c-FLIP, which is an inhibitor of the key initiator caspase-8[17][26].
Table 2: Quantitative Data on this compound-Induced Apoptosis
| Cell Line | Treatment | % Apoptotic Cells | Citation |
|---|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | This compound alone | ~9% | [26] |
| TRAIL alone | ~16% | [26] | |
| This compound + TRAIL | ~55% | [26] | |
| Huh-7 (Hepatocellular Carcinoma) | This compound alone | ~11% | [26] |
| TRAIL alone | ~17% | [26] | |
| This compound + TRAIL | ~57% | [26] | |
| MDA-MB-231 (Breast Cancer) | 9 nM this compound (48h) | ~15% | [25] |
| PANC-1 (Pancreatic Cancer) | 80 nM this compound (24h) | Significant Caspase 3/7 activation |[24] |
Cell Cycle Arrest
This compound treatment disrupts cell cycle progression, preventing cancer cell proliferation. Depending on the cellular context, it can induce arrest at either the G1-S transition or the G2-M phase[12][13][27]. The G1-S arrest has been linked to the activation of the ATM/ATR-mediated Chk1/2 checkpoint pathways[27][28]. The G2-M arrest is consistent with the translational downregulation of proteins essential for mitotic progression[12][13].
Quantitative Analysis of this compound Cytotoxicity
The cytotoxic and antiproliferative effects of this compound are observed at nanomolar concentrations across various cancer cell lines.
Table 3: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Citation |
|---|---|---|---|
| STS26T | MPNST | 2.0 | [12] |
| ST8814 | MPNST | 1.8 | [12] |
| 697 | Leukemia (MDR1-) | 3.5 | [12] |
| 697-R | Leukemia (MDR1+) | 4.0 | [12] |
| Jurkat | T-cell Leukemia | ~50 (HSF1 inhibition) |[17] |
Note: IC₅₀ values can vary based on assay duration and specific experimental conditions.
Key Experimental Methodologies
Cell Viability / Cytotoxicity Assay (e.g., Resazurin or MTT)
Objective: To determine the IC₅₀ value of this compound in a specific cell line.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Typically, treatments are performed in triplicate or quadruplicate.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add the viability reagent (e.g., Resazurin or MTT) to each well and incubate for 1-4 hours, as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a nonlinear regression curve (sigmoidal dose-response) to calculate the IC₅₀ value.[12][29]
dot digraph "IC50_Workflow" { graph [rankdir=TB, splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];
} caption: "Workflow for determining the IC₅₀ of this compound."
Western Blot for Protein Expression Analysis
Objective: To assess the levels of specific proteins (e.g., p-ERK, cleaved caspase-3, c-Myc) following this compound treatment.
Protocol:
-
Cell Treatment & Lysis: Treat cultured cells with this compound at the desired concentration and time point. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 μg) in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A loading control (e.g., β-actin or GAPDH) must be probed to confirm equal protein loading.[29]
Apoptosis Assay via Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound in 6-well plates. Collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between:
Conclusion and Future Directions
This compound is a powerful chemical probe and a promising therapeutic lead that exerts its anticancer effects through a complex and interconnected set of mechanisms. Its primary function as a selective inhibitor of translation initiation by clamping eIF4A provides a unique strategy for targeting oncoprotein synthesis. Concurrently, its ability to inhibit the pro-survival Raf-MEK-ERK and NF-κB pathways further enhances its cytotoxic potential. The multifaceted nature of this compound's activity underscores its potential to overcome the robustness and redundancy of signaling networks that drive cancer progression. Future research should continue to explore the full spectrum of this compound-sensitive transcripts through proteomic and ribosome profiling studies, investigate potential mechanisms of resistance, and optimize this compound derivatives to improve their pharmacological properties for clinical development.
References
- 1. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting translation initiation by synthetic rocaglates for treating MYC-driven lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting the oncogenic translation program is an effective therapeutic strategy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Publications | SJP [sjpbiotec.com]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 22. This compound enhances NK cell-mediated killing of non-small cell lung cancer cells by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound promotes the infiltration and antitumor immunity of NK cells by activating cGAS-STING signaling in non-small cell lung cancer [ijbs.com]
- 24. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
Rocaglamide: A Potent Inhibitor of NF-κB Activation
A Technical Guide for Researchers and Drug Development Professionals
Rocaglamides, a class of natural products derived from plants of the Aglaia genus, have garnered significant attention for their potent anti-inflammatory and anti-cancer properties.[1][2] A key mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune and inflammatory responses.[1] This technical guide provides an in-depth overview of the mechanism of action of rocaglamide, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Mechanism of Action
This compound exerts its inhibitory effect on the NF-κB pathway at a point upstream of the IκB kinase (IKK) complex but downstream of TNF receptor-associated factor 2 (TRAF2).[1] The canonical NF-κB signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or phorbol (B1677699) 12-myristate 13-acetate (PMA).[1] This leads to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.
This compound disrupts this process by inhibiting the activation of the IKK complex.[1] This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing the activation of NF-κB-dependent gene expression.[1][3] Specifically, this compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB.[4][5] Furthermore, some studies suggest that this compound's inhibitory effect on NF-κB may also be linked to its ability to inhibit the function of the translation initiation factor eIF4A.[2][6][7]
dot
Caption: this compound inhibits the NF-κB signaling pathway upstream of the IKK complex.
Quantitative Data
The inhibitory potency of this compound and its derivatives on NF-κB activation has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting the potent activity of these compounds.
| Compound | Cell Line | Stimulus | Assay | IC50 (nM) | Reference |
| This compound | Jurkat T cells | TNF-α | NF-κB Reporter Gene | in the nanomolar range | [1] |
| This compound | Jurkat T cells | PMA | NF-κB Reporter Gene | in the nanomolar range | [1] |
| This compound-A | C2C12 cells | TNF-α | p65 Nuclear Translocation | 10-50 (effective concentration) | [4] |
| This compound | - | HSF1 activation | - | ~50 | [2][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the inhibitory effects of this compound on NF-κB activation.
1. NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Seed cells (e.g., Jurkat T cells) in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Transfect cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element and a Renilla luciferase control plasmid for normalization.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or PMA (50 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
dot
Caption: Workflow for an NF-κB Luciferase Reporter Gene Assay.
2. Western Blot for IκBα Degradation and p65 Phosphorylation
This technique is used to assess the levels of specific proteins in the NF-κB pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or an NF-κB stimulus as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
3. Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the p65 subunit.
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips and treat with this compound and/or an NF-κB stimulus.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy:
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Conclusion
This compound is a potent and specific inhibitor of NF-κB activation with IC50 values in the nanomolar range.[1] Its mechanism of action involves the inhibition of the IKK complex, leading to the cytoplasmic retention of the NF-κB p50/p65 dimer.[1] The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other potential NF-κB inhibitors. The compelling preclinical data for this compound underscores its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapies. Further research is warranted to fully elucidate its therapeutic potential and to explore its clinical applications.
References
- 1. This compound derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Rocaglamide's Impact on Heat Shock Factor 1 (HSF1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response, orchestrating the expression of heat shock proteins (HSPs) and other cytoprotective genes. Its role in promoting cell survival, particularly in the context of malignancy, has made it a compelling target for therapeutic intervention. Rocaglamide, a natural product isolated from plants of the Aglaia genus, has emerged as a potent and selective inhibitor of HSF1 activation.[1][2][3] This technical guide provides an in-depth overview of the mechanism by which this compound impacts HSF1, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: An Indirect Inhibition via eIF4A
This compound exerts its inhibitory effect on HSF1 not through direct binding to the transcription factor, but by targeting the eukaryotic translation initiation factor 4A (eIF4A).[1][3][4][5] eIF4A is an RNA helicase that unwinds complex secondary structures in the 5' untranslated regions (UTRs) of mRNAs, a critical step for the initiation of cap-dependent translation.[5][6]
This compound and its analogs function by clamping eIF4A onto specific polypurine sequences within mRNA transcripts.[6][7] This action stabilizes the eIF4A-RNA interaction, effectively creating a roadblock for the scanning 43S pre-initiation complex.[7] The sequestration of eIF4A and the stalling of translation initiation are thought to indirectly suppress the activation of HSF1.[5][8] While the precise downstream connection between eIF4A inhibition and HSF1 inactivation is still under investigation, it is hypothesized that the disruption of the translation of key regulatory proteins or the induction of a cellular state that is non-permissive for HSF1 activation are contributing factors. This indirect mechanism leads to a reduction in HSF1's ability to bind to heat shock elements (HSEs) in the promoters of its target genes, thereby downregulating the expression of HSPs such as HSP70 and HSP27.[9][10]
Signaling Pathway Diagram
Caption: this compound's indirect inhibition of HSF1 activation via eIF4A.
Quantitative Data on HSF1 Inhibition
The potency of this compound in inhibiting HSF1 activity has been quantified in various studies, primarily through reporter gene assays.
| Compound | Assay Type | Cell Line | IC50 | Reference |
| This compound (Roc-A) | HSF1-driven luciferase reporter | Not Specified | ~50 nM | [1][2][3][4] |
| Rohinitib (RHT) | HSE reporter system | Not Specified | ~20 nM | [10] |
| KRIBB11 | Heat shock-induced luciferase activity | Not Specified | 1.2 µM | [3][4] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the impact of this compound on HSF1.
HSF1 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of HSF1.
Objective: To measure the effect of this compound on HSF1-mediated gene expression.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with heat shock elements (HSEs) is introduced into cells. HSF1 activation leads to the expression of luciferase, which can be quantified by measuring luminescence.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293, HeLa) in a 96-well plate.
-
Co-transfect cells with an HSE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 6-24 hours).
-
-
Induction of HSF1 Activity:
-
Induce the heat shock response by incubating the cells at an elevated temperature (e.g., 42-43°C) for a defined period (e.g., 30-60 minutes), if required by the experimental design. Allow for a recovery period at 37°C.
-
-
Cell Lysis:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the fold change in HSF1 activity relative to the vehicle-treated control.
-
Caption: Workflow for an HSF1 Luciferase Reporter Assay.
Western Blot Analysis of HSF1 and HSPs
This technique is used to detect and quantify the protein levels of HSF1, its phosphorylated forms, and downstream HSPs.
Objective: To assess the effect of this compound on the expression and post-translational modification of HSF1 and its target proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound as described for the luciferase assay.
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for HSF1, phospho-HSF1 (e.g., pS326), HSP70, HSP27, or a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Quantification:
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Caption: Workflow for Western Blot Analysis of HSF1 and HSPs.
Co-Immunoprecipitation (Co-IP)
This method is used to study protein-protein interactions, such as the interaction of HSF1 with its regulatory partners.
Objective: To determine if this compound affects the interaction of HSF1 with other proteins (e.g., HSP90, eIF4A).
Principle: An antibody specific to a target protein (HSF1) is used to pull down the target protein and any interacting partners from a cell lysate. The interacting proteins are then identified by Western blotting.
Methodology:
-
Cell Lysis:
-
Lyse cells treated with this compound or vehicle in a non-denaturing lysis buffer to preserve protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the protein of interest (e.g., anti-HSF1) or an isotype control IgG.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the immunoprecipitated proteins by Western blotting using antibodies against the expected interacting partners.
-
Conclusion and Future Directions
This compound represents a significant pharmacological tool for probing the function of HSF1 and a potential therapeutic agent for diseases characterized by HSF1 hyperactivation, such as cancer. Its unique, indirect mechanism of action through the inhibition of eIF4A highlights the intricate connection between cellular translation machinery and the stress response. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and to discover and characterize novel modulators of the HSF1 pathway. Future research should focus on elucidating the precise molecular link between eIF4A inhibition and HSF1 inactivation, as well as exploring the therapeutic potential of this compound and its derivatives in preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of translation initiation factor eIF4a inactivates heat shock factor 1 (HSF1) and exerts anti-leukemia activity in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat Shock Factor 1 as a Prognostic and Diagnostic Biomarker of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Prohibitins (PHB1 and PHB2) as Rocaglamide Targets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamides, a class of natural products derived from plants of the genus Aglaia, have demonstrated potent anticancer activities, inhibiting cancer cell proliferation at nanomolar concentrations.[1] While initial research highlighted their role as inhibitors of the translation initiation factor eIF4A, a significant body of evidence has identified prohibitins (PHB1 and PHB2) as direct molecular targets. This technical guide provides a comprehensive overview of the interaction between rocaglamides and prohibitins, the downstream signaling consequences, and detailed experimental protocols for studying this interaction.
Core Mechanism of Action: Targeting the Prohibitin-CRaf Interaction
Rocaglamides exert their anticancer effects, in part, by directly binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2).[1][2] These evolutionarily conserved proteins act as molecular scaffolds, playing roles in various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[3] In the context of cancer signaling, PHB1 and PHB2 are known to interact with and are necessary for the activation of the proto-oncogene serine/threonine-protein kinase CRaf, a key component of the Ras-Raf-MEK-ERK (MAPK) signaling pathway.[1][4]
By binding to PHB1 and PHB2, rocaglamides disrupt the crucial interaction between prohibitins and CRaf.[1] This disruption prevents the activation of CRaf, thereby inhibiting the downstream phosphorylation cascade of MEK and ERK.[1] The inhibition of the Raf-MEK-ERK pathway ultimately leads to a blockade of cell cycle progression and the induction of apoptosis in cancer cells.[1] Knockdown of prohibitins has been shown to mimic the effects of rocaglamides on this signaling pathway, further validating their role as the direct targets.[1]
While direct binding of rocaglamides to prohibitins has been qualitatively demonstrated through affinity chromatography, specific quantitative binding affinities, such as dissociation constants (Kd), have not been extensively reported in the literature. The potency of rocaglamides in targeting the prohibitin-mediated pathway is therefore primarily assessed through functional assays that measure the downstream cellular consequences of this interaction.
Data Presentation
The following table summarizes the quantitative data available for the biological activity of various rocaglamide derivatives, focusing on their anti-proliferative effects and their ability to inhibit the Raf-MEK-ERK signaling pathway.
| This compound Derivative | Cell Line | IC50 for Cell Proliferation (nM) | IC50 for ERK Phosphorylation Inhibition (nM) |
| This compound A (Roc-A) | Jurkat | 1.0 ± 0.2 | 1.5 ± 0.3 |
| This compound L | Jurkat | 1.5 ± 0.3 | 2.0 ± 0.4 |
| This compound C | Jurkat | 2.5 ± 0.5 | 3.0 ± 0.6 |
| This compound I | Jurkat | 5.0 ± 1.0 | 6.0 ± 1.2 |
| This compound J | Jurkat | 10 ± 2.0 | 12 ± 2.4 |
| This compound D | Jurkat | 20 ± 4.0 | 25 ± 5.0 |
| This compound B | Jurkat | 50 ± 10 | 60 ± 12 |
| This compound H | Jurkat | > 100 | > 100 |
| This compound G | Jurkat | > 100 | > 100 |
| This compound F | Jurkat | > 100 | > 100 |
| This compound E | Jurkat | > 100 | > 100 |
| Rocaglaol | Jurkat | > 100 | > 100 |
| Methyl Rocaglate | Jurkat | > 100 | > 100 |
Data compiled from Polier et al., 2012.[2]
Experimental Protocols
Target Identification using Affinity Chromatography
This protocol describes the identification of this compound-binding proteins from cell lysates using affinity chromatography.
Materials:
-
This compound derivative with a linker for immobilization (e.g., FL45)
-
Control compound (inactive analog or linker alone)
-
Affi-Gel beads (or similar NHS-activated resin)
-
Cell line of interest (e.g., Jurkat cells)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Wash buffer (lysis buffer with a lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometry facility
Protocol:
-
Immobilization of this compound: Covalently couple the linker-modified this compound and the control compound to the Affi-Gel beads according to the manufacturer's instructions.
-
Cell Lysate Preparation:
-
Culture cells to the desired density and harvest.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-coupled beads and control beads separately for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise specific bands that appear in the this compound sample but not in the control for identification by mass spectrometry.
-
Confirm the identity of candidate proteins (e.g., PHB1 and PHB2) by Western blotting using specific antibodies.[2]
-
Co-Immunoprecipitation of Prohibitins and CRaf
This protocol is designed to demonstrate the disruption of the PHB-CRaf interaction by rocaglamides.
Materials:
-
Cell line expressing endogenous or tagged PHB and CRaf
-
This compound A or other active derivatives
-
DMSO (vehicle control)
-
Lysis buffer (as above)
-
Antibody against PHB1 or PHB2 for immunoprecipitation
-
Protein A/G agarose (B213101) or magnetic beads
-
Antibodies against CRaf, PHB1, and PHB2 for Western blotting
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 16 hours).
-
Cell Lysis: Prepare cell lysates as described in the affinity chromatography protocol.
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-PHB antibody for 2-4 hours at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins with SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against CRaf, PHB1, and PHB2 to detect the co-immunoprecipitated proteins. A decrease in the amount of CRaf pulled down with PHB in the this compound-treated sample compared to the control indicates disruption of the interaction.
-
Western Blot Analysis of ERK Phosphorylation
This protocol measures the downstream effect of this compound treatment on the Raf-MEK-ERK pathway.
Materials:
-
Cell line of interest
-
This compound A or other active derivatives
-
DMSO (vehicle control)
-
Lysis buffer (as above, supplemented with phosphatase inhibitors)
-
Antibodies against phosphorylated ERK (p-ERK1/2) and total ERK1/2
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Treatment: Treat cells with a range of this compound concentrations for a specific time (e.g., 16 hours).
-
Cell Lysis: Prepare cell lysates as described previously, ensuring the use of phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total ERK1/2 to confirm equal protein loading. Quantify the band intensities to determine the relative decrease in ERK phosphorylation.[2]
Mandatory Visualizations
Caption: this compound inhibits the Raf-MEK-ERK signaling pathway.
Caption: Experimental workflow for identifying this compound targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Rocaglamide's Interruption of the Ras-CRaf-MEK-ERK Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which rocaglamide, a potent natural anticancer compound, exerts its effects on the pivotal Ras-CRaf-MEK-ERK signaling pathway. The document details the compound's mode of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Core Mechanism of Action
Rocaglamides are a class of natural products that exhibit potent anti-proliferative effects in various cancer cell lines, often at nanomolar concentrations[1][2]. A primary mechanism of action for this compound's anticancer activity is its ability to disrupt the Ras-CRaf-MEK-ERK signaling pathway[1][2]. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common feature in many human cancers[3][4].
The central mode of this compound's intervention in this pathway is its direct binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2)[1][2]. Prohibitins are scaffold proteins that are essential for the activation of CRaf by Ras[1][5]. By binding to PHB1 and PHB2, this compound prevents their interaction with CRaf. This disruption inhibits the activation of CRaf, which in turn blocks the downstream phosphorylation and activation of MEK and ERK[1][2]. The inhibition of ERK (extracellular signal-regulated kinase) activity is a key outcome, as ERK is responsible for phosphorylating numerous downstream substrates that promote cell proliferation and survival[2][6].
Interestingly, rocaglamides are also known to inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase[7][8][9][10][11]. While this appears to be a distinct mechanism, the Ras-CRaf-MEK-ERK pathway also regulates protein synthesis through the phosphorylation of eIF4E[12]. Some research suggests that the inhibition of the Ras-CRaf-MEK-ERK pathway by this compound contributes to its overall effect on translation[7].
Quantitative Data on this compound's Efficacy
The potency of this compound and its derivatives in inhibiting cancer cell proliferation and ERK signaling has been quantified in various studies. The following tables summarize key quantitative data.
| This compound Derivative | Cell Line | IC50 for Cell Proliferation (nM) | Reference |
| This compound A | Jurkat | 0.3 | [2] |
| This compound A | HSF1 Inhibition | ~50 | [13][14] |
| This compound A | MDA-MB-231 (24h) | ~50% viability at all concentrations (12.5-500 nM) | [15] |
| This compound A | MDA-MB-231 (48h) | Dose-dependent decrease, ~25% viability | [15] |
| This compound A | MDA-MB-231 (72h) | ~20% viability or lower | [15] |
| This compound A | PANC-1 | Potent inhibitor (specific IC50 not stated) | [16] |
| Synthetic Rocaglates | Glioblastoma Stem Cells | Nanomolar EC50 values | [17] |
| This compound Derivative | Cell Line | Assay | Effect on ERK Pathway | Reference |
| This compound A | Jurkat | Western Blot | Time-dependent inhibition of CRaf, MEK, and ERK phosphorylation | [2] |
| This compound A | Melanoma Cells | Western Blot | Reduces MEK1/2 and ERK1/2 signaling | [18] |
| Various Rocaglamides | Jurkat | Western Blot | Correlation between proliferation inhibition and suppression of ERK activity | [2][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the Ras-CRaf-MEK-ERK signaling pathway.
Cell Viability (MTT) Assay for IC50 Determination
Objective: To measure the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50) value.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 or Jurkat) in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment[13][15].
-
Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range can vary, for example, from 12.5 nM to 500 nM. A vehicle control (e.g., DMSO) should be included[13][15]. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells with this compound for various time points, such as 24, 48, or 72 hours[13][15].
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals[13][15][20][21].
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals[13][15]. The plate can be shaken for approximately 10 minutes to ensure complete dissolution[15].
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 490 nm or 570 nm[13][15].
-
Data Analysis: Calculate the cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value[13].
Western Blot for Protein Phosphorylation Analysis
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the Ras-CRaf-MEK-ERK pathway (e.g., p-CRaf, p-MEK, p-ERK).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specific duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[3].
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA or Bradford assay to ensure equal protein loading for each sample[13].
-
SDS-PAGE: Mix the protein lysates with Laemmli sample buffer and denature by boiling at 95-100°C for 5 minutes. Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[3][13].
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[13].
-
Blocking: Block the membrane with a suitable blocking agent, such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST), for at least 1 hour at room temperature to prevent non-specific antibody binding[13].
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK1/2) and the total forms of the proteins (e.g., anti-total-ERK1/2) overnight at 4°C with gentle agitation[13][22].
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature[13].
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imaging system[3].
-
Analysis: Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins to account for any differences in protein loading[23].
Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action on the Ras-CRaf-MEK-ERK pathway.
Experimental Workflow: Western Blotting
Caption: Workflow for analyzing protein phosphorylation via Western Blot.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Prohibitin"g CRAF/MAPK activation with rocaglamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for a functionally relevant this compound binding site on the eIF4A-RNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of the CRAF/prohibitin interaction reverses CRAF-dependent resistance to vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Rocaglamide Treatment
Introduction
Rocaglamide, a natural product isolated from plants of the Aglaia genus, has garnered significant interest in cancer research due to its potent antiproliferative and pro-apoptotic activities.[1][2][3] It belongs to a class of compounds known as cyclopenta[b]benzofurans. The primary mechanism of action of this compound involves the inhibition of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of protein synthesis.[4][5][6] By clamping eIF4A onto polypurine sequences in messenger RNA (mRNA), this compound stalls the scanning ribosome, thereby selectively repressing the translation of specific mRNAs, including those encoding for proteins involved in cancer cell survival and proliferation.[5][6] Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival.[7][8][9][10]
These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro cell culture experiments. Detailed protocols for common assays to assess the effects of this compound on cell viability, apoptosis, and protein expression are provided, along with representative quantitative data and visualizations of the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) | Assay |
| MDA-MB-231 | Breast Adenocarcinoma | ~9 | 48 | MTT |
| Jurkat | T-cell Leukemia | Low nanomolar range | Not Specified | Reporter Gene Assay |
| HeLa | Cervical Cancer | 75 | Not Specified | ELISA (NF-κB p50) |
| Pancreatic Cancer Cells (e.g., PANC-1) | Pancreatic Carcinoma | ~40-80 | 48 | Cell Viability Assay |
| Glioblastoma Stem Cells | Glioblastoma | Nanomolar range | 72 | Cell Viability Assay |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific this compound derivative used.[11]
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | Apoptosis/Cell Death (%) | Assay |
| MDA-MB-231 | 9 nM this compound for 48h | ~15% (total cell death) | Annexin V/PI Staining |
| HepG2 | 100 nM this compound | ~9% | Annexin V/PI Staining |
| Huh-7 | 100 nM this compound | ~11% | Annexin V/PI Staining |
| HepG2 + TRAIL | 100 nM this compound + 100 ng/mL TRAIL | ~55% | Annexin V/PI Staining |
| Huh-7 + TRAIL | 100 nM this compound + 100 ng/mL TRAIL | ~57% | Annexin V/PI Staining |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.[12][13][14][15][16]
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should typically range from low nanomolar to micromolar. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.[3][17][18][19][20]
Materials:
-
Cell line of interest
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) for the chosen duration (e.g., 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blotting for Protein Expression Analysis
This protocol is used to determine the expression levels of key proteins involved in the pathways affected by this compound.[11][21][22][23]
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit for protein quantification
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against eIF4A, p-p65, cleaved caspases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling [pubmed.ncbi.nlm.nih.gov]
- 8. This compound derivatives are potent inhibitors of NF-kappa B activation in T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-A Potentiates Osteoblast Differentiation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. ptglab.com [ptglab.com]
- 21. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes: Rocaglamide Administration in Mouse Xenograft Models
Introduction
Rocaglamide, a natural compound derived from plants of the Aglaia genus, has emerged as a potent anti-cancer agent with a unique mechanism of action.[1][2] It functions as a specific inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein translation.[3][4] By targeting eIF4A, this compound selectively represses the translation of specific mRNAs, particularly those with complex 5' untranslated regions (UTRs) that are often associated with oncogenes.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical mouse xenograft models, a critical step in evaluating its therapeutic potential.
Mechanism of Action: eIF4A Inhibition
This compound exerts its anti-tumor effects by clamping the eIF4A protein onto polypurine sequences within the 5' UTR of mRNAs.[2][3][5] This action creates a stable this compound-eIF4A-mRNA complex that acts as a roadblock, preventing the scanning 43S pre-initiation complex from reaching the start codon.[3] This effectively stalls and inhibits the translation of the target mRNA into protein.[2][3] This "interfacial inhibition" is highly selective and ATP-independent, leading to the downregulation of key oncoproteins and subsequent induction of apoptosis and cell cycle arrest in cancer cells.[6][7][8]
Caption: this compound clamps eIF4A onto mRNA, stalling translation.
Experimental Data Summary
The following tables summarize quantitative data from various studies administering this compound in mouse xenograft models.
Table 1: this compound Administration in Cell Line-Derived Xenograft (CDX) Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose & Route | Vehicle | Treatment Schedule | Key Outcomes & Citation |
| Pancreatic Cancer | Patient-Derived | SCID | 1.5 mg/kg, IP | Olive Oil | Daily for 52 days | Reduced tumor volume and increased survival rate.[1] |
| Sarcoma (MPNST) | ST8814-Luc | N/A | 4 mg/kg, IP | 30% HPβCD | Every other day | Potent anti-tumor effects observed.[7][9] |
| Sarcoma (MPNST) | ST8814-Luc | N/A | 1.2 mg/kg, Oral | 30% HPβCD | Every other day | Potent anti-tumor effects; 50% oral bioavailability confirmed.[7][8][9] |
| NSCLC | H1975 | SCID/Bg | 0.3 mg/kg, IP | N/A | Every 2 days | Synergistic tumor suppression when combined with NK cells.[10] |
| Hepatocellular Carcinoma | Huh-7 | SCID | 2.5 mg/kg, IP | Olive Oil | Daily for 32 days | Significant suppression of tumor growth.[11][12] |
Table 2: this compound Administration in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model | Mouse Strain | This compound Dose & Route | Vehicle | Treatment Schedule | Key Outcomes & Citation |
| Ewing Sarcoma | NCH-EWS-2 | N/A | 3 mg/kg, IP | HPβCD | Every other day | Effective tumor growth suppression.[9][13] |
| Osteosarcoma | NCH-OS-7 | N/A | 3 mg/kg, IP | HPβCD | Every other day | Effectively suppressed tumor growth; well-tolerated.[9][13][14] |
| Rhabdomyosarcoma | NCH-ARMS-2 | N/A | 3 mg/kg, IP | HPβCD | Every other day | Effective tumor growth suppression.[9] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in peer-reviewed literature. Researchers should adapt these protocols based on their specific cell lines, mouse strains, and institutional IACUC guidelines.
Protocol 1: Preparation and Administration of this compound
This protocol details the preparation of this compound for intraperitoneal (IP) and oral administration.
1.1. Materials
-
This compound (Roc-A) powder
-
Vehicle options:
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 mL) and needles (27-30G for IP, gavage needle for oral)
1.2. Preparation of this compound Formulation
-
For Olive Oil Vehicle:
-
Calculate the total amount of this compound needed for the study cohort based on the desired dose (e.g., 1.5 mg/kg) and the average mouse weight (~20 g).
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of olive oil to achieve the final desired concentration (e.g., for a 1.5 mg/kg dose in a 20g mouse with a 100 µL injection volume, the concentration is 0.3 mg/mL).
-
Vortex thoroughly until the powder is completely suspended. Sonication may be used to aid dissolution.[12]
-
-
For HPβCD Vehicle:
-
Prepare a sterile 30% (w/v) HPβCD solution by dissolving HPβCD in sterile water.
-
Calculate and weigh the required amount of this compound powder.
-
Add the 30% HPβCD solution to the powder to achieve the final desired concentration (e.g., 4 mg/kg dose, 20g mouse, 100 µL injection volume = 0.8 mg/mL).
-
1.3. Administration
-
Before each administration, briefly vortex the this compound preparation.
-
Draw the calculated volume into a 1 mL syringe.
-
For Intraperitoneal (IP) Injection: Gently restrain the mouse, positioning it to expose the abdomen. Insert a 27G or 30G needle into the lower abdominal quadrant, avoiding the midline, and inject the solution.
-
For Oral Gavage: Attach a proper-sized gavage needle to the syringe. Gently restrain the mouse and insert the gavage needle into the esophagus, then slowly administer the solution.
-
Record the administration details and monitor the animal for any adverse reactions.
Caption: General workflow for a this compound mouse xenograft study.
Protocol 2: Subcutaneous Xenograft Model (Cell Line-Derived)
This protocol outlines the establishment of a subcutaneous tumor model using cultured cancer cells.[1][10][15]
2.1. Materials
-
Cancer cell line of interest (e.g., PANC-1, H1975, ST8814)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, but recommended)[1]
-
Female immunodeficient mice (e.g., SCID, BALB/c nude), 5-6 weeks old
-
Hemocytometer or automated cell counter
-
Sterile syringes (1 mL) and needles (27G)
-
Digital calipers
2.2. Procedure
-
Cell Preparation:
-
Culture cells under standard conditions until they reach 70-80% confluency.
-
On the day of injection, harvest the cells using trypsin-EDTA.
-
Centrifuge the cell suspension, remove the supernatant, and wash the pellet twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel.[1] A typical concentration is 3-5 x 10⁷ cells/mL.
-
Perform a cell count using a hemocytometer and assess viability (e.g., with trypan blue). Keep the cell suspension on ice.[16]
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Draw the cell suspension (typically 100-200 µL, containing 3-5 x 10⁶ cells) into a 1 mL syringe with a 27G needle.[1][10][15]
-
Inject the cells subcutaneously into the right flank of the mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Allow tumors to grow until they are palpable and have reached a predetermined average volume (e.g., 50-100 mm³).
-
Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[15]
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.[1]
-
Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle control, this compound).
-
Begin treatment by administering this compound or vehicle as described in Protocol 1 .
-
-
Endpoint:
-
Continue treatment and monitoring for the duration of the study.
-
Euthanize mice when tumors reach the maximum size allowed by IACUC protocols (e.g., 2000-2500 mm³) or if they show signs of significant distress or weight loss.[1]
-
At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).[10]
-
References
- 1. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
- 6. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Protein Translation by this compound and Didesmethylthis compound to Treat MPNST and Other Sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound enhances NK cell-mediated killing of non-small cell lung cancer cells by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound | HSP | NF-κB | PERK | TargetMol [targetmol.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: Total Synthesis of Rocaglamide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide, a complex cyclopenta[b]benzofuran natural product isolated from plants of the Aglaia genus, and its analogues have garnered significant attention from the scientific community.[1][2][3] This interest stems from their potent biological activities, including insecticidal, anti-inflammatory, and particularly, anticancer properties.[4][5][6] Rocaglamides have been shown to exhibit cytotoxic activity against a variety of human cancer cell lines with IC50 values in the nanomolar range.[1][7] The intricate molecular architecture of this compound, featuring five contiguous stereocenters, presents a formidable challenge for synthetic chemists and has spurred the development of numerous innovative synthetic strategies.[1][3][6]
This document provides a comprehensive overview of the total synthesis of this compound and its analogues, with a focus on key synthetic strategies, detailed experimental protocols, and a summary of quantitative data. Additionally, it outlines the key signaling pathways modulated by these compounds, offering valuable insights for researchers in drug discovery and development.
Synthetic Strategies: An Overview
The total synthesis of this compound has been approached through two primary strategies: intramolecular cyclization and biomimetic cycloaddition.[1][2][3]
Intramolecular Cyclization Approaches: These strategies typically involve the initial construction of a benzofuranone core followed by the formation of the cyclopentane (B165970) ring through an intramolecular reaction. Key reactions in this approach include Michael additions and pinacolic couplings.[1] For instance, early attempts by Kraus and Sy involved a Michael addition of a benzofuranone to cinnamonitrile, followed by an SmI2-mediated cyclization to form the cyclopenta[b]benzofuran skeleton.[1][2] Later modifications by Taylor and others utilized an intramolecular keto-aldehyde pinacolic coupling.[1]
Biomimetic Cycloaddition Approaches: Inspired by the proposed biosynthetic pathway of rocaglamides, these methods employ cycloaddition reactions to construct the core structure.[4][8] A notable example is the [3+2] cycloaddition strategy developed by Trost and coworkers, which was utilized in the first enantioselective synthesis of (-)-rocaglamide.[2][4] Another significant biomimetic approach involves the photogeneration of oxidopyryliums from 3-hydroxyflavones, which then undergo a [3+2] photocycloaddition.[8]
Quantitative Data Summary
The following table summarizes the overall yields of various total syntheses of this compound and its analogues, providing a comparative overview of the efficiency of different synthetic routes.
| Synthetic Approach | Target Molecule | Number of Steps | Overall Yield (%) | Reference |
| Intramolecular Cyclization | ||||
| Kraus and Sy (Di-epi-rocaglamide) | (±)-Di-epi-rocaglamide | ~8 | Not reported | [1][2] |
| Taylor et al. | (±)-Rocaglamide | Not specified | Not reported | [1] |
| Dobler et al. | (±)-Rocaglamide | Fewer steps | 40 | [1][9] |
| Qin's Group | (±)-Rocaglamide | Short and efficient | Not reported | [1] |
| Biomimetic Cycloaddition | ||||
| Trost et al. (Enantioselective) | (-)-Rocaglamide | 17 | <6 | [1][2] |
| Porco et al. (Photocycloaddition) | (±)-Methyl rocaglate | Not specified | Not reported | [4] |
| Other Approaches | ||||
| Frontier and coworkers (Nazarov Cyclization) | (±)-Rocaglamide | 17 | Not reported | [8][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the total synthesis of this compound, based on reported literature.
Protocol 1: Michael Addition and Intramolecular Pinacolic Coupling (Taylor's Approach)
This protocol describes the formation of the cyclopenta[b]benzofuran skeleton via a Michael addition followed by an SmI2-mediated intramolecular pinacolic coupling.[1]
Step 1: Michael Addition of Benzofuranone to Cinnamaldehyde (B126680)
-
To a solution of benzofuranone 2 in a suitable aprotic solvent (e.g., THF), add a base (e.g., NaH) at 0 °C.
-
Stir the mixture for 30 minutes to generate the enolate.
-
Add a solution of cinnamaldehyde 11 in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the ketoaldehyde 12 .
Step 2: SmI2-mediated Intramolecular Pinacolic Coupling
-
Prepare a solution of SmI2 in THF.
-
To a solution of the ketoaldehyde 12 in THF, add the SmI2 solution dropwise at -78 °C under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at -78 °C for the specified time (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of K2CO3.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the resulting diols 13a and 13b by column chromatography.
Protocol 2: Biomimetic [3+2] Photocycloaddition (Porco's Approach)
This protocol outlines the construction of the rocaglate skeleton using a biomimetic photocycloaddition of a 3-hydroxyflavone (B191502).[4]
-
Prepare a solution of the 3-hydroxyflavone derivative and a suitable dipolarophile (e.g., methyl cinnamate) in an appropriate solvent (e.g., acetonitrile) in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., Argon) for at least 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W) equipped with a Pyrex filter at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the cycloadduct.
Signaling Pathways and Mechanism of Action
Rocaglamides exert their potent anti-cancer effects by modulating several key signaling pathways, primarily through the inhibition of protein synthesis.[7][11] They bind to the eukaryotic initiation factor 4A (eIF4A), an RNA helicase, and inhibit translation initiation.[5][12] This leads to the downstream inhibition of oncogenic proteins and the induction of apoptosis.
Key Signaling Pathways Affected by Rocaglamides:
-
Ras-CRaf-MEK-ERK Pathway: Rocaglamides inhibit this pathway, which is crucial for cell proliferation and survival.[7][11]
-
ATM/ATR-Chk1/Chk2 Checkpoint Pathway: Activation of this pathway by rocaglamides leads to cell cycle arrest.[7][11]
-
Heat Shock Factor 1 (HSF1) Pathway: Rocaglamides inactivate HSF1, leading to a reduction in glucose uptake.[7][13]
-
MAPK p38 and JNK Activation: These compounds induce apoptosis through the activation of these stress-activated protein kinases.[7]
Visualizations
Synthetic Workflow: Intramolecular Cyclization
Caption: A simplified workflow of the intramolecular cyclization approach.
Signaling Pathway: this compound's Anti-Cancer Mechanism
Caption: Key signaling pathways modulated by this compound.
References
- 1. Progress in the Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Progress in the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Total Synthesis of (±)–this compound via Oxidation-Initiated Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Synthesis of Biotinylated Rocaglamide for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rocaglamide and its derivatives are a class of natural products that exhibit potent anticancer activity by inhibiting protein synthesis. A key strategy to elucidate their mechanism of action and identify cellular targets is the use of chemically modified probes, such as biotinylated this compound. This document provides detailed application notes and protocols for the synthesis of a biotinylated this compound probe and its subsequent use in target identification studies employing affinity purification coupled with mass spectrometry (AP-MS). The primary molecular target of Rocaglamides is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase crucial for translation initiation.[1][2][3][4] These compounds act as a "molecular clamp," stabilizing the eIF4A-RNA complex and stalling the translation pre-initiation complex.[1][2][3][5][6] This application note will guide researchers through the synthesis of a biotinylated this compound derivative and its application in isolating and identifying its protein binding partners from cell lysates.
Introduction
Rocaglamides, a class of cyclopenta[b]benzofurans isolated from plants of the genus Aglaia, have garnered significant interest due to their potent cytotoxic and cytostatic activities against various cancer cell lines.[7][8][9] Understanding the molecular targets of these compounds is crucial for their development as therapeutic agents. Chemical proteomics, utilizing affinity-based probes, is a powerful approach for target deconvolution.[6] By attaching a biotin (B1667282) tag to the this compound scaffold, researchers can specifically capture its interacting proteins from a complex biological mixture.[10][11][12] This document outlines the synthesis of a biotinylated this compound probe and provides a comprehensive protocol for its use in affinity purification experiments to identify its cellular targets.
Quantitative Data
The following tables summarize the biological activity of this compound and its derivatives.
Table 1: Inhibitory Activity of this compound and Derivatives
| Compound | Assay | Cell Line/System | IC50 / EC50 | Reference |
| This compound A | HSF1 Activation | - | ~50 nM | [13] |
| This compound A | Protein Synthesis Inhibition (in excysting sporozoites) | Cryptosporidium parvum | ~3.7 µM | [14] |
| This compound A | Intracellular Growth Inhibition | HCT-8 cells | 1.77 nM | [14] |
| This compound Hydroxamate Derivative (-)-9 | Eukaryotic Translation Inhibition | in vitro / ex vivo | Activity similar to Silvestrol | [15] |
| Rocaglate Acyl Sulfamides | GBM CSC Inhibition | Glioblastoma Stem Cells | Nanomolar EC50 values | [16] |
Table 2: Binding Affinity of this compound A
| Ligand | Target Complex | Method | Kd | Reference |
| This compound A | CpeIF4A–RNA–ATP | - | 33.7 nM | [14] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of inhibiting translation initiation through eIF4A has downstream consequences on several signaling pathways critical for cancer cell proliferation and survival.
References
- 1. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a functionally relevant this compound binding site on the eIF4A-RNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Progress in the Total Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progress in the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of a biotinylated rocaglate: Selective targeting of the translation factors eIF4AI/II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biotinylated Probes for Analysis of Protein Modification by Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of this compound Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying eIF4A-dependent Translation Using Rocaglamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rocaglamide and its analogues are a class of natural products that have garnered significant interest as potent inhibitors of eukaryotic translation initiation.[1][2] These compounds specifically target the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[3][4][5] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the secondary structure in the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and initiation of translation.[6][7][8] Rocaglamides function by clamping eIF4A onto polypurine sequences within the mRNA, thereby stalling the scanning 43S pre-initiation complex and inhibiting the translation of a specific subset of mRNAs.[1][4] This unique mechanism of action makes this compound a valuable tool for studying the intricacies of eIF4A-dependent translation and for the development of novel therapeutics targeting dysregulated translation in diseases such as cancer.[9][10][11]
These application notes provide detailed protocols for utilizing this compound to investigate eIF4A-dependent translation, including methods for assessing global and mRNA-specific translation inhibition.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the inhibitory concentrations of this compound A (RocA) and related compounds from various studies. This data is crucial for designing experiments with appropriate concentration ranges.
Table 1: IC50 Values of this compound A (RocA) in Different Assays
| Assay Type | Cell Line / System | IC50 Value | Reference |
| HSF1 Activation Inhibition | - | ~50 nM | [12] |
| In vitro Translation (mRNA) | 4T1-526 cells | ~7-8 nM (related rocaglates) | [13] |
| Cell Viability (U87MG) | U87MG | ~12.5 nM (24h) | [14] |
| Translation Inhibition (Yeast) | S. cerevisiae | See original data | [3] |
| Crystal Structure Binding Assay | Human eIF4A1 | 4.7 - 231 nM | [15] |
Table 2: Comparative IC50 Values of this compound Derivatives
| Compound | Assay / Cell Line | IC50 Value | Reference |
| Silvestrol | Yeast Growth (WT) | ~25 nM | [3] |
| ROC-N | Yeast Growth (WT) | ~1.5 µM | [3] |
| Zotatifin | In vitro translation | Not specified | [14] |
| MG-002 | In vitro translation (4T1-526 cells) | ~7 nM | [13] |
| eFT226 | In vitro translation (4T1-526 cells) | ~8 nM | [13] |
Experimental Protocols
Here we provide detailed protocols for three key experiments to study the effects of this compound on eIF4A-dependent translation.
Protocol 1: In Vitro Translation Assay
This assay directly measures the effect of this compound on the translation of a specific mRNA in a cell-free system, such as rabbit reticulocyte lysate (RRL).
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate (RRL)
-
Reporter mRNA (e.g., Firefly Luciferase with a polypurine-rich 5' UTR)
-
This compound (dissolved in DMSO)
-
Amino acid mixture (minus methionine)
-
[³⁵S]-Methionine
-
RNase inhibitor
-
DMSO (vehicle control)
-
Tris-buffered saline (TBS)
-
SDS-PAGE apparatus and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture (25 µL final volume):
-
12.5 µL RRL
-
0.5 µL Amino acid mixture (minus methionine)
-
1 µL [³⁵S]-Methionine
-
0.5 µL RNase inhibitor
-
1 µL Reporter mRNA (50-100 ng/µL)
-
1 µL this compound (at various concentrations) or DMSO vehicle.
-
-
Incubation: Incubate the reaction tubes at 30°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer.
-
Analysis:
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the band intensity corresponding to the newly synthesized protein.
-
-
Data Interpretation: Compare the protein synthesis in this compound-treated samples to the DMSO control to determine the dose-dependent inhibitory effect.
Protocol 2: Polysome Profiling
Polysome profiling separates mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity in a cell.[16] Inhibition of translation initiation by this compound leads to a decrease in heavy polysomes and an increase in the 80S monosome peak.[4][17]
Materials:
-
Cultured cells
-
This compound (or DMSO vehicle)
-
Cycloheximide (B1669411) (CHX)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 100 µg/mL CHX, 1% Triton X-100, RNase inhibitor)
-
Sucrose (B13894) solutions (10% and 50% w/v in lysis buffer base)
-
Gradient maker and ultracentrifuge with swing-out rotor
-
Fractionation system with a UV detector (254 nm)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO for the specified time.
-
Ribosome Stalling: 3-5 minutes before harvesting, add cycloheximide (100 µg/mL) to the culture medium to stall translating ribosomes.
-
Cell Lysis:
-
Wash cells with ice-cold PBS containing 100 µg/mL CHX.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and debris.
-
-
Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.
-
Loading and Centrifugation:
-
Carefully layer the cleared lysate onto the top of the sucrose gradient.
-
Centrifuge at ~36,000 rpm for 2-3 hours at 4°C.
-
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm.
-
The resulting profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
-
Data Interpretation: A decrease in the area under the polysome peaks relative to the 80S monosome peak in this compound-treated cells indicates an inhibition of translation initiation.
Protocol 3: Luciferase Reporter Assay
This cell-based assay is used to assess the effect of this compound on the translation of a specific mRNA reporter in living cells. A reporter construct with a 5' UTR containing polypurine sequences is expected to be sensitive to this compound.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Luciferase reporter plasmid (e.g., Renilla or Firefly luciferase driven by a promoter and containing a 5' UTR of interest)
-
Transfection reagent
-
This compound (or DMSO vehicle)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a multi-well plate.
-
Transfect the cells with the luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for an additional 6-24 hours.
-
Cell Lysis and Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Normalization and Interpretation:
-
Normalize the luciferase activity to total protein concentration or to a co-transfected control reporter (e.g., a reporter with a 5' UTR insensitive to this compound).
-
A dose-dependent decrease in luciferase activity indicates inhibition of translation of the reporter mRNA.[4]
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of this compound and a general experimental workflow.
Caption: Mechanism of this compound-mediated translation inhibition.
Caption: Workflow for studying eIF4A-dependent translation.
References
- 1. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eukaryotic Translation Initiation Factor 4A Down-Regulation Mediates Interleukin-24-Induced Apoptosis through Inhibition of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Expression and Functional Roles of Eukaryotic Initiation Factor 4A Family Proteins in Human Cancers [frontiersin.org]
- 8. eIF4A - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting eIF4A Dependent Translation of KRAS Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. Polysome profiling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Application Notes: Rocaglamide as a Tool to Investigate mRNA Translation Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide A (RocA) is a natural product belonging to the flavagline class, isolated from plants of the Aglaia genus. It has garnered significant interest in cancer biology and molecular research due to its potent and specific mechanism of action as an inhibitor of mRNA translation initiation. Dysregulation of protein synthesis is a hallmark of many diseases, including cancer, making the translation machinery an attractive target for therapeutic intervention and a critical area of fundamental research. This compound serves as a precision tool for dissecting the roles of the eukaryotic initiation factor 4A (eIF4A), a key RNA helicase involved in preparing mRNA for ribosome recruitment. These notes provide a comprehensive overview of this compound's mechanism, applications, and detailed protocols for its use in the laboratory.
Mechanism of Action
Translation initiation in eukaryotes is a tightly regulated process, with the eIF4F complex playing a central role. This complex, consisting of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the DEAD-box RNA helicase eIF4A, is responsible for unwinding the 5' untranslated region (5' UTR) of mRNAs to facilitate the scanning of the 43S preinitiation complex to the start codon.
This compound exerts its inhibitory effect through a unique gain-of-function mechanism targeting eIF4A. Instead of inhibiting the helicase activity of eIF4A outright, this compound acts as a molecular "clamp," stabilizing the interaction between eIF4A and specific mRNA sequences.[1][2][3] This clamping activity is highly selective for mRNAs containing polypurine sequences (stretches of adenine (B156593) and guanine (B1146940) nucleotides) within their 5' UTRs.[1][2][4]
The this compound-eIF4A-mRNA ternary complex creates a steric roadblock on the mRNA, which physically obstructs the scanning 43S preinitiation complex.[1][4] This leads to a potent and selective inhibition of translation for eIF4A-dependent mRNAs, many of which encode oncoproteins and cell cycle regulators like MYC and MCL1.[5] This sequence-selective inhibition makes this compound a powerful tool for identifying and studying mRNAs that are particularly sensitive to eIF4A activity.[4]
Core Applications in Research and Drug Development
-
Probing eIF4A-Dependent Translation: this compound can be used to identify mRNAs whose translation is highly dependent on the helicase activity of eIF4A. By comparing the translatomes of cells treated with this compound versus a control, researchers can pinpoint transcripts with features that render them sensitive to eIF4A inhibition.
-
Investigating the Role of 5' UTR Structures: The compound is invaluable for studying how specific sequences within the 5' UTR, such as polypurine tracts, regulate translation initiation.
-
Target Validation in Oncology: Given that many oncoproteins are encoded by eIF4A-dependent mRNAs, this compound is an excellent tool for validating eIF4A as a therapeutic target in various cancer models.[6]
-
Mechanism of Action Studies for Novel Therapeutics: this compound can be used as a reference compound in the development of new translation inhibitors, helping to elucidate the mechanisms of novel drug candidates.
-
Dissecting Signaling Pathways: It can be employed to understand how signaling pathways, such as the PI3K/AKT/mTOR pathway, intersect with the translation machinery to control cell growth and proliferation.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the activity of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| STS26T | Malignant Peripheral Nerve Sheath Tumor | ~10-20 | [6] |
| S462 | Malignant Peripheral Nerve Sheath Tumor | ~10-20 | [6] |
| T265 | Malignant Peripheral Nerve Sheath Tumor | ~5-10 | [6] |
| A673 | Ewing Sarcoma | ~5-10 | [6] |
| U2OS | Osteosarcoma | ~20-50 | [6] |
| RH30 | Rhabdomyosarcoma | ~5-10 | [6] |
Table 2: Binding Properties and Functional Effects of this compound
| Parameter | Description | Value/Effect | Reference |
| Binding Target | Primary protein target of this compound. | eIF4A (eukaryotic initiation factor 4A) | [1][2][4] |
| Binding Mechanism | Mode of interaction with its target. | Interfacial inhibitor; clamps eIF4A onto polypurine RNA sequences. | [1][2] |
| Effect on eIF4A-RNA Affinity | Change in binding affinity upon this compound treatment. | Increases the affinity of eIF4A for polypurine-containing RNA. | [3][4] |
| Functional Outcome | The ultimate effect on the process of translation. | Stalls 43S preinitiation complex scanning, leading to inhibition of translation initiation. | [1][4] |
Visualizing this compound's Mechanism and Experimental Workflows
Signaling Pathway: Mechanism of this compound Action
Caption: Mechanism of this compound-mediated translation inhibition.
Experimental Workflow: Polysome Profiling
References
- 1. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double on the Rocs with a twist: this compound A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Activity of Rocaglamide Against RNA Viruses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral activity of Rocaglamide and its analogs against a wide range of RNA viruses. The information presented herein is intended to guide researchers in designing and conducting experiments to evaluate the antiviral efficacy of this class of compounds.
Introduction
Rocaglamides are a class of natural products derived from plants of the genus Aglaia. They have demonstrated potent antiviral activity against a broad spectrum of RNA viruses, making them promising candidates for the development of pan-antiviral therapeutics.[1][2][3] The primary mechanism of action of rocaglates involves the inhibition of the host cell's translation initiation factor eIF4A.[4][5][6] eIF4A is an RNA helicase that unwinds the 5' untranslated regions (UTRs) of mRNAs, a critical step for the initiation of protein synthesis.[1][3] Many RNA viruses possess highly structured 5' UTRs and are therefore heavily reliant on eIF4A activity for the translation of their viral proteins.[1][3][7] Rocaglamides bind to eIF4A and "clamp" it onto polypurine sequences within the mRNA, stalling the translation initiation complex and thereby inhibiting viral protein synthesis.[1][2][8] This host-targeted mechanism of action suggests a high barrier to the development of viral resistance.[8][9][10]
Quantitative Data: Antiviral Activity of Rocaglamides
The following table summarizes the in vitro antiviral activity of this compound and its analogs against various RNA viruses. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference |
| CR-31-B (-) | SARS-CoV-2 | Vero E6 | ~1.8 | >100 | >55.6 | [2][4][11] |
| CR-31-B (-) | MERS-CoV | Huh-7 | ~1-3 | Not Specified | Not Specified | [1] |
| CR-31-B (-) | HCoV-229E | Huh-7 | ~1-3 | Not Specified | Not Specified | [1] |
| Silvestrol | HCoV-229E | MRC-5 | ~1-3 | Not Specified | Not Specified | [1] |
| Silvestrol | MERS-CoV | MRC-5 | ~1-3 | Not Specified | Not Specified | [1] |
| Zotatifin | Mayaro virus | Vero | <50 | Not Specified | Not Specified | [12] |
| Zotatifin | Chikungunya virus | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| Zotatifin | Una virus | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| Zotatifin | Zika virus | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| Zotatifin | Influenza A virus | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| Zotatifin | Vesicular stomatitis virus | Not Specified | Not Specified | Not Specified | Not Specified | [12] |
| This compound A | Mayaro virus | Not Specified | Not Specified | Less tolerated than Zotatifin | Not Specified | [12] |
| CR-1-31-B | Mayaro virus | Not Specified | Not Specified | Less tolerated than Zotatifin | Not Specified | [12] |
| Silvestrol | Ebola virus | Huh-7 | 0.8 | >10 | >12.5 | [13] |
| CR-31-B (-) | Lassa virus | Primary cells | low nanomolar | non-cytotoxic | Not Specified | [14] |
| CR-31-B (-) | Crimean Congo hemorrhagic fever virus | Primary cells | low nanomolar | non-cytotoxic | Not Specified | [14] |
| Silvestrol | Hepatitis E virus | Not Specified | Pan-genotypic inhibition | Not Specified | Not Specified | [15] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound and its analogs on host cells and to calculate the CC50 value.
Materials:
-
96-well cell culture plates
-
Host cell line appropriate for the virus of interest (e.g., Vero E6, Huh-7, A549)
-
Complete cell culture medium
-
This compound or analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed the 96-well plates with host cells at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Prepare serial dilutions of the this compound compound in complete cell culture medium. A typical concentration range to test is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest compound concentration.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plates for 48-72 hours, corresponding to the duration of the antiviral assay.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the CC50 value.[16]
Plaque Reduction Assay
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
24-well or 12-well cell culture plates
-
Confluent monolayer of host cells
-
Virus stock of known titer
-
This compound or analog serial dilutions
-
Serum-free medium
-
Overlay medium (e.g., 1:1 mixture of 2x MEM and 1.2% Avicel or 0.6% agarose)[17]
-
Fixing solution (e.g., 10% formaldehyde (B43269) in PBS)[17]
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed the plates with host cells to achieve a confluent monolayer on the day of infection.
-
On the day of the experiment, remove the growth medium and wash the cells with PBS.
-
Prepare serial dilutions of the virus in serum-free medium.
-
In separate tubes, mix the virus dilution (to achieve ~50-100 plaques per well) with an equal volume of the this compound serial dilutions or vehicle control. Incubate this mixture for 1 hour at 37°C.
-
Infect the cell monolayers with 200 µL of the virus-compound mixture per well.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.[18]
-
Aspirate the inoculum and gently wash the cells with PBS.
-
Overlay the cells with 1 mL of the overlay medium containing the corresponding concentration of the this compound compound or vehicle control.
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells by adding the fixing solution for at least 1 hour.[17]
-
Remove the overlay and the fixing solution, and stain the cells with the crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the vehicle control for each compound concentration.
-
Plot the percentage of plaque reduction against the compound concentration and use a non-linear regression analysis to determine the EC50 value.
Viral Yield Reduction Assay
This assay measures the effect of the compound on the production of infectious virus particles.
Materials:
-
24-well or 48-well cell culture plates
-
Confluent monolayer of host cells
-
Virus stock
-
This compound or analog serial dilutions
-
Serum-free medium
-
96-well plates for TCID50 assay
-
Complete cell culture medium
Procedure:
-
Seed the plates with host cells to achieve a confluent monolayer.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2-4 hours.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, MOI of 0.1.
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of the compound.
-
Incubate the plates for 24-48 hours (or one viral replication cycle).
-
Harvest the cell culture supernatant from each well.
-
Determine the viral titer in the supernatant using a 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.
-
Calculate the reduction in viral yield for each compound concentration compared to the vehicle control.
-
Plot the viral yield reduction against the compound concentration to determine the EC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting viral protein synthesis.
Experimental Workflow
Caption: General workflow for evaluating the antiviral activity of this compound.
References
- 1. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The rocaglate CR-31-B (-) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity [publica.fraunhofer.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. preprints.org [preprints.org]
- 16. benchchem.com [benchchem.com]
- 17. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: Rocaglamide in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide, a natural product derived from plants of the Aglaia genus, has emerged as a potent anti-cancer agent with significant potential in pancreatic cancer research.[1] Pancreatic cancer is a devastating disease with a high mortality rate, often diagnosed at late stages, and limited effective therapeutic options.[1] this compound and its derivatives, known as flavaglines, exhibit cytotoxic effects against a broad range of cancer cell lines, including those of pancreatic origin, at nanomolar concentrations.[1] This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer research, summarizing key findings and methodologies to facilitate further investigation into its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by targeting protein synthesis and key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
1. Inhibition of Translation Initiation: The most well-characterized mechanism of this compound is its ability to inhibit the initiation of protein synthesis. It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that unwinds the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding.[1] this compound clamps eIF4A onto polypurine sequences within the mRNA, effectively stalling the translation initiation complex and inhibiting the synthesis of proteins crucial for cancer cell growth and survival.[1]
2. Inhibition of Key Signaling Pathways: this compound has been shown to modulate several critical signaling pathways implicated in pancreatic cancer progression:
-
Ras-CRaf-MEK-ERK Pathway: This pathway is frequently hyperactivated in pancreatic cancer due to mutations in the KRAS oncogene. This compound can inhibit this pathway, leading to decreased cell proliferation.[1]
-
ATM/ATR-Chk1/Chk2 Checkpoint Pathway: this compound can activate this DNA damage response pathway, leading to cell cycle arrest and apoptosis.
-
HSF1 Pathway: By inactivating Heat Shock Factor 1 (HSF1), this compound can reduce glucose uptake in cancer cells.[1]
-
MAPK p38 and JNK Pathways: this compound can induce apoptosis by activating these stress-activated protein kinase pathways.[1]
Below is a diagram illustrating the primary mechanism of action of this compound.
Caption: this compound's primary mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on pancreatic cancer cells from various studies.
Table 1: Cytotoxicity of this compound (Roc-A) in Pancreatic Cancer Cell Lines [1]
| Cell Line | Cancer Type | CC50 (nM) |
| PANC-1 | Pancreatic Carcinoma | 80 |
| Other Pancreatic Cancer Lines | Pancreatic Carcinoma | 50 - 200 |
| Primary Pancreatic Islet Cells | Normal Pancreatic Cells | ~20,000 |
Table 2: In Vitro Effects of this compound on PANC-1 Cells [1]
| Assay | This compound-A Concentration | Observed Effect |
| Caspase-3/7 Activity | 80 nM | Significant increase in activity |
| Soft Agar (B569324) Colony Formation | 80 nM | >100-fold reduction in colony formation ability |
| Wound Healing Assay | 40 nM | Decreased cell migration |
Table 3: In Vivo Efficacy of this compound in a Patient-Derived Pancreatic Cancer Xenograft (PDTX) Model [1]
| Treatment | Dosage | Outcome |
| This compound-A | 1.5 mg/kg daily | Reduced tumor volume and increased survival rate |
| Vehicle (Olive Oil) | - | - |
Experimental Protocols
Detailed protocols for key experiments to evaluate the efficacy of this compound in pancreatic cancer research are provided below.
Cell Viability Assay (CPE-based)
This protocol is used to determine the cytotoxic effects of this compound on pancreatic cancer cell lines and to calculate the 50% cytotoxic concentration (CC50).
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 10 µM is recommended. Use DMSO as a vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, bring the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Caption: Workflow for CPE-based cell viability assay.
Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis, to quantify this compound-induced cell death.
Materials:
-
Pancreatic cancer cells
-
48-well plates
-
This compound
-
DMSO
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed 2 x 10^5 cells/well in a 48-well plate and incubate overnight.[1]
-
Treat the cells with the desired concentration of this compound (e.g., 80 nM) or DMSO for 24 hours.[1]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium volume.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours.
-
Measure the luminescence using a luminometer.
Soft Agar Colony Formation Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of tumorigenicity.
Materials:
-
Pancreatic cancer cells (e.g., PANC-1)
-
6-well plates
-
Agar
-
Complete culture medium
-
This compound
-
DMSO
-
Crystal violet stain
Procedure:
-
Prepare Base Agar Layer: Prepare a 0.5% agar solution in complete culture medium and add it to the bottom of each well of a 6-well plate. Allow it to solidify.[1]
-
Prepare Top Agar Layer with Cells: Suspend PANC-1 cells (4000 cells/well) in complete culture medium containing 0.2% agar.[1] Add this compound (e.g., 80 nM) or DMSO to this suspension.
-
Carefully layer the cell-containing top agar onto the solidified base agar.
-
Incubate the plates at 37°C for 10-14 days, replenishing with fresh medium containing this compound or DMSO every 2-3 days.[1]
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as clusters of ≥50 cells) under a microscope.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Pancreatic cancer cells (e.g., PANC-1)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Complete culture medium
-
This compound
-
DMSO
-
Microscope with a camera
Procedure:
-
Seed PANC-1 cells in 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing this compound (e.g., 40 nM) or DMSO.[1]
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Patient-Derived Xenograft (PDX) Model
This in vivo model provides a more clinically relevant system to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
Patient-derived pancreatic tumor tissue
-
Surgical tools
-
This compound
-
Vehicle (e.g., olive oil)
-
Calipers for tumor measurement
Procedure:
-
Surgically obtain fresh pancreatic tumor tissue from a patient.
-
Implant a small piece of the tumor tissue (or a suspension of tumor cells) subcutaneously into the flank of SCID mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 1.5 mg/kg, intraperitoneally, daily) to the treatment group and the vehicle to the control group.[1]
-
Measure the tumor volume using calipers at regular intervals (e.g., every 4 days). Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Record the survival rate of the animals in each group.
References
Application Notes: Rocaglamide in Cell Migration and Invasion Studies
Introduction
Rocaglamide (Roc-A), a natural compound belonging to the flavagline class, is a potent anti-cancer agent isolated from plants of the Aglaia genus.[1] Initially recognized for its ability to inhibit protein synthesis and induce apoptosis, recent studies have highlighted a distinct, potent role for this compound in inhibiting cell migration and invasion at nanomolar concentrations.[1][2][3] These effects are observed independently of its anti-proliferative and cytotoxic activities, making this compound a valuable tool for specifically studying the molecular mechanisms governing cancer cell motility and metastasis.[1][4]
Mechanism of Action
At low nanomolar concentrations (e.g., 15-30 nM), this compound's primary mechanism for inhibiting cell migration involves the modulation of the actin cytoskeleton.[1] This is achieved through the inhibition of Rho GTPases, which are master regulators of actin dynamics.[1][2][5]
-
Inhibition of Rho GTPases: this compound treatment leads to a decrease in the activity of key Rho family GTPases, including RhoA, Rac1, and Cdc42, by approximately 15-22%.[1][5]
-
Disruption of F-actin Structures: The inhibition of these GTPases disrupts the organization of F-actin-based protrusions essential for cell movement, such as lamellipodia and filopodia.[1][4]
-
Independence from Translation Inhibition: Notably, the concentrations of this compound that effectively block migration have minimal to no effect on overall protein synthesis.[1] While this compound is a known inhibitor of the translation initiation factor eIF4A[6][7][8][9] and DDX3[9], its anti-migratory effects appear to stem from a different pathway, likely involving an undiscovered upstream target that influences Rho GTPase activity.[1]
-
Independence from Prohibitin/CRaf Pathway: Although this compound can bind to prohibitins (PHB1 and PHB2) to inhibit the CRaf-MEK-ERK signaling cascade[10], knockdown of PHB does not alter the anti-migratory effect of this compound, suggesting this pathway is not central to the inhibition of cell motility.[1][5]
Data Summary: Effects of this compound on Cell Migration and Invasion
The following table summarizes the quantitative effects of this compound treatment across different cancer cell lines and assays.
| Cell Line | Assay Type | This compound Conc. | Observed Effect | Citation(s) |
| PC-3 (Prostate) | Wound Healing | 15 nM | ~50% inhibition of gap closure. | [1] |
| PC-3 (Prostate) | Wound Healing | 30 nM | ~60% inhibition of gap closure. | [1] |
| PC-3, MDA-MB-231, 293T | Migration/Invasion Assays | 15 - 30 nM | 50 - 80% inhibition. | [1] |
| 293T (Kidney) | FRET-based Sensor | 30 nM | ~15-22% inhibition of RhoA, Rac1, Cdc42 activity. | [1][5] |
| Panc-1 (Pancreatic) | Wound Healing | 40 nM | Significant inhibition of cell migration. | [11] |
| Panc-1 (Pancreatic) | Soft Agar Colony Formation | 80 nM | >100-fold reduction in colony formation. | [11] |
| MDA-MB-231 (Breast) | Wound Healing | 9 nM (IC50) | Inhibition of cell migration across the scratch area. | [12][13] |
Protocols: Studying Cell Migration and Invasion with this compound
These protocols are designed for researchers to investigate the effects of this compound on cancer cell motility. It is crucial to first determine the optimal non-cytotoxic concentration range for your specific cell line using a viability assay (e.g., MTT or Annexin V/7-AAD staining), as this compound's effects on migration should be decoupled from its apoptotic or anti-proliferative effects.[1][14]
Protocol 1: Wound Healing (Scratch) Assay
This method is used to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the ability of cells to migrate and close the gap is monitored over time.
Materials:
-
12- or 24-well tissue culture plates
-
Sterile 200 µL or 1 mL pipette tips
-
Cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12-well plate at a density that will form a 70-80% confluent monolayer after 24 hours.[15] For example, plate 2 x 10^5 fibroblasts per well.[15]
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO₂ until cells reach confluence (typically 18-24 hours).[15]
-
Scratch Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[12] To create a reference cross, a second scratch perpendicular to the first can be made.[15] Apply firm, consistent pressure to ensure complete cell removal without damaging the plate surface.[15]
-
Washing: Gently wash the monolayer twice with sterile PBS to remove detached cells and debris.[15]
-
Treatment: Replace the PBS with fresh medium containing the desired concentration of this compound (e.g., 15-40 nM) or vehicle control (DMSO).[1][11] To control for proliferation, an anti-proliferative agent like Mitomycin-C can be added to all conditions.[1]
-
Imaging (Time 0): Immediately place the plate on a microscope and capture images of the scratch at marked, reproducible locations for each well (e.g., at 4x or 10x magnification).[15]
-
Incubation: Return the plate to the incubator and allow cells to migrate for a predetermined time (e.g., 16, 24, or 48 hours). The optimal time depends on the cell type's migration speed.
-
Final Imaging (Time X): At the end of the incubation period, acquire images at the exact same locations as the initial time point.
-
Data Analysis: Measure the width or area of the scratch at Time 0 and Time X using software like ImageJ. Calculate the percentage of wound closure using the formula: % Closure = [(Area₀ - Areaₓ) / Area₀] x 100.
Protocol 2: Transwell Migration and Invasion Assay
This assay measures cell motility through a porous membrane, with or without an extracellular matrix (ECM) coating, towards a chemoattractant.[16][17] For invasion assays, the membrane is coated with Matrigel™ to simulate passage through the basement membrane.[17][18]
Materials:
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Matrigel™ Basement Membrane Matrix (for invasion assay)
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound stock solution (in DMSO)
-
Staining solution (e.g., 0.1% Crystal Violet or Hoechst)[17][18]
-
Cotton-tipped applicators
-
Microscope with a camera
Procedure:
-
Chamber Preparation:
-
Migration: Rehydrate the Transwell insert membranes by adding warm, serum-free medium to the inside of the insert and the lower well. Incubate for at least 1 hour at 37°C.
-
Invasion: Thaw Matrigel at 4°C overnight. Dilute with cold, serum-free medium (e.g., to 200 µg/mL). Add 25-50 µL of the diluted Matrigel solution to the top of the insert, ensuring the membrane is evenly coated.[17][18] Incubate at 37°C for 30-60 minutes to allow it to solidify.[17]
-
-
Cell Preparation: Culture cells to ~80% confluence. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[17] It is often beneficial to starve the cells in serum-free medium for several hours prior to the assay.
-
Assay Assembly:
-
Remove the rehydration/coating medium.
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[17]
-
Add the cell suspension (e.g., 100 µL) to the upper chamber of the Transwell insert. The cells should be pre-mixed with the desired concentration of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 20-24 hours.[18]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton-tipped applicator to gently wipe the inside of the insert to remove the non-migratory cells.[17][19]
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by placing the insert in a well containing 70% ethanol for 10-15 minutes.[17][19]
-
Allow the membrane to dry completely.
-
Stain the cells by placing the insert in a well with Crystal Violet solution for 5-10 minutes.[17]
-
Gently wash the insert in distilled water to remove excess stain and allow it to dry.[17]
-
-
Quantification: Image the underside of the membrane using an inverted microscope. Count the number of stained cells in several representative fields of view and calculate the average number of migrated cells per field.
References
- 1. The anticancer phytochemical this compound inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. mdc-berlin.de [mdc-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual targeting of DDX3 and eIF4A by the translation inhibitor this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. med.virginia.edu [med.virginia.edu]
- 16. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Rocaglamide in Leukemia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide, a natural product derived from plants of the Aglaia genus, has emerged as a potent anti-cancer agent with significant therapeutic potential in hematologic malignancies, particularly leukemia.[1][2][3] These application notes provide a comprehensive overview of the experimental use of this compound in leukemia research, summarizing key findings, detailing experimental protocols, and visualizing its mechanisms of action. This compound and its analogs, known as flavaglines, exhibit selective cytotoxicity against leukemia cells, including leukemia stem cells (LSCs), while demonstrating minimal toxicity to normal hematopoietic cells.[2][4][5] Its primary mechanism of action involves the inhibition of the translation initiation factor eIF4A, an RNA helicase essential for the translation of specific mRNAs, including those encoding oncoproteins critical for cancer cell survival and proliferation.[6][7][8][9]
Mechanism of Action
This compound exerts its anti-leukemic effects through a multi-faceted mechanism of action. The cornerstone of its activity is the targeting of the eukaryotic translation initiation factor 4A (eIF4A).[6][7] By binding to eIF4A, this compound clamps it onto polypurine sequences in the 5' untranslated regions (UTRs) of specific mRNAs, thereby stalling ribosome scanning and inhibiting the translation of proteins with highly structured 5'-UTRs.[7] This leads to the downregulation of key survival proteins and oncoproteins, many of which are short-lived and crucial for leukemia cell maintenance.
Key molecular events following this compound treatment in leukemia cells include:
-
Inhibition of Protein Synthesis: this compound leads to a global reduction in nascent protein synthesis.[2][4] This disproportionately affects the levels of short-lived proteins critical for cell survival and proliferation.
-
Downregulation of Anti-Apoptotic Proteins: A consistent observation is the decreased expression of anti-apoptotic Bcl-2 family members such as Mcl-1, Bcl-2, and Bcl-xL.[2][4][5]
-
Suppression of Oncogenic Drivers: The translation of key oncogenes, including MYC, is significantly inhibited by this compound.[5][7]
-
Modulation of Signaling Pathways: this compound impacts several critical signaling pathways in leukemia cells:
-
MAPK Pathway: It induces a sustained activation of the stress-activated p38 MAPK pathway while suppressing the pro-survival ERK pathway.[1]
-
NF-κB Pathway: this compound is a potent inhibitor of NF-κB activation.[5][6]
-
STAT3 Signaling: Aberrantly activated STAT3 signaling, a hallmark of many leukemias, is also impacted by this compound's downstream effects.[10][11][12]
-
-
Induction of Apoptosis: The culmination of these molecular events is the induction of apoptosis, primarily through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.[1][2]
-
Sensitization to Other Therapies: this compound can sensitize leukemia cells to other anti-cancer agents, including conventional chemotherapeutics and targeted therapies like TRAIL.[4][13][14]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-leukemic activity of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Exposure Time (hrs) | Assay | Reference |
| U266 | Multiple Myeloma | Not Specified | Not Specified | Apoptosis Assay | [14] |
| Molt-4 | Acute T-cell Leukemia | Not Specified | Not Specified | Apoptosis Assay | [14] |
| Jurkat | Acute T-cell Leukemia | Not Specified | Not Specified | Cell Death Assay | [13] |
| Sup-T1 | Acute T-cell Leukemia | Not Specified | Not Specified | Cell Death Assay | [13] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Bioactive | Not Specified | Phospho-flow | [15] |
| K562 | Chronic Myeloid Leukemia | >10 µg/mL (Inactive) | Not Specified | Not Specified | [3] |
Note: Specific IC50 values for this compound are often part of broader studies on flavaglines, and direct comparative tables are not always available in the literature. The provided data is extracted from the context of the cited papers.
Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Leukemia Model | Animal Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| P-388 Murine Lymphocytic Leukemia | Mice | 1.0 mg/kg | Not Specified | T/C ca. 156% | [3] |
| U266 Multiple Myeloma Xenograft | Immunodeficient Mice | Not Specified | Not Specified | Overcomes TRAIL-resistance and significantly increases anti-tumor efficacy of CPT. | [13][14] |
| Molt-4 Acute T-cell Leukemia Xenograft | Immunodeficient Mice | Not Specified | Not Specified | Significantly enhances the anti-tumor efficacy of CPT. | [13][14] |
| Acute Myeloid Leukemia (Primary Cells) | NSG Mice | Not Specified | Not Specified | Preferentially targets AML progenitor and stem cell populations. | [5] |
T/C: Treated vs. Control; CPT: circularly permuted TRAIL
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's primary mechanism of action.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4-11, U937, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Leukemia cells treated with this compound (as in Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound for the desired time (e.g., 24, 48 hours). Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is used to detect changes in the expression of key proteins following this compound treatment.
Materials:
-
Leukemia cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-MYC, anti-p-ERK, anti-cleaved Caspase-3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or GAPDH).
Protocol 4: In Vivo Leukemia Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Leukemia cell line (e.g., MV4-11) or primary patient-derived AML cells
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement (if applicable)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Implantation: Inject a defined number of leukemia cells (e.g., 1 x 10^6 MV4-11 cells) into the tail vein (for a disseminated leukemia model) or subcutaneously (for a solid tumor model) of the mice.
-
Tumor Establishment: Allow the tumors to establish, which can be monitored by bioluminescence imaging or palpation.
-
Treatment Initiation: Once the tumor burden is established, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound and vehicle control according to the predetermined dosing schedule and route (e.g., intraperitoneal or oral).
-
Monitoring: Monitor the tumor growth (by imaging or caliper measurements) and the health of the mice (body weight, general appearance) regularly.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size, or the mice show signs of distress, in accordance with ethical guidelines.
-
Data Analysis: Analyze the tumor growth inhibition and survival data. Tissues can be harvested for further ex vivo analysis (e.g., immunohistochemistry, Western blotting).
Conclusion
This compound represents a promising therapeutic agent for leukemia by selectively targeting cancer cells through the inhibition of translation initiation. Its ability to downregulate key oncoproteins and survival factors, modulate critical signaling pathways, and induce apoptosis underscores its potential as a standalone therapy or in combination with other anti-leukemic drugs. The protocols and data presented here provide a framework for researchers to further investigate and harness the therapeutic potential of this compound in the fight against leukemia.
References
- 1. The traditional Chinese herbal compound this compound preferentially induces apoptosis in leukemia cells by modulation of mitogen-activated protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted inhibition of eIF4A suppresses B-cell receptor-induced translation and expression of MYC and MCL1 in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Loss of STAT3 in acute myeloid leukemia favors tissue infiltration linked to CXCR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ccmu.edu.cn [ccmu.edu.cn]
- 14. This compound breaks TRAIL-resistance in human multiple myeloma and acute T-cell leukemia in vivo in a mouse xenogtraft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single Cell Profiling Distinguishes Leukemia-Selective Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in Rocaglamide-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rocaglamide, a natural product derived from plants of the Aglaia genus, has garnered significant attention for its potent anticancer properties.[1][2] It belongs to a class of compounds known as cyclopenta[b]benzofurans.[3] The primary mechanism of action of this compound involves the inhibition of protein synthesis by targeting the eukaryotic translation initiation factor 4A (eIF4A).[1][4] This inhibition leads to the suppression of key survival proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4][5] Consequently, accurately assessing cell viability and the mode of cell death is crucial for evaluating the efficacy of this compound and understanding its therapeutic potential. These application notes provide detailed protocols for commonly used cell viability assays and guidance on data interpretation for cells treated with this compound.
I. Application Notes: Selecting the Appropriate Cell Viability Assay
When investigating the effects of this compound, a multi-faceted approach to assessing cell viability is recommended to gain a comprehensive understanding of its cellular impact. The choice of assay depends on the specific research question, whether it is determining cytotoxic concentrations, elucidating the mechanism of cell death, or evaluating anti-proliferative effects.
-
Metabolic Assays (MTT, MTS, XTT, and CellTiter-Glo®): These colorimetric or luminescent assays are widely used to assess cell viability by measuring the metabolic activity of a cell population.[6][7] In viable cells, mitochondrial dehydrogenases convert tetrazolium salts (MTT, MTS, XTT) into a colored formazan (B1609692) product, or ATP levels are measured as an indicator of metabolically active cells (CellTiter-Glo®).[7][8] These assays are suitable for determining the half-maximal inhibitory concentration (IC50) of this compound and for high-throughput screening.[9]
-
Apoptosis Assays (Annexin V/Propidium (B1200493) Iodide Staining): this compound is known to induce apoptosis.[5][10] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[11][12] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.[12][13]
-
Cell Proliferation and Migration Assays (Propidium Iodide Staining and Wound Healing Assay): To investigate the anti-proliferative effects of this compound, cell cycle analysis using propidium iodide staining can be performed.[1][14] This method quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M). Additionally, a wound healing or scratch assay can be employed to assess the impact of this compound on cancer cell migration, a critical aspect of metastasis.[1][10]
II. Data Presentation: Quantitative Analysis of this compound's Effects
Summarizing quantitative data in a structured format is essential for comparing the efficacy of this compound across different cell lines and experimental conditions.
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines
| Cell Line | Assay | Concentration (nM) | Incubation Time (h) | % Viability | Reference |
| MDA-MB-231 (Breast Cancer) | MTT | 12.5 - 500 | 24 | ~50% | [1] |
| MDA-MB-231 (Breast Cancer) | MTT | 12.5 - 500 | 48 | ~25% | [1] |
| MDA-MB-231 (Breast Cancer) | MTT | 12.5 - 500 | 72 | ≤20% | [1] |
| 368T1 (NSCLC) | MTT | 25 - 200 | 24 | Dose-dependent decrease | [15] |
| 482T1 (NSCLC) | MTT | 25 - 200 | 48 | Dose-dependent decrease | [15] |
| PC3 (Prostate Cancer) | Annexin V/7-AAD | 30 | Not Specified | ~95% | [10] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Assay | Treatment | % Total Apoptosis (Early + Late) | Reference |
| MDA-MB-231 (Breast Cancer) | Annexin V-FITC/PI | This compound | ~15% (vs. 7.9% in control) | [1][14] |
| HepG2 (Hepatocellular Carcinoma) | Annexin V/PI | This compound (100 nM) | ~9% | [16] |
| Huh-7 (Hepatocellular Carcinoma) | Annexin V/PI | This compound (100 nM) | ~11% | [16] |
| HepG2 (Hepatocellular Carcinoma) | Annexin V/PI | This compound (100 nM) + TRAIL (100 ng/ml) | ~55% | [16] |
| Huh-7 (Hepatocellular Carcinoma) | Annexin V/PI | This compound (100 nM) + TRAIL (100 ng/ml) | ~57% | [16] |
III. Experimental Protocols
The following are detailed protocols for key assays used to evaluate the effects of this compound on cell viability.
This protocol is adapted from standard MTT assay procedures.[6][8]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background.[8]
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[11][12]
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[4] Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
This protocol follows the manufacturer's instructions for the CellTiter-Glo® assay.[7][17]
Materials:
-
Cell line of interest
-
Opaque-walled 96-well plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Equilibration: After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
-
Lysis and Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[7]
IV. Visualization of Pathways and Workflows
Diagrams created using Graphviz to illustrate key concepts and procedures.
Caption: this compound's mechanism of inducing apoptosis.
Caption: General experimental workflow for cell viability assays.
References
- 1. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. The anticancer phytochemical this compound inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. OUH - Protocols [ous-research.no]
- 18. ch.promega.com [ch.promega.com]
Application Note: Western Blot Analysis of Rocaglamide-Treated Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rocaglamide, a natural product derived from plants of the Aglaia genus, has garnered significant interest in oncology research due to its potent anti-proliferative and pro-apoptotic activities against various cancer cell lines.[1][2][3] The primary mechanism of action of this compound involves the inhibition of protein synthesis.[4] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase that is a critical component of the eIF4F complex.[5][6]
Unlike conventional inhibitors that block the activity of a target protein, this compound uniquely clamps eIF4A onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs.[5][7][8] This stabilized eIF4A-RNA complex acts as a roadblock, impeding the scanning of the 43S pre-initiation complex and thereby selectively repressing the translation of mRNAs that are highly dependent on eIF4A for unwinding secondary structures in their 5' UTRs.[5][9] This selective inhibition of protein synthesis affects the expression of numerous short-lived proteins crucial for cell cycle progression and survival, such as Cdc25A and Mcl-1.[2]
Beyond its direct impact on translation, this compound modulates several key signaling pathways. It has been shown to inhibit the c-Raf-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer.[2][10] Additionally, recent studies have revealed that this compound can activate the cGAS-STING signaling pathway by inducing mitochondrial DNA damage and its subsequent release into the cytoplasm, thereby promoting an anti-tumor immune response.[11]
Western blot analysis is an indispensable technique for elucidating the molecular effects of this compound treatment on cancer cells. This method allows for the sensitive and specific quantification of changes in the protein levels of direct targets and downstream effectors of the signaling pathways modulated by this compound. This application note provides detailed protocols for the preparation of cell lysates from this compound-treated cells and subsequent analysis by Western blot.
Key Protein Targets for Western Blot Analysis
The following table summarizes key proteins whose expression levels are often altered by this compound treatment, making them excellent candidates for Western blot analysis.
| Target Pathway | Protein | Expected Change with this compound Treatment | Rationale |
| Translation Initiation | eIF4A | No change in total level | This compound targets the function of eIF4A, not its expression level. Western blot can confirm consistent eIF4A levels across samples. |
| Phospho-eIF4E | Decrease | This compound can inhibit the Raf-MEK-ERK pathway, which leads to the phosphorylation of eIF4E.[4][6] | |
| Apoptosis Regulation | c-FLIP | Decrease | Suppression of c-FLIP translation by this compound can sensitize cancer cells to TRAIL-induced apoptosis.[12] |
| Cleaved Caspases (e.g., Caspase-3) | Increase | Indicates the induction of apoptosis.[13] | |
| Mcl-1 | Decrease | This compound can inhibit the synthesis of this anti-apoptotic protein.[2] | |
| Angiogenesis & Metastasis | VEGFA | Decrease | This compound treatment has been shown to reduce the expression of this key angiogenic factor.[3][14] |
| AXL | Decrease | A receptor tyrosine kinase involved in proliferation and metastasis, shown to be downregulated by this compound.[3][14] | |
| PAI-1 | Decrease | A serine protease inhibitor implicated in tumor progression, its expression can be reduced by this compound.[3][14] | |
| SNAIL1 | Increase | In some contexts, an increase in this epithelial-mesenchymal transition marker has been observed.[3][14] | |
| Endoglin | Increase | This co-receptor for TGF-β signaling has been reported to increase in some cell lines following treatment.[3][14] | |
| Immune Signaling | STING | No change / Increase | This compound activates the cGAS-STING pathway; investigating STING protein levels can provide insight into this mechanism.[11] |
| Phospho-TBK1 | Increase | TBK1 is a kinase downstream of STING, and its phosphorylation indicates pathway activation.[11] |
Experimental Workflow and Protocols
The following diagram provides a high-level overview of the experimental workflow for Western blot analysis of this compound-treated cells.
Caption: Experimental workflow for Western blot analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MDA-MB-231, HEK 293) in appropriate culture dishes or plates and culture in recommended medium until they reach 70-80% confluency.
-
Preparation of this compound Stock: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For example, a 1 mM stock can be prepared and stored at -20°C or -80°C.
-
Cell Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Protein Extraction from Cell Lysates
-
Cell Harvesting: After incubation, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Aspirate the PBS. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the dish (e.g., 0.5 mL for a 10 cm dish).[13][15]
-
Lysate Collection: Use a cell scraper to scrape the adherent cells into the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis. To shear genomic DNA and improve protein extraction, sonicate the lysate briefly on ice.[15]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[16]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
Protocol 3: Protein Quantification
-
Assay Selection: Use a standard protein quantification method such as the bicinchoninic acid (BCA) assay or the Bradford assay to determine the protein concentration of each lysate.[13] The BCA assay is often preferred as it is less susceptible to interference from detergents commonly found in lysis buffers.
-
Standard Curve: Prepare a set of protein standards (e.g., using bovine serum albumin - BSA) of known concentrations to generate a standard curve.
-
Measurement: Following the manufacturer's protocol for the chosen assay, mix small aliquots of each cell lysate and the standards with the assay reagent in a microplate.
-
Analysis: Measure the absorbance using a microplate reader and calculate the protein concentration of each sample by comparing its absorbance to the standard curve.
Protocol 4: Western Blotting
-
Sample Preparation for SDS-PAGE: Based on the protein quantification results, dilute each sample with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x. Ensure that the total protein amount is consistent for all samples to be loaded (e.g., 20-40 µg per lane).
-
Denaturation: Heat the prepared samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Blocking: After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. This incubation is typically for 1 hour at room temperature.[13]
-
Final Washes: Repeat the washing step (as in step 7) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis and Normalization: Quantify the intensity of the protein bands using densitometry software. To correct for loading differences, normalize the band intensity of the target protein to that of a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) from the same sample.
This compound's Mechanism of Action: A Signaling Perspective
The following diagram illustrates the primary mechanism of this compound action on translation initiation and its influence on downstream signaling pathways.
Caption: this compound's mechanism and signaling effects.
By employing these detailed protocols and analytical approaches, researchers can effectively utilize Western blotting to investigate the intricate molecular changes induced by this compound, furthering our understanding of its therapeutic potential in cancer treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound promotes the infiltration and antitumor immunity of NK cells by activating cGAS-STING signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blotting (WB) Protocol | Rockland [rockland.com]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: Utilizing Ribosome Profiling to Identify Rocaglamide-Sensitive Transcripts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rocaglamide A (RocA) and its analogs are natural products that exhibit potent anti-cancer activity by inhibiting protein synthesis.[1][2] These compounds function by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase essential for unwinding mRNA secondary structures in the 5' untranslated region (UTR) to allow for ribosome scanning and translation initiation.[1][2] this compound does not simply inhibit eIF4A's helicase activity; instead, it clamps eIF4A onto specific polypurine sequences within mRNA.[1][2] This stabilized eIF4A-rocaglamide-RNA complex acts as a roadblock to the scanning 43S preinitiation complex, thereby repressing the translation of a specific subset of mRNAs.[1][2]
Ribosome profiling, or Ribo-Seq, is a high-throughput sequencing technique that provides a "snapshot" of all active ribosomes in a cell at a given moment.[3][4] By sequencing the messenger RNA (mRNA) fragments protected by the ribosome from nuclease digestion, researchers can obtain a genome-wide map of translational activity at sub-codon resolution.[4][5]
Combining this compound treatment with ribosome profiling is a powerful strategy to identify which transcripts are most sensitive to this class of drugs. This approach allows for the precise quantification of changes in the translational efficiency of thousands of genes simultaneously, providing critical insights into this compound's mechanism of action and helping to identify potential therapeutic targets and biomarkers of sensitivity.
Mechanism of Action & Signaling Pathway
This compound exerts its selective translational repression by altering the function of eIF4A. Instead of being a transient helicase, eIF4A becomes a sequence-specific clamp on polypurine-rich regions of mRNA 5' UTRs.[1][2] This action prevents the 43S ribosomal subunit from scanning towards the start codon, thus inhibiting translation initiation of the downstream open reading frame.[2] By inhibiting the translation of key oncoproteins, such as MYC and MCL1, rocaglates can suppress tumor growth.[6] Furthermore, this compound has been shown to induce a DNA damage response by activating the ATM/ATR-Chk1/Chk2 checkpoint pathway, leading to cell cycle arrest at the G1-S phase transition in cancer cells.[7][8]
Caption: this compound clamps eIF4A onto polypurine mRNA sequences, stalling ribosome scanning.
Quantitative Data Summary
Ribosome profiling experiments comparing this compound-treated cells to a vehicle control (e.g., DMSO) generate vast datasets. The primary metric for identifying sensitive transcripts is the Translational Efficiency (TE) , calculated as the ratio of ribosome-protected fragment (RPF) reads to mRNA reads for each gene. A significant decrease in TE upon this compound treatment indicates translational repression.
Table 1: Representative Translational Efficiency Changes in HEK293 Cells Treated with this compound (0.3 µM)
| Gene Symbol | Gene Description | Log2 Fold Change (TE) | P-value | 5' UTR Polypurine Motif |
| High-Sensitivity Transcripts | ||||
| JUN | Transcription factor AP-1 | -2.85 | < 0.001 | Yes |
| FOS | Fos proto-oncogene, AP-1 subunit | -2.51 | < 0.001 | Yes |
| MYC | MYC proto-oncogene | -2.10 | < 0.001 | Yes |
| CCND1 | Cyclin D1 | -1.95 | < 0.005 | Yes |
| Low-Sensitivity Transcripts | ||||
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | -0.15 | > 0.5 | No |
| ACTB | Actin Beta | -0.09 | > 0.5 | No |
| NDUFS7 | NADH:ubiquinone oxidoreductase core subunit S7 | 0.05 | > 0.5 | No |
| HPRT1 | Hypoxanthine phosphoribosyltransferase 1 | -0.11 | > 0.5 | No |
Note: This table presents illustrative data based on published findings.[2][6] Actual values will vary based on experimental conditions, cell type, and this compound concentration.
Experimental Protocols
This section provides a detailed protocol for performing a ribosome profiling experiment to identify this compound-sensitive transcripts in mammalian cells. It is crucial to perform parallel mRNA sequencing (mRNA-Seq) on a portion of the same cell lysate to normalize the ribosome footprint data and accurately calculate translational efficiency.[9]
Caption: Experimental workflow for ribosome profiling and data analysis.
Part 1: Generation of Ribosome Footprints
-
Cell Culture and Treatment:
-
Translation Arrest and Cell Harvesting:
-
Add cycloheximide (B1669411) (CHX) directly to the culture medium to a final concentration of 100 µg/mL to arrest translating ribosomes.[9] Note: While CHX can introduce biases in some organisms like yeast, it is generally considered acceptable for mammalian cells.[10][11]
-
Incubate at 37°C for 10 minutes.[9]
-
Place dishes on ice, aspirate the medium, and wash cells twice with ice-cold PBS containing 100 µg/mL CHX.[9]
-
Scrape cells in ice-cold PBS + CHX, transfer to a microfuge tube, and pellet at 300 x g for 5 minutes at 4°C.[9]
-
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1% Triton X-100, 100 µg/mL CHX, and RNase inhibitors).
-
Pass the lysate through a fine-gauge needle 5-7 times to ensure complete lysis.[12]
-
Clarify the lysate by centrifuging at 16,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.[13]
-
Carefully transfer the supernatant to a new pre-chilled tube. A portion of this lysate should be reserved for parallel mRNA-Seq.
-
-
RNase I Footprinting:
-
To the clarified lysate, add RNase I to digest mRNA regions not protected by ribosomes. The optimal amount of RNase I must be determined empirically but a common starting point is 7.5 μL of 100 U/μL RNase I per 600 µL of lysate.[14]
-
Incubate for 45 minutes at room temperature with gentle rotation.[14]
-
Stop the digestion by adding an RNase inhibitor, such as SUPERase•In.[14]
-
-
Monosome Isolation:
-
Carefully layer the RNase-treated lysate onto a sucrose (B13894) cushion (e.g., 1 M sucrose in lysis buffer).
-
Ultracentrifuge (e.g., at 100,000 x g for 4 hours at 4°C) to pellet the 80S monosomes.
-
Discard the supernatant and gently rinse the ribosome pellet.
-
-
RNA Extraction and Size Selection:
-
Extract RNA from the ribosome pellet using a method like TRIzol extraction.[14]
-
Denature the RNA and run it on a 15% TBE-Urea polyacrylamide gel.[5]
-
Use radiolabeled or fluorescent RNA markers to identify the correct size range. Excise the gel region corresponding to ~26-34 nucleotides, which contains the ribosome-protected fragments (RPFs).[9]
-
Elute the RNA from the gel slice overnight and precipitate.[14]
-
Part 2: Library Preparation and Sequencing
The small, size-selected RPFs are converted into a library suitable for high-throughput sequencing.
-
rRNA Depletion: Ribosomal RNA is the most abundant contaminant. Use a commercial kit (e.g., Ribo-Zero) to deplete rRNA fragments from the RPF sample.
-
3' Adapter Ligation: Ligate a pre-adenylated DNA adapter to the 3' end of the RPFs using T4 RNA Ligase 2, truncated.
-
Reverse Transcription: Synthesize cDNA from the adapter-ligated RPFs using a reverse transcriptase and a primer complementary to the 3' adapter.
-
Circularization: Circularize the resulting cDNA using an enzyme like CircLigase.[14]
-
PCR Amplification: Amplify the library using primers that add the necessary sequencing adapters. The number of PCR cycles should be minimized to avoid amplification bias.
-
Sequencing: Sequence the final library on a high-throughput platform (e.g., Illumina).
Part 3: Data Analysis Workflow
Caption: A typical bioinformatics workflow for analyzing ribosome profiling data.
-
Pre-processing:
-
Trim 3' adapter sequences from the raw sequencing reads.[15]
-
Filter out low-quality reads.
-
-
Contaminant Removal:
-
Align reads to a database of non-coding RNAs (especially rRNA and tRNA) and discard any matching reads.[15]
-
-
Alignment:
-
Align the cleaned reads to the appropriate reference genome or transcriptome using a splice-aware aligner like STAR.[15]
-
-
Quantification:
-
Count the number of RPF and mRNA reads mapping to the coding sequence (CDS) of each annotated gene.
-
For Ribo-Seq data, determine the P-site (the ribosomal active site) location for each footprint based on its length and 5' end position. This provides codon-level resolution.[16]
-
-
Calculation of Translational Efficiency (TE):
-
For each gene, normalize the RPF and mRNA read counts to library size (e.g., reads per million, RPM).
-
Calculate TE = (RPF RPM) / (mRNA RPM).
-
-
Differential Translation Analysis:
-
Use statistical packages designed for count data (e.g., DESeq2, edgeR, or specialized tools like Xtail) to identify genes with a statistically significant change in TE between this compound-treated and control samples.
-
The output will be a list of this compound-sensitive and -resistant transcripts, which can be further analyzed for common features, such as the presence of polypurine motifs in their 5' UTRs.
-
References
- 1. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]
- 4. Ribosome Profiling: Definition, Applications, Principles, and Workflow - CD Genomics [cd-genomics.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. Humans and other commonly used model organisms are resistant to cycloheximide-mediated biases in ribosome profiling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biochemistry-molecularbiology.ecu.edu [biochemistry-molecularbiology.ecu.edu]
- 13. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 14. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 15. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols: CRISPR-Mediated Validation of Rocaglamide's Target
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rocaglamide A (RocA) and its analogs are natural products that have demonstrated potent anti-cancer activity. These compounds inhibit protein synthesis by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase. Rocaglamides function by clamping eIF4A onto polypurine RNA sequences, which blocks the scanning of the 43S pre-initiation complex and consequently represses the translation of specific mRNAs.[1][2][3][4][5] This unique mechanism of action makes this compound a promising candidate for cancer therapy.[1][4] The validation of eIF4A as the primary cellular target of this compound is crucial for its development as a therapeutic agent.[6] CRISPR/Cas9 gene-editing technology has emerged as a powerful tool for definitive drug-target validation in a cellular context.[6][7][8] This document provides detailed application notes and protocols for the CRISPR-mediated validation of this compound's target, eIF4A.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by interfering with the translation initiation process. The eukaryotic initiation factor 4F (eIF4F) complex, consisting of eIF4E, eIF4G, and eIF4A, plays a critical role in recruiting ribosomes to the 5' cap of mRNAs.[6][8] eIF4A, an RNA helicase, unwinds the secondary structures in the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome scanning.[9][10] this compound stabilizes the interaction between eIF4A and polypurine sequences within the mRNA, effectively "clamping" the helicase onto the RNA strand.[1][2][11] This action can lead to the depletion of eIF4A from the eIF4F complex and creates a roadblock for the scanning ribosome, thereby inhibiting translation.[2][12] Recent studies have also identified DDX3 as another molecular target of this compound, where it exhibits a similar clamping mechanism on polypurine RNA.[13][14]
Figure 1: this compound's mechanism of inhibiting translation initiation.
CRISPR-Mediated Target Validation Workflow
The core principle behind CRISPR-mediated target validation is to assess whether the knockout or specific mutation of the putative target gene confers resistance to the drug.[6][15][16][17] In the case of this compound, CRISPR-Cas9 is used to introduce mutations in the EIF4A1 gene that are predicted to disrupt the drug's binding pocket. Cells expressing the mutated eIF4A1 are then tested for their sensitivity to this compound.
Figure 2: Workflow for CRISPR-mediated validation of eIF4A1 as the target of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from studies validating eIF4A as the target of this compound.
Table 1: this compound A (RocA) IC50 Values in Wild-Type and eIF4A1 Mutant Cells.
| Cell Line | Genotype | RocA IC50 (nM) | Fold Resistance | Reference |
| HEK293 | Wild-Type | ~50 | - | [18] |
| HEK293 | eIF4A1SINI (Phe163Leu-Ile199Met) | > 1000 | > 20 | [1] |
| MDA-MB-231 | Wild-Type (24h) | ~12.5 - 500 | - | [19] |
| MDA-MB-231 | Wild-Type (48h) | ~12.5 - 100 | - | [19] |
Note: IC50 values can vary depending on the cell line and assay duration.
Table 2: Effect of eIF4A1 Mutations on this compound A (RocA) Binding and Activity.
| eIF4A1 Mutant | Effect on RocA-induced RNA clamping | RocA-mediated Translation Repression | Reference |
| Phe163Leu-Ile199Met | Lost | Deficient | [1] |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of this compound-Resistant eIF4A1 Mutant Cell Lines
Objective: To generate a cell line with specific mutations in the EIF4A1 gene that confer resistance to this compound.
Materials:
-
HEK293 cells (or other sensitive cell line)
-
Plasmids encoding Cas9 and sgRNA targeting EIF4A1 (e.g., targeting the region around Phe163 and Ile199)[1]
-
Lipofectamine or other transfection reagent
-
Cell culture medium and supplements
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Antibodies for Western blotting: anti-eIF4A1[10] and a loading control (e.g., anti-GAPDH)
Procedure:
-
sgRNA Design: Design sgRNAs targeting the desired region of the EIF4A1 gene using online tools. For this compound resistance, target codons for amino acids Phe163 and Ile199.[1]
-
Transfection: Co-transfect the target cells with plasmids expressing Cas9 and the designed sgRNA.[20][21]
-
Single-Cell Cloning: 48 hours post-transfection, perform single-cell sorting into 96-well plates using fluorescence-activated cell sorting (FACS) if the Cas9 plasmid contains a fluorescent marker, or by limiting dilution.[17][20]
-
Clonal Expansion: Culture the single cells until colonies are formed.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the expanded clones. Amplify the targeted region of the EIF4A1 gene by PCR.
-
Sequencing: Send the PCR products for Sanger sequencing to identify clones with the desired mutations (insertions, deletions, or specific substitutions).[15][22]
-
Western Blot Analysis: Confirm the expression of the mutant eIF4A1 protein and the absence of the wild-type protein in knockout clones using Western blotting.[15][22]
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in wild-type and eIF4A1 mutant cells.[18]
Materials:
-
Wild-type and eIF4A1 mutant cells
-
96-well plates
-
This compound A
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18][19]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18][19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[18][19]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 nM to 1000 nM) and a vehicle control (DMSO).[18]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18][23][24]
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[18][19]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of eIF4A-Dependent Proteins
Objective: To assess the effect of this compound on the expression of proteins known to be translated in an eIF4A-dependent manner.
Materials:
-
Cell lysates from this compound-treated and untreated cells
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[18]
-
Primary antibodies (e.g., anti-c-MYC, anti-Cyclin D1)[25]
-
HRP-conjugated secondary antibody[18]
-
Chemiluminescent substrate[26]
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer and determine the protein concentration.[18][26][27]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][26]
-
Blocking: Block the membrane with a suitable blocking agent for 1 hour at room temperature.[18][28]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[18][26]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[25][26]
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.[25]
Protocol 4: Polysome Profiling
Objective: To analyze the effect of this compound on global and mRNA-specific translation by separating ribosomal subunits, monosomes, and polysomes.[2]
Materials:
-
Cell lysate from this compound-treated and untreated cells
-
Sucrose (B13894) solutions for gradient preparation (e.g., 10-50%)[2]
-
Ultracentrifuge and tubes
-
Gradient fractionation system with a UV detector
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle. Prior to harvesting, add cycloheximide to the media to arrest translating ribosomes.[25] Lyse the cells in a suitable buffer.
-
Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.[2][29]
-
Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed for several hours at 4°C.[2]
-
Fractionation: Fractionate the gradient while continuously monitoring the absorbance at 254 nm.[25] This will generate a profile showing peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes.
-
RNA Isolation and Analysis: Isolate RNA from the collected fractions. A decrease in the polysome-to-monosome (P/M) ratio indicates a global inhibition of translation initiation.[25] RNA from specific fractions can be further analyzed by qRT-PCR or RNA-sequencing to determine the translational status of individual mRNAs.
Logical Relationship of Target Validation
The validation of eIF4A as the target of this compound follows a clear logical progression that links genetic modification to a phenotypic outcome.
Figure 3: Logical framework for the validation of eIF4A1 as this compound's target.
References
- 1. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eIF4A (F52) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. eIF4A1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual targeting of DDX3 and eIF4A by the translation inhibitor this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of the alternative target for translation inhibitory antitumor drugs | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 15. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 16. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 17. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. How to Validate a CRISPR Knockout [biognosys.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. origene.com [origene.com]
- 27. bio-rad.com [bio-rad.com]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rocaglamide Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming solubility challenges with rocaglamide in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound and its derivatives are lipophilic molecules with poor aqueous solubility.[1] The most common and recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[2][3][4] Commercial suppliers indicate that this compound is soluble in organic solvents such as DMSO, dichloromethane, ethyl acetate, and acetone.[1] For a 10 mM stock solution, sonication may be recommended to ensure complete dissolution in DMSO or ethanol.[5]
Q2: My this compound solution precipitates when I dilute it in my aqueous cell culture medium. What can I do?
A2: This is a common issue known as precipitation upon aqueous dilution. It occurs because the compound, while soluble in the organic stock solvent, is not soluble in the final aqueous assay buffer. Here are several troubleshooting steps:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of media. Instead, perform serial dilutions. For example, first, create an intermediate dilution of your stock in culture media, then add this intermediate dilution to the final assay plate.[4]
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the aqueous medium to disperse it quickly before it has a chance to aggregate and precipitate.[6]
-
Use Pre-warmed Media: Adding the compound to media pre-warmed to 37°C can sometimes improve solubility during the dilution process.[6]
-
Control DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically well below 0.5%, to minimize both solvent toxicity and precipitation.[6]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies significantly between cell lines. However, a general guideline is to keep the final concentration at or below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[6] It is crucial to include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest this compound concentration test group to ensure that any observed effects are due to the compound and not the solvent.[4]
Q4: Are there alternative methods to improve this compound's aqueous solubility besides using DMSO?
A4: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds like this compound for in vivo and sometimes in vitro applications. These often involve co-solvents or complexation agents. While primarily used for animal studies, the principles can be adapted for specific in vitro needs, provided the components are compatible with the assay.
-
Co-Solvent Systems: Formulations using a mixture of solvents can improve solubility. For example, a system containing DMSO, PEG300, and Tween-80 in saline is effective.[7]
-
Cyclodextrins: Cyclodextrins are molecules that can encapsulate hydrophobic compounds, increasing their aqueous solubility. A formulation of this compound in 10% DMSO and 90% of a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) solution in saline has been shown to achieve high solubility.[7]
Quantitative Solubility Data
The following table summarizes reported solubility data for this compound in various solvent systems. This data is primarily for formulating doses for in vivo studies but illustrates the potential of different solubilization techniques.
| Solvent System | Achieved Solubility | Notes |
| DMSO | 100 mg/mL (197.80 mM) | Ultrasonic assistance may be needed.[7] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 7.5 mg/mL (14.84 mM) | A multi-component co-solvent system.[7] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 7.5 mg/mL (14.84 mM) | Utilizes a cyclodextrin (B1172386) for enhancement.[7] |
| 5% DMSO >> 95% Saline | ≥ 4.76 mg/mL (9.42 mM) | A simple co-solvent dilution.[7] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution, a common starting point for most in vitro assays.
Materials:
-
This compound powder (MW: 505.56 g/mol )
-
Anhydrous, sterile DMSO (cell culture grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 505.56 g/mol * 1000 mg/g = 5.06 mg
-
Weigh Compound: In a sterile tube, carefully weigh 5.06 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound.
-
Ensure Complete Dissolution: Vortex the tube vigorously until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4][6]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected vials. Store aliquots at -20°C or -80°C.[4] Preparing single-use aliquots is critical to avoid repeated freeze-thaw cycles, which can compromise compound stability.[6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the recommended serial dilution method to minimize precipitation when preparing final working concentrations.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium
-
Sterile tubes and pipettes
Procedure (Example for a final concentration of 100 nM):
-
Prepare Intermediate Dilution (e.g., 100 µM):
-
Dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium.
-
Example: Add 2 µL of the 10 mM stock to 198 µL of medium. Vortex gently. This creates a 100 µM intermediate solution with 1% DMSO.
-
-
Prepare Final Dilution (e.g., 100 nM):
-
Dilute the 100 µM intermediate solution 1:1000 in the final volume of pre-warmed media for your assay well.
-
Example: Add 1 µL of the 100 µM intermediate solution to 999 µL of media in the well. This results in a final concentration of 100 nM this compound and 0.001% DMSO.
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound, ensuring the final DMSO concentration matches the highest concentration used for the test compound.
Mechanism of Action & Signaling Pathways
Understanding this compound's mechanism is key to interpreting experimental results. This compound is a potent inhibitor of protein synthesis.[8][9] Its primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[9][10]
This compound functions by clamping eIF4A onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs.[10][11] This action stabilizes the eIF4A-RNA interaction and creates a roadblock that blocks the scanning 43S pre-initiation complex, thereby repressing the translation of select mRNAs, many of which encode pro-proliferative and anti-apoptotic proteins.[10][12] By inhibiting eIF4A, this compound can also suppress downstream signaling pathways that depend on the translation of key components, such as the PI3K-AKT-mTOR and Raf-MEK-ERK pathways.[13][14] More recently, this compound has also been shown to activate the cGAS-STING signaling pathway by promoting the cytoplasmic release of mitochondrial DNA.[15]
Caption: A recommended workflow for preparing this compound stock and working solutions.
Caption: this compound clamps eIF4A on mRNA, stalling the ribosome and inhibiting translation.
References
- 1. benchchem.com [benchchem.com]
- 2. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | HSP | NF-κB | PERK | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 10. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound promotes the infiltration and antitumor immunity of NK cells by activating cGAS-STING signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Rocaglamide Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with rocaglamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for rocaglamides?
A1: Rocaglamides, such as Rocaglamide A (Roc-A), are potent inhibitors of protein synthesis.[1] Their primary mechanism involves clamping the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase, onto polypurine sequences within the 5' untranslated regions (UTRs) of specific mRNAs.[1][2] This action stalls the 43S preinitiation complex, thereby inhibiting the translation of a subset of mRNAs that often encode oncoproteins critical for cancer cell proliferation and survival, including cyclins, MYC, and BCL2.[1][3]
Q2: My cancer cell line is showing unexpected resistance to this compound. What are the potential underlying mechanisms?
A2: Resistance to rocaglamides can be multifactorial. The primary mechanisms to investigate are:
-
Target Alteration: Mutations in the this compound binding site of eIF4A1, such as the F163L mutation, can prevent the drug from binding effectively.[2][4]
-
Activation of Survival Pathways: Activation of the NRF2 pathway has been identified as a major driver of resistance.[1][3] NRF2 can broadly increase protein synthesis, counteracting the inhibitory effects of rocaglamides.[1][3]
-
Increased Drug Efflux: Overexpression of the ABCB1 (P-glycoprotein/MDR1) drug efflux pump can actively transport rocaglamides out of the cell, reducing their intracellular concentration.[1][4]
-
Altered Signaling Pathways: Changes in cellular signaling pathways that promote survival can bypass the effects of translation inhibition.[4]
Q3: How can I determine the half-maximal inhibitory concentration (IC50) of this compound in my cell line?
A3: The IC50 value can be determined using a cell viability assay, such as the MTT or MTS assay.[4] This involves treating cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours) and then measuring cell viability.[4] A dose-response curve is generated from this data to calculate the IC50.
Q4: What is a typical IC50 range for rocaglamides in sensitive cancer cell lines?
A4: Sensitive cancer cell lines typically exhibit IC50 values in the low nanomolar range for rocaglamides.[4] For instance, the IC50 of this compound A for inhibiting heat shock factor 1 (HSF1) is approximately 50 nM.[4][5] However, this can vary depending on the specific this compound derivative and the cancer cell line.
Q5: Can rocaglamides be used to overcome resistance to other cancer therapies?
A5: Yes, rocaglamides have been shown to sensitize cancer cells to other treatments. For example, they can overcome resistance to TRAIL-induced apoptosis by inhibiting the expression of the anti-apoptotic protein c-FLIP.[4][6][7] They have also been used in combination with CDK4/6 inhibitors to overcome acquired resistance in ER+ breast cancer and KRAS-mutant NSCLC cells.[8][9][10]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound.
This is a common issue that can arise from several factors, ranging from experimental variability to intrinsic or acquired resistance.
Troubleshooting Workflow for High this compound IC50
Caption: Troubleshooting workflow for high this compound IC50.
-
Possible Cause 1: Experimental Variability
-
Troubleshooting Steps:
-
Compound Solubility and Stability: Ensure the this compound is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions.[11] Stock solutions should be stored at -80°C in single-use aliquots to avoid freeze-thaw cycles.[11]
-
Cell Density and Proliferation Rate: Standardize the cell seeding density and ensure cells are in the logarithmic growth phase during treatment.[11]
-
Assay Incubation Time: The cytotoxic effects of rocaglamides can be time-dependent. Standardize the incubation period (e.g., 24, 48, or 72 hours) across experiments.[11]
-
Solvent Concentration: Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells, including controls (typically below 0.5%).[11]
-
-
-
Possible Cause 2: Intrinsic or Acquired Resistance
-
Troubleshooting Steps:
-
Sequence eIF4A1: Check for mutations in the this compound binding site, particularly the F163L mutation.[4]
-
Assess Target Expression: Quantify the mRNA and protein levels of eIF4A1, eIF4A2, and DDX3X using qRT-PCR and Western blotting.[4]
-
Evaluate ABCB1 Expression and Function: Measure ABCB1 mRNA and protein levels. Perform a functional assay, such as a rhodamine 123 efflux assay, to assess its activity.[4]
-
Analyze NRF2 Pathway: Assess the activation state of the NRF2 pathway by examining the expression of NRF2 and its target genes.[1][3]
-
-
Problem 2: this compound treatment does not induce the expected level of apoptosis.
If this compound is not inducing apoptosis despite apparent target engagement, there may be a block in the apoptotic pathway or activation of pro-survival signaling.
This compound's Mechanism of Apoptosis Induction
Caption: this compound's mechanism of apoptosis induction.
-
Possible Cause: Block in Apoptotic Pathway
-
Troubleshooting Steps:
-
Confirm Target Engagement: Assess the downstream effects of eIF4A inhibition by measuring the protein levels of short-lived oncoproteins like c-Myc and Mcl-1 via Western blot.[4] A decrease in these proteins indicates target engagement.
-
Investigate Anti-Apoptotic Protein Expression: High levels of anti-apoptotic proteins like Bcl-2 or c-FLIP can confer resistance.[4][6] Analyze their expression levels using Western blotting.
-
Assess Caspase Activation: Measure the cleavage of caspases (e.g., caspase-3, caspase-8) by Western blot to determine if the apoptotic cascade is initiated.
-
Combination Therapy: Consider combining this compound with agents that target parallel survival pathways or directly induce apoptosis, such as TRAIL or CDK4/6 inhibitors.[6][8]
-
-
Quantitative Data Summary
Table 1: IC50 Values of Rocaglamides in Various Cancer Cell Lines
| This compound Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| This compound A | HSF1 Inhibition | ~50 | [4][5] |
| This compound A | HepG2 (Hepatocellular Carcinoma) | >100 (single agent) | [7] |
| This compound A | Huh-7 (Hepatocellular Carcinoma) | >100 (single agent) | [7] |
| CR-1-31-B | MCF-7 (Breast Cancer) | 3.2 (used for immunoblot) | [8] |
| CR-1-31-B | T47D (Breast Cancer) | 3.2 (used for immunoblot) | [8] |
Table 2: Effect of this compound Combination Therapies
| Combination | Cell Line | Effect | Reference |
| This compound + TRAIL | HepG2 | ~55% apoptosis (combination) vs. ~9% (Roc-A alone) and ~16% (TRAIL alone) | [7] |
| This compound + TRAIL | Huh-7 | ~57% apoptosis (combination) vs. ~11% (Roc-A alone) and ~17% (TRAIL alone) | [7] |
| CR-1-31-B + Palbociclib (CDK4/6 inhibitor) | ER+ Breast Cancer Cells | Synergistic suppression of cell growth | [8][9] |
| CR-1-31-B + Palbociclib | KRAS-mutant NSCLC Cells | Synergistic suppression of cell growth | [8][10] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound and calculate its IC50 value.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.[4]
-
2. Western Blot for Protein Expression Analysis
-
Objective: To determine the expression levels of key proteins involved in this compound action and resistance (e.g., eIF4A1, ABCB1, c-Myc, cleaved caspases).
-
Methodology:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[4]
-
3. eIF4A ATPase Activity Assay
-
Objective: To measure the ATP hydrolysis activity of eIF4A, which can be modulated by rocaglamides.
-
Methodology:
-
The assay mixture contains purified eIF4A, ATP, and a specific RNA substrate (e.g., poly(U) RNA).[12]
-
The production of ADP is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
-
The decrease in NADH absorbance at 340 nm is monitored over time, which is proportional to the ATPase activity of eIF4A.
-
The assay can be performed in the presence and absence of this compound to determine its effect on eIF4A's enzymatic function.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for investigating this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound breaks TRAIL-resistance in human multiple myeloma and acute T-cell leukemia in vivo in a mouse xenogtraft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [open.bu.edu]
- 11. benchchem.com [benchchem.com]
- 12. eIF4B, eIF4G and RNA regulate eIF4A activity in translation initiation by modulating the eIF4A conformational cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yeast eIF4A enhances recruitment of mRNAs regardless of their structural complexity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Rocaglamide's Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rocaglamide. The focus is on understanding and controlling for its off-target effects to ensure accurate experimental interpretation.
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results after this compound treatment.
This guide will help you identify potential off-target effects of this compound and suggest appropriate control experiments.
Table 1: Summary of this compound's On- and Off-Target Effects and Recommended Controls
| Target Type | Molecular Target | Observed Effect | Recommended Control Experiment(s) | References |
| On-Target | eIF4A (eukaryotic initiation factor 4A) | Clamps eIF4A onto polypurine RNA sequences, inhibiting translation initiation of specific mRNAs. | - CRISPR/Cas9 knockout of EIF4A1/2. The cytotoxic or phenotypic effects of this compound should be significantly reduced in knockout cells. - Compare with other eIF4A inhibitors like hippuristanol, which has a different mechanism of action.[1] | [1][2][3][4][5][6] |
| Off-Target | DDX3X (DEAD-box helicase 3 X-linked) | Clamps DDX3X onto polypurine RNA, contributing to translational repression. | - siRNA or shRNA-mediated knockdown of DDX3X to assess its contribution to the observed phenotype. - Overexpression of a this compound-resistant DDX3X mutant. | [7][8] |
| Off-Target | Other DEAD-box helicases (e.g., DDX5, DDX17, DDX21, DDX50) | Potential for clamping onto RNA, leading to unforeseen effects on RNA metabolism. | - Perform proteome-wide thermal stability assays to identify other potential binding partners. | |
| Off-Target | mTOR signaling pathway | Inhibition of the PI3K/Akt/mTOR pathway. | - Western blot analysis of key phosphorylated proteins in the mTOR pathway (p-mTOR, p-p70S6K, p-4E-BP1). | [9] |
| Off-Target | Apoptosis regulation | Downregulation of c-FLIP, sensitizing cells to apoptosis. | - Western blot for c-FLIP expression levels. - Assess apoptosis levels (e.g., via Annexin V/PI staining) in combination with TRAIL. | [10][11] |
| Off-Target | Cell cycle checkpoints | Activation of the ATM/ATR-Chk1/Chk2 pathway, leading to G1-S phase arrest. | - Western blot for phosphorylated Chk1 and Chk2. - Cell cycle analysis using flow cytometry (e.g., propidium (B1200493) iodide staining). | [12] |
Frequently Asked Questions (FAQs)
Q1: My cells show a higher IC50 for this compound than expected. What could be the reason?
A1: A higher than expected IC50 value could be due to several factors:
-
Cell-specific expression levels: The sensitivity to this compound can be dependent on the expression levels of its targets, eIF4A and DDX3X.[7] Cells with lower expression of these proteins may be less sensitive.
-
MDR1 expression: Some this compound derivatives are sensitive to multidrug resistance protein 1 (MDR1) efflux pumps.[13][14] If your cells express high levels of MDR1, this could lead to reduced intracellular drug concentration.
-
Altered signaling pathways: The cellular context, including the status of survival signaling pathways, can influence sensitivity.[15]
To troubleshoot, you can:
-
Quantify the expression levels of eIF4A and DDX3X in your cell line via Western blot or qPCR.
-
Check for MDR1 expression and consider using a derivative that is less sensitive to MDR1.[13][14]
-
Profile the baseline activity of relevant survival pathways in your cells.
Q2: How can I definitively distinguish between on-target and off-target effects of this compound in my experiments?
A2: Distinguishing between on- and off-target effects is crucial for accurate data interpretation. Here is a recommended workflow:
-
Genetic Validation: The gold standard is to use CRISPR/Cas9 to knock out the intended target, eIF4A.[16] If the observed effect is diminished or abolished in the knockout cells, it is likely an on-target effect.
-
Pharmacological Comparison: Compare the effects of this compound with other eIF4A inhibitors that have a different mechanism of action, such as hippuristanol.[1] Concordant effects are more likely to be on-target.
-
Mutational Analysis: Introduce this compound-resistant mutants of eIF4A into your cells.[17] If the wild-type phenotype is rescued by the resistant mutant, this strongly suggests an on-target effect.
-
Off-Target Knockdown: Use siRNA or shRNA to knockdown known off-targets like DDX3X and observe if the effect is altered.
Q3: this compound is not inducing the expected level of apoptosis in my cancer cell line. What should I investigate?
A3: If you are not observing the expected level of apoptosis, consider the following:
-
Anti-apoptotic protein expression: High levels of anti-apoptotic proteins like Bcl-2 can confer resistance.[18] Analyze the expression of Bcl-2 family proteins via Western blot.
-
c-FLIP levels: this compound can sensitize cells to TRAIL-induced apoptosis by downregulating c-FLIP.[10] If your cells have very high baseline levels of c-FLIP, the effect of this compound alone might be limited.
-
Cell cycle status: this compound can induce cell cycle arrest.[12] Apoptosis might be a secondary effect that occurs after prolonged treatment or at higher concentrations.
Q4: Can this compound treatment affect signaling pathways other than translation initiation?
A4: Yes, besides its primary effect on translation, this compound has been reported to modulate other signaling pathways, which could be considered off-target effects depending on the experimental context. These include:
-
ATM/ATR-Chk1/Chk2 DNA damage response pathway: this compound can activate this pathway, leading to cell cycle arrest.[12]
-
PI3K/Akt/mTOR pathway: Inhibition of this central growth and survival pathway has been observed.[9]
-
MAPK/ERK pathway: Suppression of this pathway has also been reported.[2][18]
It is advisable to monitor the activation state of these pathways in your experiments to have a comprehensive understanding of this compound's effects.
Experimental Protocols
MTT Assay for Cell Viability and IC50 Determination
Objective: To measure the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).
Methodology:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[15]
-
Prepare serial dilutions of this compound in culture medium. A suggested range is 12.5 nM to 500 nM.[15][19]
-
Treat the cells with the different concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[19]
-
Add MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[19]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[19]
-
Shake the plate for 10 minutes in the dark.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Analysis of mTOR Pathway and Apoptosis
Objective: To determine the expression and phosphorylation status of key proteins in the mTOR signaling pathway and markers of apoptosis.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel (6-8% for large proteins like mTOR, 12-15% for smaller proteins like caspases).[21][20][22]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9][20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[9][20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9][20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[9][20]
Visualizations
Caption: this compound's on- and off-target signaling pathways.
Caption: Workflow for differentiating on- and off-target effects.
References
- 1. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual targeting of DDX3 and eIF4A by the translation inhibitor this compound A [escholarship.org]
- 8. A double on the Rocs with a twist: this compound A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rocaglamide Concentration for Cytotoxicity Studies
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for effectively using Rocaglamide in cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Roc-A) is a natural compound belonging to the flavagline class, isolated from plants of the Aglaia genus.[1] Its primary anticancer mechanism is the inhibition of protein synthesis.[1] this compound clamps the DEAD-box RNA helicase eIF4A onto specific polypurine RNA sequences.[2][3][4] This action stalls the translation initiation complex, preventing the synthesis of oncogenic proteins that are crucial for cancer cell proliferation and survival.[2][5] In some contexts, this compound has also been reported to bind to Prohibitins (PHB) 1 and 2, which can inhibit the Raf-MEK-ERK signaling pathway.[6]
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: Rocaglamides are highly potent, with effective concentrations typically falling within the low nanomolar range.[7] A sensible approach for a new cell line is to perform a dose-response experiment using a broad, logarithmic dilution series, for instance, from 1 nM to 1 µM. For many sensitive cancer cell lines, the half-maximal inhibitory concentration (IC50) is often below 100 nM.[7][8] For example, in a study on MDA-MB-231 breast cancer cells, concentrations from 12.5 nM to 500 nM were used to determine cytotoxicity over 24, 48, and 72 hours.[9]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has low solubility in aqueous solutions.[10] It is recommended to prepare a high-concentration stock solution, typically 1-10 mM, in 100% DMSO.[8][10] To ensure stability and prevent degradation, store the stock solution at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[10] When preparing working dilutions for your experiment, it's best to dilute the DMSO stock in pre-warmed cell culture media in a stepwise fashion to minimize precipitation.[10] The final concentration of DMSO in the culture wells should be kept consistent and non-toxic, typically below 0.5%.[10][11]
Q4: How does this compound induce cell death?
A4: this compound primarily induces apoptosis, or programmed cell death.[1][12][13] By inhibiting the translation of short-lived proteins, including key anti-apoptotic proteins like Mcl-1 and c-FLIP, it shifts the cellular balance towards apoptosis.[1][7] It can also sensitize cancer cells to other apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand).[7][14]
Experimental Protocols and Data
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to measure the cytotoxic effects of this compound and calculate its IC50 value in a chosen cancer cell line.
Objective: To quantify the dose-dependent effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder or solution)
-
DMSO (for stock solution)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[16]
-
Multichannel pipette
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Determine the optimal seeding density for your cell line to ensure they do not become over-confluent during the assay period (typically 2,000-10,000 cells/well).
-
Seed the cells in a 96-well plate at the optimized density in 100 µL of complete medium per well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[17][18]
-
-
Compound Preparation and Treatment:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM down to 1 nM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various this compound dilutions.
-
Include "vehicle control" wells that receive medium with the same final DMSO concentration as the highest this compound dose, and "untreated control" wells with only fresh medium.[11]
-
-
Incubation:
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT reagent (5 mg/mL) to each well.[17][19]
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[16][19]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16][19]
-
Gently mix the contents on an orbital shaker for 15 minutes to ensure complete dissolution.[15][20]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[15][19][21] A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability percentage against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.[17]
-
Illustrative Data: this compound IC50 Values
The following table summarizes IC50 values for this compound and its analogs in various cancer cell lines to provide a reference point for expected potency. Note: These values are illustrative and should be determined experimentally for your specific system.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound A | HSF1 Reporter | - | ~50 nM | [8] |
| This compound A | PC3 | Prostate Cancer | < 30 nM (Migration Inhibition) | [12] |
| Rocaglate Analogs | MDA-MB-231 | Breast Cancer | 10 - 100 nM (Illustrative) | [17] |
| Rocaglate Analogs | MCF-7 | Breast Cancer | 5 - 50 nM (Illustrative) | [17] |
| Roc ASF (derivative) | BT112 CSCs | Glioblastoma | 34 nM | [22] |
| Roc ASF (derivative) | BT145 CSCs | Glioblastoma | 93 nM | [22] |
Visual Guides and Workflows
Mechanism of Action
Caption: this compound inhibits translation by clamping eIF4A onto mRNA.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining this compound IC50 using an MTT assay.
Troubleshooting Guide
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Compound Solubility and Stability.
-
Solution: Ensure your this compound stock is fully dissolved in 100% DMSO. Prepare fresh single-use aliquots to avoid freeze-thaw cycles which can degrade the compound. When making working dilutions, add the DMSO stock to pre-warmed media and vortex gently to prevent precipitation.[10]
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use calibrated pipettes and be consistent with your technique. Always perform a cell count before seeding and ensure cells are in their logarithmic growth phase.[11]
-
-
Possible Cause 3: Variable Incubation Times.
Problem 2: this compound shows lower-than-expected cytotoxicity.
-
Possible Cause 1: Cell Line Resistance.
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: this compound's effects on protein synthesis and subsequent apoptosis take time to manifest. Extend the incubation period to 72 hours to see if a more potent effect is observed.[9]
-
-
Possible Cause 3: Sub-optimal Assay Conditions.
-
Solution: The concentration of serum (e.g., FBS) in your media can sometimes interfere with compound activity.[11] Ensure your assay conditions are optimized and consistent.
-
Problem 3: The vehicle control (DMSO) is showing significant toxicity.
-
Possible Cause: High Solvent Concentration.
-
Solution: The final concentration of DMSO in the culture medium is likely too high. Most cell lines can tolerate DMSO up to 0.5%, but this should be tested for your specific cell line. Perform a vehicle toxicity test to determine the maximum non-toxic concentration of DMSO. Ensure the final DMSO concentration is consistent across all treated wells and the vehicle control.[10][11]
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting this compound experiments.
References
- 1. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The anticancer phytochemical this compound inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
- 20. broadpharm.com [broadpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting Rocaglamide precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Rocaglamide precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a natural product belonging to the flavagline class, known for its potent anticancer and anti-inflammatory activities.[1][2][3] It is a hydrophobic and lipophilic molecule, which results in low solubility in aqueous solutions like cell culture media.[4][5] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution made in an organic solvent (like DMSO) is diluted into the aqueous environment of the media, where its solubility limit is exceeded.[6][7]
Q2: What are the visual signs of this compound precipitation?
Precipitation can manifest in several ways, and may not always be immediately obvious:
-
Cloudiness or Turbidity: The media may lose its clarity after the addition of this compound.[6][8]
-
Crystalline or Amorphous Precipitate: Visible particles, which can look like fine crystals or a powder, may be seen suspended in the media or settled at the bottom of the culture vessel.[6][8]
-
Surface Film: A thin, often subtle, film may form on the surface of the culture medium.[8]
Q3: What is the primary mechanism of action for this compound?
This compound is a protein synthesis inhibitor that targets the eukaryotic initiation factor 4A (eIF4A).[1][2][9][10] eIF4A is an RNA helicase that unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a critical step for the initiation of translation.[1] this compound binds to eIF4A and clamps it onto specific polypurine sequences within the mRNA.[9][11] This stable eIF4A-Rocaglamide-mRNA complex acts as a physical roadblock, preventing the ribosome from scanning the mRNA and thereby inhibiting the synthesis of specific proteins.[9][11][12]
Data & Protocols
Physicochemical & Solubility Data
The following tables summarize key properties of this compound to inform experimental design. This compound is highly soluble in DMSO, which should be used as the solvent for primary stock solutions.[10][13]
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₁NO₇ | [2][14] |
| Molecular Weight | 505.57 g/mol | [2][14] |
| Appearance | Powder | [1] |
| Solvent | Solubility | Source |
| DMSO | ≥ 10 mg/mL (19.78 mM) | [13] |
| Ethanol | ~5 mg/mL (9.89 mM) | [13] |
| Aqueous Media | Poorly soluble / Practically insoluble | [4][5] |
Recommended Concentrations for Cell Culture
| Solution Type | Concentration Range | Solvent | Notes |
| Primary Stock Solution | 10 - 20 mM | 100% DMSO | Store in single-use aliquots at -80°C to avoid freeze-thaw cycles.[4][15][16] |
| Intermediate Dilution | 10 - 100 µM | Cell Culture Media | Recommended as part of a serial dilution strategy to prevent precipitation.[16] |
| Final Working Concentration | 10 - 500 nM | Cell Culture Media | Effective concentrations are cell-line dependent; a dose-response curve is recommended.[15] |
Experimental Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. To prepare 1 mL of a 10 mM stock solution (MW = 505.57 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 505.57 g/mol * 1000 mg/g = 5.06 mg
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 5.06 mg of this compound powder into the tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.[16] If needed, brief sonication in a water bath can aid dissolution.[6][13] Visually inspect against a light source to ensure no particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store the aliquots at -80°C, protected from light.[15][16]
Experimental Protocol 2: Preparing Working Solutions via Serial Dilution
This protocol provides a recommended method for diluting the high-concentration DMSO stock into aqueous cell culture media to minimize precipitation.[6][16]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium (containing serum, if applicable) is warmed to 37°C in a water bath. Adding compounds to cold media can decrease solubility and promote precipitation.[6][7]
-
Prepare Intermediate Dilution (e.g., to 10 µM):
-
Dispense 999 µL of the pre-warmed media into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution to the media. This creates a 1:1000 dilution, resulting in a 10 µM intermediate solution with a DMSO concentration of 0.1%.
-
Mix immediately by gently vortexing or inverting the tube.
-
-
Prepare Final Working Dilution (e.g., to 100 nM):
-
Dispense 990 µL of the pre-warmed media into a new sterile tube.
-
Add 10 µL of the 10 µM intermediate solution to the media. This creates a 1:100 dilution.
-
The final concentration will be 100 nM this compound, and the final DMSO concentration will be negligible (0.001%).
-
-
Vehicle Control: Always prepare a vehicle control using the same dilution steps and final DMSO concentration as your highest this compound concentration to account for any solvent effects.[4]
Troubleshooting Guide
Issue 1: Immediate precipitation is observed when adding this compound stock to media.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent change, forcing the hydrophobic compound out of solution. | Perform a serial dilution as described in Protocol 2.[6][16] Add the stock solution slowly or dropwise to the media while gently swirling.[6] |
| Cold Media | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding the compound.[4][6][7] |
| High Final Concentration | The intended final concentration of this compound may exceed its maximum solubility limit in the aqueous media. | Perform a solubility test by preparing a series of dilutions. If precipitation persists even with proper technique, lower the final working concentration. |
Issue 2: Media appears clear initially, but a precipitate forms after incubation (hours/days).
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility over time. | Minimize the time that cultures are outside the incubator. Ensure the incubator maintains a stable temperature.[8] |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially pushing it past its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable film for long-term assays.[6] |
| pH Shift | Cellular metabolism can acidify the culture medium, altering the pH. This pH change can affect the solubility of certain compounds. | Monitor the medium color (phenol red indicator). If the culture is dense and acidifying quickly, consider changing the media more frequently.[6] |
| Interaction with Serum | While serum can sometimes aid solubility, in other cases, compound-protein interactions can lead to the formation of insoluble complexes over time. | Test this compound's stability in serum-free vs. serum-containing media. If the issue persists, consider reducing the serum percentage if experimentally feasible.[8] |
Visualizations
This compound Mechanism of Action
Caption: this compound clamps eIF4A onto mRNA, stalling ribosome scanning and repressing translation.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and solve this compound precipitation issues in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | HSP | NF-κB | PERK | TargetMol [targetmol.com]
- 14. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Studies with Rocaglamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using rocaglamide in in vivo studies. The information is intended for scientists and drug development professionals to help minimize toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural phytochemical that exhibits potent anti-cancer activity by inhibiting protein translation.[1][2] Its primary molecular target is the eukaryotic translation initiation factor eIF4A, an RNA helicase.[3][4][5] this compound clamps eIF4A onto polypurine sequences within the 5'-untranslated region of specific mRNAs, which stalls the ribosome scanning process and inhibits the translation of key oncogenes.[4][6] This selective inhibition of protein synthesis leads to the suppression of cancer cell growth, proliferation, and survival.[2][7]
Q2: What are the common in vivo models used for studying this compound efficacy?
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunodeficient mice (e.g., SCID or NSG mice) are commonly used to evaluate the anti-tumor efficacy of this compound.[8][9] These models have been employed for various cancer types, including pancreatic cancer, hepatocellular carcinoma, leukemia, and sarcomas.[8][10][11][12]
Q3: Has this compound shown toxicity in preclinical in vivo studies?
Several in vivo studies in mice have reported that this compound is generally well-tolerated at effective anti-tumor doses.[8][10] Reports often indicate no significant body weight loss or other observable signs of toxicity during treatment.[8][10][12] However, it is important to note that a structurally related rocaglate, silvestrol, has been reported to cause pulmonary toxicity in dogs, suggesting that careful toxicity assessment is crucial for this class of compounds.[11][13]
Q4: What are the known signaling pathways affected by this compound?
This compound's inhibition of eIF4A leads to the downstream suppression of several critical signaling pathways involved in cancer progression. These include:
-
Ras-CRaf-MEK-ERK signaling pathway: Inhibition of this pathway contributes to the anti-proliferative effects of this compound.[1]
-
PI3K-AKT-mTOR pathway: This pathway is often dysregulated in cancer, and its suppression by this compound can reduce cell survival and growth.[13]
-
NF-κB signaling: this compound has been shown to be a potent inhibitor of NF-κB activation, which is involved in inflammation and cell survival.[3][5]
-
HSF1 activation: this compound inhibits the activation of Heat Shock Factor 1 (HSF1), which plays a role in the cellular stress response and is often exploited by cancer cells.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Animal Weight Loss or Morbidity | - High dosage of this compound- Inappropriate vehicle formulation- Off-target toxicity | - Dose Titration: Start with a lower dose and escalate gradually to determine the maximum tolerated dose (MTD) in your specific animal model. Several studies have shown efficacy without significant weight loss at doses around 0.5 mg/kg to 1.5 mg/kg in mice.[8][12]- Vehicle Optimization: Ensure the vehicle used for this compound administration is well-tolerated. Common vehicles include DMSO combined with olive oil, PEG300, or saline.[10][14] A solubility test of the formulation is recommended before in vivo administration.- Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, food and water intake, and clinical observation for any signs of distress. |
| Poor Anti-Tumor Efficacy | - Insufficient dosage- Poor bioavailability- Drug resistance | - Dose Escalation: If no toxicity is observed, consider carefully escalating the dose. Pharmacokinetic analysis has shown that this compound has good oral bioavailability (around 50%).[11][13]- Optimize Dosing Schedule: The frequency and duration of treatment can significantly impact efficacy. Daily or every-other-day administration has been used in some studies.[9][12]- Combination Therapy: Consider combining this compound with other anti-cancer agents. This compound has been shown to sensitize cancer cells to other therapies like TRAIL.[10] |
| Inconsistent Results Between Experiments | - Variability in drug formulation- Inconsistent animal handling and tumor implantation- Biological variability of the animal model | - Standardize Protocols: Ensure strict adherence to standardized protocols for drug formulation, administration, and animal handling.- Use Healthy Animals: Only use animals that are healthy and within a specific age and weight range.- Increase Sample Size: A larger cohort of animals can help to account for biological variability and increase the statistical power of the study. |
Quantitative Data Summary
Table 1: Summary of In Vivo this compound Dosing and Observed Toxicity in Mice
| Cancer Model | Animal Model | This compound Dose | Administration Route | Observed Toxicity | Reference |
| Pancreatic Cancer (PDTX) | SCID Mice | 1.5 mg/kg, daily | Intraperitoneal | No noticeable toxicity or loss of body weight. | [8] |
| Hepatocellular Carcinoma (Xenograft) | SCID Mice | Not specified | Not specified | No reduction in body weight and no apparent signs of toxicity. | [10] |
| T-cell Leukemia (Xenograft) | Mice | 0.5 mg/kg, 5 times/week | Intraperitoneal | No body weight loss. | [12] |
| Malignant Peripheral Nerve Sheath Tumor (Orthotopic) | Mouse | Not specified | Intraperitoneal or Oral | No overt toxicity. | [11][13] |
| Sarcomas (PDX) | Mice | 3 mg/kg, every other day | Intraperitoneal | Well-tolerated, no significant changes in body weight. | [15] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Pancreatic Cancer Patient-Derived Xenograft (PDTX) Mouse Model (Adapted from[8])
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Tumor Implantation: Subcutaneously implant tumor cells from a patient with pancreatic cancer into the mice.
-
Treatment Groups: Once tumors are established, randomize mice into a treatment group (this compound) and a vehicle control group.
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., DMSO).
-
Administer this compound intraperitoneally once per day at a dose of 1.5 mg/kg.
-
-
Monitoring:
-
Monitor animal health daily for any signs of discomfort.
-
Measure body weight regularly.
-
Calculate tumor volume using the formula: Tumor Volume = (Length x Width²)/2.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
Visualizations
Caption: this compound's mechanism of action and its impact on key signaling pathways.
Caption: A generalized experimental workflow for in vivo studies with this compound.
References
- 1. The anticancer phytochemical this compound inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ccmu.edu.cn [ccmu.edu.cn]
- 13. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | HSP | NF-κB | PERK | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
Rocaglamide stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Rocaglamide, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (stable for at least 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent, it is best to store stock solutions in aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year) to minimize freeze-thaw cycles.[1][2] Aqueous solutions are not recommended for storage for more than one day.[2]
Q2: What is the solubility of this compound in common solvents?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents.[2] In Dimethyl Sulfoxide (DMSO), its solubility is approximately 10 mg/mL, and in ethanol, it is around 5 mg/mL.[2] For in vivo studies, various solvent mixtures can be used to improve solubility, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q3: My this compound solution appears cloudy after dilution in cell culture media. What should I do?
A3: Cloudiness or precipitation upon dilution in aqueous media is a common issue due to this compound's low aqueous solubility. To address this, ensure your stock solution in 100% DMSO is fully dissolved; gentle warming or sonication can help.[3] When preparing working dilutions, add the DMSO stock to pre-warmed (37°C) media in a stepwise manner with vortexing between additions to minimize precipitation.[3] The final DMSO concentration in your experiment should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[3]
Q4: I am observing significant variability in my IC50 values between experiments. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors. Ensure the this compound stock solution is properly stored and that aliquots are used to avoid repeated freeze-thaw cycles, which can affect its stability.[3] Cell density and proliferation rate at the time of treatment can also significantly impact results; it is crucial to standardize these parameters.[3] Additionally, the duration of the assay is important, as the cytotoxic effects of this compound are time-dependent, with IC50 values potentially differing significantly between 24, 48, and 72-hour incubations.[3]
Stability and Storage Best Practices
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
Storage Recommendations
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | ≥ 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Solution Preparation and Handling
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.[3] Ensure the compound is fully dissolved.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials before freezing.
-
Aqueous Dilutions: Due to its poor aqueous solubility, when diluting this compound into aqueous buffers or cell culture media, add the stock solution to the aqueous vehicle slowly while vortexing. Preparing dilutions fresh for each experiment is highly recommended. Aqueous solutions should not be stored for more than one day.[2]
-
Photostability: While specific photostability data for this compound is limited, it is good practice to protect solutions from direct light, as is common for many complex organic molecules.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value or reduced potency.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of stock solutions (-80°C in aliquots). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Precipitation in Media | Visually inspect for precipitates after dilution. Follow best practices for diluting into aqueous solutions (see FAQs). Consider filtering the final working solution through a 0.22 µm filter. |
| Cell Line Resistance | Verify the expression of this compound's target, eIF4A, in your cell line.[4] Consider sequencing eIF4A to check for mutations that may confer resistance.[4] |
| Incorrect Assay Conditions | Optimize cell seeding density and ensure cells are in the logarithmic growth phase. Standardize the incubation time for the assay.[3] |
Problem 2: this compound treatment does not induce the expected level of apoptosis.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction in your specific cell line. |
| Block in the Apoptotic Pathway | Investigate the expression levels of anti-apoptotic proteins such as Bcl-2 or c-FLIP via Western blot, as high levels can confer resistance to apoptosis.[4] |
| Issues with Apoptosis Assay | Include a positive control (e.g., staurosporine) to ensure the assay is working correctly.[5] For flow cytometry-based assays, ensure proper compensation and gating.[5] |
| Low Level of Target Engagement | Confirm the downstream effects of eIF4A inhibition, such as a decrease in the protein levels of short-lived oncoproteins like c-Myc or Mcl-1, using Western blot.[4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity and degradation of this compound.
Objective: To separate this compound from its potential degradation products and quantify its concentration.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A starting point could be a gradient from 30% to 90% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a suitable wavelength should be selected (e.g., around 220 nm or 280 nm).
-
Column Temperature: 30°C.
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Forced Degradation Studies: To generate potential degradation products and demonstrate the method's stability-indicating nature, subject this compound solutions to stress conditions:
-
Acid Hydrolysis: Treat with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Inject the standard solutions, stressed samples, and a control sample onto the HPLC system.
-
Data Analysis:
-
Establish the retention time of the intact this compound peak from the standard.
-
Examine the chromatograms of the stressed samples to ensure that the degradation product peaks are well-resolved from the parent peak.
-
The method is considered stability-indicating if the peaks of the degradation products do not interfere with the peak of this compound.
-
Quantify the amount of this compound remaining in the stressed samples using the calibration curve.
-
Protocol 2: Western Blot for Downstream Effects of this compound
Objective: To assess the effect of this compound on the protein levels of its downstream targets (e.g., c-Myc, Mcl-1, or c-FLIP).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with the desired concentrations of this compound and a vehicle control (DMSO) for the chosen duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-c-Myc) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein expression.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of eIF4A
This compound exerts its biological effects primarily by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase. By binding to eIF4A, this compound clamps it onto specific mRNA transcripts, leading to the inhibition of translation of proteins with highly structured 5' untranslated regions. This often includes oncoproteins and cell survival factors.
Troubleshooting Workflow for High IC50 Values
This workflow outlines a logical approach to troubleshooting experiments where this compound shows lower than expected potency.
References
Technical Support Center: Understanding and Addressing Variability in Rocaglamide's Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in the cellular effects of Rocaglamide. Our aim is to help you navigate experimental challenges and interpret your results with greater confidence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a natural product that exhibits potent anti-cancer activity by inhibiting protein synthesis.[1] Its primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[2][3] this compound functions by clamping eIF4A onto polypurine-rich sequences within the 5' untranslated regions (UTRs) of specific mRNAs.[4][5][6] This action stabilizes the eIF4A-RNA interaction, which stalls the scanning 43S pre-initiation complex, thereby repressing the translation of a subset of oncogenic proteins.[4][5]
Q2: Why do different cancer cell lines exhibit varying sensitivity to this compound?
The variability in this compound's effects across different cell lines is a multifactorial issue. The primary reasons include:
-
Target Alterations: Mutations in the EIF4A1 gene, which encodes for eIF4A, can prevent this compound from binding effectively. A notable resistance-conferring mutation is the F163L substitution.[7]
-
Target Abundance: The expression levels of eIF4A paralogs (eIF4A1 and eIF4A2) and another related DEAD-box helicase, DDX3X, can influence a cell line's sensitivity.[7][8] Lower expression of these targets may lead to reduced efficacy.[7]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration and thus its effectiveness.[7]
-
Altered Signaling Pathways: The intrinsic signaling landscape of a cancer cell line plays a crucial role. Cells with hyperactivated pro-survival pathways, such as the Ras-CRaf-MEK-ERK or PI3K-AKT pathways, may be able to bypass the translational inhibition induced by this compound.[7][9]
-
Apoptotic Threshold: The expression levels of anti-apoptotic proteins like Bcl-2 and c-FLIP can determine a cell's resistance to this compound-induced apoptosis.[7]
Q3: What is a typical IC50 range for this compound in sensitive cancer cell lines?
This compound is a potent compound, and sensitive cancer cell lines typically display half-maximal inhibitory concentration (IC50) values in the low nanomolar range.[7] For instance, the IC50 for this compound A in inhibiting Heat Shock Factor 1 (HSF1) is approximately 50 nM.[2][3] However, the exact IC50 can vary significantly depending on the specific this compound derivative, the cell line, and the duration of the assay.[7][10]
Q4: I am observing higher than expected IC50 values for this compound in my experiments. What are the potential experimental causes?
Inconsistent or high IC50 values can often be attributed to experimental variables.[11] Key factors to consider include:
-
Compound Solubility and Stability: this compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions. Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[11]
-
Cell Density and Growth Rate: The number of cells seeded and their proliferation rate can significantly impact the apparent IC50 value. It is advisable to use cells in the logarithmic growth phase.[11]
-
Assay Duration: The cytotoxic effects of this compound are time-dependent. An IC50 value determined at 24 hours can be substantially different from one measured at 48 or 72 hours.[10][11]
-
Solvent Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is non-toxic to the cells (typically below 0.5%).[11]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value or apparent resistance to this compound.
This guide provides a systematic approach to investigate the potential causes of this compound resistance in your cell line.
Logical Workflow for Troubleshooting this compound Resistance
Caption: A step-by-step workflow for troubleshooting high IC50 values with this compound.
Problem 2: this compound treatment does not induce the expected level of apoptosis.
If you observe that this compound is inhibiting proliferation but not effectively inducing apoptosis, consider the following.
Signaling Pathways in this compound-Induced Apoptosis
Caption: this compound's mechanism of apoptosis induction and potential resistance points.
Troubleshooting Steps:
-
Confirm Target Engagement: Assess the downstream effects of eIF4A inhibition by measuring the protein levels of short-lived oncoproteins like c-Myc and Mcl-1 via Western blot. A decrease in these proteins would suggest this compound is engaging its target.
-
Investigate Anti-Apoptotic Protein Expression: High endogenous levels of anti-apoptotic proteins such as Bcl-2 or c-FLIP can confer resistance to apoptosis.[7] Analyze their expression levels using Western blotting.
-
Assess Apoptotic Pathway Integrity: Ensure the cell line has a functional apoptotic pathway. You can treat the cells with a known apoptosis inducer, like staurosporine, as a positive control.
Quantitative Data Summary
The following table summarizes the IC50 values of this compound and its derivatives in various cancer cell lines, illustrating the variability in sensitivity.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound A | HSF1 Reporter | - | ~50 | [2][3] |
| This compound | MDA-MB-231 | Breast Adenocarcinoma | ~9 (for migration) | [12] |
| This compound A | PANC-1 | Pancreatic Cancer | ~80 (for migration) | [13] |
| Rocaglate | GBM0308 CSC | Glioblastoma Stem Cell | 34 | [14] |
| Rocaglate | GBM0308 non-CSC | Differentiated Glioblastoma | 93 | [14] |
| This compound | Jurkat | T-cell Leukemia | Potent Sensitizer | [7] |
Note: IC50 values can vary based on experimental conditions. This table is for comparative purposes.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
Objective: To measure the cytotoxic effects of this compound and determine its IC50 value.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[7]
Western Blot for Protein Expression Analysis
Objective: To determine the expression levels of key proteins involved in this compound's mechanism of action and resistance (e.g., eIF4A1, ABCB1, cleaved caspases, p-ERK).
Methodology:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time. Include both untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[12]
References
- 1. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A double on the Rocs with a twist: this compound A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Assessing Rocaglamide's Impact on Global Protein Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the impact of Rocaglamide on global protein synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein synthesis?
This compound is a natural product belonging to the flavagline class of compounds that exhibits potent anticancer activity.[1] Its primary mechanism of action is the inhibition of protein synthesis.[2][3] this compound targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a crucial component of the eIF4F complex.[2][4][5] By binding to the eIF4A:RNA complex, this compound "clamps" eIF4A onto specific polypurine sequences in messenger RNA (mRNA), which stalls the scanning of the pre-initiation complex and inhibits translation initiation.[6][7] This leads to a decrease in the synthesis of many proteins, particularly those with structured 5' untranslated regions (UTRs) and those involved in cell proliferation and survival.
Q2: What are the primary methods to assess the global impact of this compound on protein synthesis?
The most common and robust methods to measure the global impact of this compound on protein synthesis are:
-
Polysome Profiling: This technique separates ribosomes and polysomes by sucrose (B13894) gradient centrifugation, providing a snapshot of the translational activity in a cell. A decrease in the polysome-to-monosome (P/M) ratio is indicative of a global inhibition of translation initiation.
-
Surface Sensing of Translation (SUnSET): This is a non-radioactive method that uses the antibiotic puromycin (B1679871) to label newly synthesized proteins. The amount of incorporated puromycin is then detected by western blotting, providing a quantitative measure of global protein synthesis rates.[8]
-
Metabolic Labeling with Radioactive Amino Acids: This classic method involves the incorporation of radiolabeled amino acids (e.g., ³⁵S-methionine) into newly synthesized proteins. The radioactivity is then measured to quantify the rate of protein synthesis.[9][10]
Q3: What is the expected outcome of this compound treatment on a polysome profile?
Treatment with this compound, an inhibitor of translation initiation, is expected to cause a decrease in the polysome fraction and a corresponding increase in the 80S monosome peak.[11] This shift results in a lower polysome-to-monosome (P/M) ratio, indicating that fewer ribosomes are actively translating mRNAs.
Q4: How do I interpret changes in the polysome-to-monosome (P/M) ratio?
The P/M ratio is a key metric in polysome profiling that reflects the overall state of translation initiation in a cell.
-
A decrease in the P/M ratio suggests an inhibition of translation initiation. This is because fewer ribosomes are being loaded onto mRNAs, leading to an accumulation of single ribosomes (monosomes) and a reduction in multiple-ribosome-bound mRNAs (polysomes). This is the expected result of this compound treatment.
-
An increase in the P/M ratio can indicate an increase in translation initiation or a block in translation elongation. If elongation is blocked, ribosomes will accumulate on the mRNA, leading to larger polysomes.
Q5: Can this compound affect the translation of all proteins equally?
No, this compound does not affect the translation of all proteins equally. It preferentially inhibits the translation of mRNAs containing specific polypurine sequences in their 5' UTRs.[7] Additionally, proteins with short half-lives are more rapidly depleted upon translation inhibition.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound and Related Compounds on Protein Synthesis
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound A | Jurkat | ³⁵S-Methionine incorporation | < 10 nM | [2] |
| This compound A | NIH/3T3 | ³⁵S-Methionine incorporation | ~20 nM | [2] |
| SDS-1-021-(-) | Jurkat | ³⁵S-Methionine incorporation | < 10 nM | [2] |
| SDS-1-021-(-) | NIH/3T3 | ³⁵S-Methionine incorporation | ~20 nM | [2] |
| CR-1-31-B | Jurkat | ³⁵S-Methionine incorporation | ~50 nM | [2] |
| CR-1-31-B | NIH/3T3 | ³⁵S-Methionine incorporation | ~20 nM | [2] |
Table 2: Example Quantification of Puromycin Incorporation after this compound Treatment
| Treatment | Cell Line | This compound Conc. | Puromycin Incorporation (normalized to control) |
| Vehicle (DMSO) | MDA-MB-231 | 0 nM | 1.00 |
| This compound | MDA-MB-231 | 10 nM | 0.45 |
| This compound | MDA-MB-231 | 50 nM | 0.15 |
| This compound | MDA-MB-231 | 100 nM | 0.05 |
Experimental Protocols & Troubleshooting Guides
Polysome Profiling
This protocol allows for the separation of ribosomal subunits, monosomes, and polysomes to assess the translational status of a cell.
References
- 1. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translation Inhibition by Rocaglates is Independent of eIF4E Phosphorylation Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad anti-pathogen potential of DEAD box RNA helicase eIF4A-targeting rocaglates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A double on the Rocs with a twist: this compound A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Translational Regulation Using Polysome Profiling and Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pulse-Chase Labeling of Protein Antigens with [35S]Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rocaglamide Effects on Non-Cancerous Cells and Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Rocaglamide on non-cancerous cells and tissues.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of this compound on non-cancerous cells compared to cancer cells?
A1: this compound exhibits selective cytotoxicity, meaning it is significantly more toxic to a wide range of cancer cells than to non-cancerous (non-malignant) cells.[1][2] Studies have shown that this compound can induce apoptosis and inhibit proliferation in malignant cells at nanomolar concentrations, while having minimal toxic effects on normal cells such as proliferating lymphocytes, hematopoietic stem and progenitor cells, and primary human pancreatic islet cells.[1][2]
Q2: What is the primary mechanism of action of this compound in cells?
A2: The primary mechanism of action of this compound is the inhibition of protein synthesis. It specifically targets the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[3] By clamping eIF4A onto polypurine sequences in messenger RNA (mRNA), this compound stalls the translation initiation process.[4] This leads to a decrease in the production of short-lived proteins that are crucial for cell survival and proliferation, such as c-Myc and Mcl-1.
Q3: Besides translation inhibition, what other signaling pathways are affected by this compound in non-cancerous cells?
A3: this compound has been shown to modulate several other key signaling pathways in non-cancerous cells, which can contribute to its observed effects:
-
NF-κB Pathway: this compound is a potent inhibitor of NF-κB activation in T-cells, which is linked to its immunosuppressive and anti-inflammatory properties.[5]
-
Raf-MEK-ERK Pathway: this compound can inhibit the Raf-MEK-ERK signaling cascade by targeting prohibitins (PHB1 and PHB2), which are involved in the activation of CRaf.[6]
-
Stress-Activated Protein Kinase (SAPK) Pathways: this compound can induce the activation of JNK and p38 MAP kinases, which are involved in cellular responses to stress.[7]
-
ATM/ATR Checkpoint Pathway: In some contexts, this compound can activate the ATM/ATR-Chk1/Chk2 checkpoint pathway, which is involved in the DNA damage response.[2]
Q4: What are the known effects of this compound on specific non-cancerous cell types?
A4:
-
Immune Cells: this compound has demonstrated immunosuppressive effects, particularly on T-cells, by inhibiting their activation and cytokine production.[8] It can also modulate the function of other immune cells like macrophages, dendritic cells, and B-cells.[8]
-
Osteoblasts: this compound-A has been found to promote the differentiation of osteoblasts and protect them from inflammation-induced inhibition, suggesting potential therapeutic applications in bone-related disorders.
-
Neuronal Cells: Some studies suggest that Rocaglamides may have neuroprotective effects, alleviating inflammation and injury in neuronal tissues.
-
Cardiomyocytes: There is evidence for cardioprotective effects of this compound derivatives, with studies on H9c2 rat cardiomyocyte cells showing protection against oxidative damage.[9][10][11][12][13]
Q5: Is this compound toxic in vivo to normal tissues?
A5: Preclinical studies in animal models have generally shown a good safety profile for this compound at therapeutic doses. In vivo studies have reported no significant toxicity or loss of body weight in mice treated with effective anti-cancer doses of this compound.
Troubleshooting Guides
Problem 1: High variability in cell viability (MTT/XTT) assay results.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Create a growth curve for your specific cell type to determine the optimal density. |
| Compound Solubility | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate dosing. Prepare fresh dilutions for each experiment. |
| Incubation Time | Standardize the incubation time with this compound and the MTT reagent. Follow the manufacturer's protocol for the MTT assay, typically 2-4 hours of incubation with the reagent. |
| Metabolic Activity Changes | Be aware that this compound's primary effect is on translation, which can impact cellular metabolism. This might affect the reduction of MTT tetrazolium salt. Consider using a complementary viability assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release. |
Problem 2: Inconsistent or low levels of apoptosis detected by Annexin V/PI staining.
| Possible Cause | Troubleshooting Steps |
| Time Point of Analysis | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis in your specific cell type after this compound treatment. |
| Cell Handling | Be gentle when harvesting and washing cells. Over-trypsinization or harsh centrifugation can damage cell membranes and lead to false-positive PI staining (necrosis). |
| Reagent Concentration | Titrate the concentrations of Annexin V-FITC and Propidium Iodide (PI) to determine the optimal staining concentrations for your cell type and flow cytometer. |
| Compensation Settings | Ensure proper compensation is set on the flow cytometer to correct for spectral overlap between the FITC and PI channels. Use single-stained controls for accurate compensation. |
Problem 3: Difficulty in detecting changes in protein expression by Western blot.
| Possible Cause | Troubleshooting Steps |
| Protein Half-life | This compound primarily affects the synthesis of new proteins. The detection of changes will be more pronounced for proteins with a short half-life (e.g., c-Myc, Mcl-1). For long-lived proteins, a longer treatment duration may be necessary. |
| Antibody Quality | Use validated antibodies specific for your target proteins (e.g., phospho-ERK, total-ERK, c-Myc, Mcl-1). Check the antibody datasheet for recommended applications and dilutions. |
| Loading Control | Use a reliable loading control (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal protein loading across all lanes. Confirm that the expression of your loading control is not affected by this compound treatment in your cell type. |
| Signal Detection | For phosphorylated proteins, ensure that phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation status. Use an appropriate detection system (e.g., enhanced chemiluminescence, ECL) with adequate exposure time to capture the signal. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic and cytostatic effects of this compound on various non-cancerous cell types. It is important to note that data for many normal cell types is still limited.
| Cell Type | Species | Assay | Endpoint | Value | Reference |
| Primary Pancreatic Islet Cells | Human | Cytotoxicity | CC50 | ~20 µM | |
| Proliferating Lymphocytes | Human | Apoptosis | - | Minimal toxicity | [2] |
| Hematopoietic Stem/Progenitor Cells | Human | Viability | - | Minimal toxicity | |
| Normal Human Dermal Fibroblasts (NHDF) | Human | Cytotoxicity | IC50 | >100 µg/mL (for a related compound, Betulin) | [14] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Human | Viability | - | Not specified, used in migration assays | [15] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | Viability | - | Not specified, used in various functional assays | [16][17][18][19] |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values are highly dependent on the specific experimental conditions, including the assay used, incubation time, and cell line. Researchers should establish these values for their own experimental systems.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is a general guideline for determining cell viability after this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol provides a general method for quantifying apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time period. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protein Expression Analysis: Western Blot
This is a general protocol for analyzing the expression of key proteins (e.g., p-ERK, total ERK, c-Myc, Mcl-1) following this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution (in DMSO)
-
Cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for your target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the Raf-MEK-ERK Signaling Pathway
This compound can inhibit the Raf-MEK-ERK pathway by binding to prohibitins (PHB1/2), which prevents the activation of CRaf. This leads to a downstream reduction in the phosphorylation of MEK and ERK.
Caption: this compound inhibits the Raf-MEK-ERK pathway by targeting prohibitins.
This compound's Modulation of Stress-Activated Kinase Pathways
This compound can induce the phosphorylation and activation of the stress-activated protein kinases JNK and p38, while also inhibiting NF-κB activation, leading to immunosuppressive effects.
Caption: this compound modulates stress-activated JNK/p38 and inhibits the NF-κB pathway.
Experimental Workflow for Assessing this compound's Effects
This diagram outlines a typical workflow for investigating the impact of this compound on non-cancerous cells.
Caption: A typical experimental workflow for studying this compound's effects on cells.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound breaks TRAIL resistance in HTLV-1-associated adult T-cell leukemia/lymphoma by translational suppression of c-FLIP expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the Effects of Rocaglates on Energy Metabolism and Immune Modulation on Cells of the Human Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of cardioprotective agents from traditional Chinese medicine against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A four-compound remedy AGILe protected H9c2 cardiomyocytes against oxygen glucose deprivation via targeting the TNF-α/NF-κB pathway: Implications for the therapy of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quercetin Protects H9c2 Cardiomyocytes against Oxygen-Glucose Deprivation/Reoxygenation-Induced Oxidative Stress and Mitochondrial Apoptosis by Regulating the ERK1/2/DRP1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotective Effects of Taurisolo® in Cardiomyoblast H9c2 Cells under High-Glucose and Trimethylamine N-Oxide Treatment via De Novo Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Punicalagin protects H9c2 cardiomyocytes from doxorubicin-induced toxicity through activation of Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound promotes the infiltration and antitumor immunity of NK cells by activating cGAS-STING signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biphasic Effects of Blue Light Irradiation on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. HUVEC – Umbilical Vein Endothelial Cells, Pooled, in EGM-2 | Lonza [bioscience.lonza.com]
- 19. HUVEC Cells, Human Umbilical Vein Endothelial Cells | Molecular Devices [moleculardevices.com]
Technical Support Center: Identifying Rocaglamide-Interacting Proteins
This technical support center is designed for researchers, scientists, and drug development professionals working with Rocaglamide. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental identification of this compound-interacting proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary known protein targets of this compound?
A1: The most well-characterized protein targets of this compound are the eukaryotic initiation factor 4A (eIF4A) and Prohibitins (PHB1 and PHB2).[1] this compound is known to clamp eIF4A onto polypurine RNA sequences, which inhibits translation initiation.[2][3][4] Its interaction with Prohibitins leads to the disruption of the Raf-MEK-ERK signaling pathway.[1][5]
Q2: How does this compound's interaction with eIF4A affect cellular processes?
A2: this compound traps eIF4A on specific mRNA transcripts, particularly those with polypurine sequences in their 5' untranslated regions.[2] This action stalls the scanning 43S pre-initiation complex, leading to the inhibition of protein synthesis for a subset of proteins.[2] This can, in turn, induce cell cycle arrest and apoptosis.[6][7]
Q3: What is the significance of this compound's interaction with Prohibitins?
A3: this compound binds to Prohibitin 1 and 2, which prevents their interaction with c-Raf.[1] This disruption inhibits the activation of the Raf-MEK-ERK signaling cascade, a key pathway in cell proliferation and survival.[1][8]
Q4: Are there other potential interacting proteins for this compound?
A4: While eIF4A and Prohibitins are the most validated targets, some studies suggest this compound may have a broader spectrum of interactions. For instance, some rocaglates have been shown to interact with other DEAD-box helicases like eIF4A3 and DDX3, albeit with potentially different affinities and functional outcomes.[9] It has also been reported to inhibit NF-κB activation and heat shock factor 1 (HSF1) activation.[10]
Summary of this compound-Interacting Proteins
| Interacting Protein | Experimental Evidence | Functional Consequence |
| eIF4A (eukaryotic Initiation Factor 4A) | Affinity Purification-Mass Spectrometry, X-ray Crystallography, Cellular Thermal Shift Assay (CETSA), Genetic studies in yeast.[2][9] | This compound acts as a molecular glue, clamping eIF4A onto polypurine RNA sequences, which inhibits translation initiation and can lead to apoptosis.[2][3][4] |
| Prohibitin 1 and 2 (PHB1/2) | Affinity Chromatography, Western Blot.[1][11] | This compound binding to PHB1/2 disrupts their interaction with c-Raf, leading to the inhibition of the Raf-MEK-ERK signaling pathway.[1][5] |
| eIF4A3 | In vitro fluorescence polarization assays.[9] | Rocaglates can induce the clamping of eIF4A3 to RNA, though the biological consequence on processes like nonsense-mediated decay appears secondary to the effects on eIF4A1/2.[9] |
| DDX3X | Mass Spectrometry-based proteomics.[12] | Rocaglates have been reported to target DDX3, another DEAD-box RNA helicase, but the functional implications are still being explored.[12] |
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) for this compound-Interacting Protein Identification
This protocol outlines the use of biotinylated this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers of varying stringency (e.g., PBS with 0.1% Tween-20, high salt buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a buffer with high concentrations of free biotin)
-
Cell culture reagents
-
Mass spectrometer and associated reagents
Methodology:
-
Cell Culture and Lysis:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Bait Immobilization:
-
Incubate streptavidin-conjugated beads with the biotinylated this compound probe to allow for binding.
-
Wash the beads to remove any unbound probe.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the this compound-bound beads. As a negative control, incubate lysate with beads that have not been conjugated to the probe.
-
Allow the binding to occur for a sufficient time (e.g., 2-4 hours or overnight) at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. Start with a low-stringency buffer and gradually increase the stringency.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by boiling the beads in SDS-PAGE sample buffer or by competitive elution with a high concentration of free biotin (B1667282).
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be separated by SDS-PAGE, and the gel bands can be excised for in-gel digestion. Alternatively, the entire eluate can be subjected to in-solution digestion with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
-
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to validate the engagement of this compound with a target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Western blot reagents (primary and secondary antibodies, membranes, buffers, etc.)
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for drug uptake and target binding.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining at each temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
Signaling Pathway Diagrams
Troubleshooting Guides
Affinity Purification-Mass Spectrometry (AP-MS)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background/Non-specific Binding | - Insufficient washing- Hydrophobic or ionic interactions with beads- High concentration of abundant cellular proteins | - Increase the number and duration of wash steps.- Increase the stringency of the wash buffer (e.g., higher salt concentration, add non-ionic detergents).- Pre-clear the lysate with unconjugated beads.- Perform a negative control pulldown with a non-biotinylated this compound analogue. |
| Low Yield of Interacting Proteins | - Inefficient binding of the probe to the beads- Low abundance of the target protein- Disruption of weak or transient interactions during washing | - Optimize the concentration of the biotinylated probe and incubation time with the beads.- Increase the amount of starting cell lysate.- Use a less stringent wash buffer.- Consider cross-linking strategies to stabilize transient interactions. |
| No Known Interactors Identified | - The biotin tag on this compound interferes with protein binding- The interacting protein is not expressed in the chosen cell line- The interaction is highly transient | - Synthesize a this compound probe with the biotin tag at a different position.- Confirm the expression of the expected target protein in your cell line by Western blot.- Use in vivo cross-linking before cell lysis. |
| High Abundance of Known Contaminants (e.g., keratin, ribosomal proteins) | - Contamination during sample handling- Non-specific binding to the beads | - Use filtered pipette tips and work in a clean environment.- Refer to the CRAPome database to identify and filter out common contaminants. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Thermal Shift Observed | - this compound does not bind to the target protein in the tested conditions- The binding of this compound does not significantly alter the thermal stability of the target protein- Insufficient drug concentration or incubation time | - Confirm the interaction using an orthogonal method (e.g., AP-MS).- This can be a limitation of the assay for some protein-ligand interactions.- Perform a dose-response and time-course experiment to optimize this compound treatment. |
| High Variability Between Replicates | - Inconsistent heating- Uneven cell lysis- Pipetting errors | - Use a thermal cycler with a heated lid for precise and uniform heating.- Ensure complete and consistent lysis across all samples.- Use calibrated pipettes and be meticulous with sample handling. |
| Target Protein Signal is Weak or Absent | - Low expression of the target protein- Inefficient antibody for Western blotting | - Use a cell line with higher expression of the target protein or consider an overexpression system.- Validate the primary antibody and optimize Western blot conditions (e.g., antibody concentration, blocking buffer). |
| Unexpected Decrease in Thermal Stability (Leftward Shift) | - this compound binding destabilizes the protein or a protein complex | - This can be a valid result, indicating that the ligand induces a conformational change that makes the protein more susceptible to thermal denaturation.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. wp.unil.ch [wp.unil.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
Rocaglamide On-Target vs. Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to differentiate the on-target versus off-target effects of Rocaglamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary, established on-target effect of this compound?
A1: The primary on-target effect of this compound (RocA) is the inhibition of cap-dependent translation.[1][2] It achieves this by binding to the eukaryotic translation initiation factor eIF4A, a DEAD-box RNA helicase.[3][4] this compound acts as a molecular clamp, stabilizing the interaction between eIF4A and polypurine RNA sequences within the 5' untranslated regions (UTRs) of specific mRNAs.[5][6][7] This clamping action stalls the 43S ribosomal scanning process, leading to a potent and selective inhibition of protein synthesis for a subset of transcripts.[5]
Q2: What are the potential or reported off-target effects of this compound?
A2: While eIF4A is the best-validated target, other cellular proteins and pathways have been reported to be affected by this compound. It is crucial to determine whether these are direct off-target interactions or downstream consequences of on-target eIF4A inhibition. Potential off-targets and affected pathways include:
-
DDX3X: Another DEAD-box helicase that has been identified as a secondary target of rocaglates.[8][9]
-
Prohibitin 1 and 2 (PHB1/PHB2): Early studies suggested this compound could inhibit these proteins, which are involved in the Ras-cRaf-MEK-ERK signaling pathway.[10][11]
-
Heat Shock Factor 1 (HSF1): this compound is a potent inhibitor of HSF1 activation.[3][10][12]
-
NF-κB Pathway: The compound has been shown to inhibit NF-κB activation in T-cells.[12]
-
ATM/ATR-Chk1/Chk2 Checkpoint Pathway: this compound can activate this DNA damage response pathway, leading to the degradation of Cdc25A and cell cycle arrest, which may be a downstream effect of translational stress.[10][13]
Q3: My cells exhibit a specific phenotype (e.g., apoptosis, cell cycle arrest) after this compound treatment. How can I confirm this is a direct result of eIF4A inhibition?
A3: This is a critical validation step. The most robust method is to use a genetic approach. You can perform a "rescue" experiment using a cell line that expresses a this compound-resistant mutant of eIF4A1. If the phenotype is reversed or significantly diminished in the mutant cell line upon this compound treatment compared to the wild-type, it strongly indicates an on-target effect. The most well-characterized resistance mutations are Phe163Leu (F163L) and Ile199Met (I199M).[5][14]
Q4: How can I directly verify that this compound is engaging eIF4A in my specific cellular model?
A4: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying direct target engagement in intact cells or cell lysates.[15][16][17] This biophysical assay measures the change in the thermal stability of a protein upon ligand binding.[16] An increase in the melting temperature of eIF4A in the presence of this compound provides direct evidence of physical binding. Mass spectrometry-based versions of CETSA (MS-CETSA or PISA) can provide a proteome-wide view of target engagement.[8][18]
Q5: What are the best negative controls for a this compound experiment?
A5: A proper negative control is essential to rule out non-specific or off-target effects. The ideal negative control would be a structurally similar analog of this compound that is known to be inactive against eIF4A. If such a compound is unavailable, using lower, non-lethal concentrations of this compound can help distinguish between specific translational inhibition and general cellular toxicity. Additionally, comparing results to other translation inhibitors with different mechanisms of action can provide valuable context.
Q6: How can "omics" approaches help differentiate on- and off-target effects?
A6: Global "omics" analyses are powerful for distinguishing downstream effects.
-
Transcriptomics (RNA-Seq): By comparing the gene expression profiles of wild-type versus this compound-resistant eIF4A mutant cells treated with the compound, you can identify which transcriptional changes are dependent on eIF4A inhibition.
-
Proteomics/Translatomics (Ribosome Profiling, Mass Spectrometry): These techniques can reveal precisely which mRNAs are translationally repressed by this compound.[19][20] Comparing the translatomes of wild-type and resistant mutant cells provides a definitive signature of on-target activity. Quantitative proteomics can also identify changes in protein abundance that are downstream of eIF4A inhibition.[21]
Key Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of this compound-Resistant eIF4A1 Cell Lines
Principle: This protocol uses CRISPR/Cas9 technology to introduce a specific point mutation (e.g., F163L) into the endogenous EIF4A1 gene.[][23][24] Cells successfully edited to express the resistant eIF4A1 protein will show reduced sensitivity to this compound, allowing for the differentiation of on-target phenotypes.[14]
Methodology:
-
Design: Design a single guide RNA (sgRNA) targeting the genomic region of EIF4A1 that encodes Phenylalanine 163. Design a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation (TTC to TTG for F163L) flanked by homology arms.
-
Delivery: Co-transfect the host cell line with a plasmid expressing Cas9 nuclease, the designed sgRNA, and the ssODN repair template.
-
Selection & Screening: After transfection, select for cells that have incorporated the edit. This can be done by single-cell cloning followed by Sanger sequencing of the target locus to identify clones with the desired homozygous or heterozygous mutation.
-
Validation: Confirm the expression of the mutant eIF4A1 protein by Western blot. Functionally validate the resistance by treating the edited cells and wild-type control cells with a dose range of this compound and measuring cell viability. A rightward shift in the dose-response curve for the edited cells confirms resistance.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for eIF4A Target Engagement
Principle: CETSA leverages the principle that a protein becomes more thermally stable when bound to a ligand.[15][16] By heating cell lysates treated with this compound to various temperatures, one can observe a shift in the melting curve of eIF4A if the drug is bound.
Methodology:
-
Treatment: Treat intact cells with this compound or a vehicle control (e.g., DMSO) for a specified time. Alternatively, treat cell lysates directly.
-
Heating: Aliquot the cell lysate into different tubes and heat each aliquot to a specific temperature within a defined range (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.
-
Analysis: Collect the supernatant and analyze the amount of soluble eIF4A at each temperature point using Western blotting with an anti-eIF4A1 antibody.
-
Interpretation: Plot the percentage of soluble eIF4A against temperature. A shift of this "melting curve" to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Data Summary
Table 1: Summary of this compound's On-Target vs. Potential Off-Target Effects
| Target/Pathway | Effect | Method of Identification | Status | References |
| eIF4A1/2 | Inhibition of translation initiation by clamping protein to polypurine RNA | Biochemical assays, X-ray crystallography, genetic mutagenesis, CETSA | Primary On-Target | [4][5][6][25] |
| DDX3X | Inhibition of helicase activity | Affinity-based proteomics, functional assays | Secondary On-Target/Off-Target | [8][9] |
| HSF1 | Inhibition of activation | Reporter assays | Potential Off-Target or Downstream Effect | [3][12] |
| NF-κB | Inhibition of activation | Reporter assays | Potential Off-Target or Downstream Effect | [12] |
| ATM/ATR Pathway | Activation leading to Cdc25A degradation | Western blot, cell cycle analysis | Likely Downstream Effect | [10][13] |
| Prohibitins (PHB1/2) | Inhibition | Biochemical assays | Potential Off-Target | [10] |
Table 2: Comparison of Key Experimental Approaches for Target Validation
| Method | Primary Question Answered | Advantages | Disadvantages |
| CRISPR/Cas9 Gene Editing | Is a cellular phenotype dependent on the drug-target interaction? | Provides definitive genetic evidence for on-target effects in a cellular context.[23][26] | Can be time-consuming to generate and validate cell lines; potential for CRISPR off-target edits. |
| Cellular Thermal Shift Assay (CETSA) | Does the drug physically bind to the target protein in cells? | Directly measures target engagement in a native-like environment without requiring labels.[16][18] | Western blot-based CETSA is low-throughput; MS-CETSA requires specialized equipment and expertise. |
| Omics (Proteomics, RNA-Seq) | What is the global cellular response to the drug, and which changes are target-dependent? | Provides an unbiased, system-wide view of drug action.[19][20] | Can be difficult to distinguish direct effects from downstream consequences without proper genetic controls. |
| Chemical Probes/Analogs | Is the effect specific to the active compound? | Helps rule out effects caused by the chemical scaffold itself. | Requires the synthesis and availability of suitable inactive analogs.[11] |
Visualizations
Caption: this compound's on-target mechanism involves clamping eIF4A on RNA.
Caption: A logical workflow for validating this compound's on-target effects.
Caption: Validating an on-target effect via genetic rescue experiment.
References
- 1. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of the alternative target for translation inhibitory antitumor drugs | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 10. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CETSA [cetsa.org]
- 16. pelagobio.com [pelagobio.com]
- 17. BioRender App [app.biorender.com]
- 18. One moment, please... [elrig.org]
- 19. Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PXD048247 - Quantitative Phosphoproteome Analysis of this compound A in Triple-negative Breast Cancer cells - OmicsDI [omicsdi.org]
- 23. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. selectscience.net [selectscience.net]
Technical Support Center: Rocaglamide and Potential for Drug-Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential for drug-drug interactions with rocaglamide. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of protein synthesis.[1] It targets the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[2] this compound clamps eIF4A onto polypurine sequences in messenger RNA (mRNA), which traps the initiation complex and blocks scanning ribosomes, thereby repressing the translation of specific mRNAs.[2][3] This leads to the downregulation of short-lived proteins crucial for cell cycle progression and survival, such as cyclins and anti-apoptotic proteins.
Q2: What is the known potential for this compound to have drug-drug interactions mediated by drug transporters?
A2: Current research suggests that this compound has a lower potential for drug-drug interactions mediated by the P-glycoprotein (P-gp/MDR1) transporter compared to its analog, silvestrol. Silvestrol is a known substrate of MDR1, which contributes to its poor oral bioavailability. In contrast, studies have shown that this compound is not sensitive to MDR1 inhibition, which likely contributes to its significantly higher oral bioavailability (approximately 50%). This suggests that co-administration of this compound with drugs that are inhibitors or inducers of P-gp is less likely to result in clinically significant interactions.
Q3: Is there any information on the potential for this compound to cause drug-drug interactions via cytochrome P450 (CYP) enzymes?
A3: Currently, there is a lack of publicly available data from in vitro or in vivo studies specifically investigating the potential of this compound to inhibit or induce major cytochrome P450 (CYP) enzymes. This represents a significant knowledge gap. Therefore, it is crucial for researchers to conduct their own assessments to determine if this compound is a substrate, inhibitor, or inducer of any CYP isoforms relevant to their experimental system or potential co-administered therapies.
Q4: My cells are showing unexpected resistance to this compound. What could be the cause?
A4: While this compound is not highly susceptible to MDR1-mediated resistance, other mechanisms could be at play. One possibility is the presence of mutations in the this compound binding site on its target, eIF4A. Natural amino acid substitutions in eIF4A have been shown to confer resistance to this compound.[3] Researchers encountering unexpected resistance may consider sequencing the EIF4A1 gene in their cell lines to check for such mutations.
Troubleshooting Guides
Problem: Inconsistent results in this compound efficacy studies.
| Possible Cause | Troubleshooting Step |
| Cell Line Variability | Confirm the expression level of eIF4A in your cell lines. Variations in target expression can lead to different sensitivities. |
| Drug Transporter Activity | Although this compound is not a strong MDR1 substrate, consider the expression and activity of other efflux transporters in your cell model. |
| Compound Stability | Ensure proper storage and handling of this compound solutions to prevent degradation. Prepare fresh dilutions for each experiment. |
| Off-Target Effects | At higher concentrations, off-target effects may contribute to cytotoxicity. Perform dose-response studies to identify the optimal concentration range for targeting eIF4A-dependent translation. |
Problem: Difficulty in assessing potential drug-drug interactions in vitro.
| Experimental Challenge | Recommended Approach |
| No available data on CYP450 interactions | Conduct a standard panel of in vitro CYP450 inhibition and induction assays using human liver microsomes or recombinant CYP enzymes. This is a critical step to de-risk potential clinical applications. |
| Choosing the right in vitro model | For transporter interaction studies, use cell lines overexpressing specific transporters of interest (e.g., P-gp, BCRP, OATPs) to assess this compound's potential as a substrate or inhibitor. |
| Interpreting in vitro data | Compare the obtained IC50 (for inhibition) or EC50/Emax (for induction) values to the expected in vivo concentrations of this compound to predict the likelihood of clinically relevant drug-drug interactions. |
Data Summary
Table 1: Summary of this compound's Interaction with P-glycoprotein (MDR1)
| Compound | MDR1 Substrate | Oral Bioavailability | Implication for Drug-Drug Interactions |
| This compound | No | ~50% | Lower potential for interactions with MDR1 inhibitors/inducers. |
| Silvestrol | Yes | <2% | High potential for interactions with MDR1 inhibitors/inducers. |
This table summarizes qualitative data from preclinical studies. Quantitative values for this compound's interaction with other transporters are not currently available.
Table 2: Key Signaling Pathways Affected by this compound
| Pathway | Effect of this compound | Key Mediators |
| Protein Translation | Inhibition | eIF4A |
| Cell Cycle | G1-S Phase Arrest | Downregulation of cyclins |
| Apoptosis | Induction | Activation of caspases |
| NF-κB Signaling | Inhibition | - |
| HSF1 Pathway | Inhibition | HSF1 |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric)
This protocol provides a general framework for assessing the inhibitory potential of this compound against major CYP450 isoforms.
-
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
CYP-specific fluorogenic probe substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4).
-
NADPH regenerating system.
-
Potassium phosphate (B84403) buffer (pH 7.4).
-
Positive control inhibitors for each CYP isoform.
-
96-well microplates (black, clear bottom).
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.
-
In a 96-well plate, add HLM or recombinant CYP enzyme, this compound (or positive control or vehicle), and the fluorogenic probe substrate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the optimized reaction time.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: P-glycoprotein (MDR1) Substrate Assessment using a Transwell Assay
This protocol can be used to confirm that this compound is not a significant substrate of P-gp.
-
Materials:
-
MDCKII cells stably transfected with the human MDR1 gene (MDCKII-MDR1) and parental MDCKII cells.
-
Transwell inserts (e.g., 0.4 µm pore size).
-
This compound.
-
A known P-gp substrate (e.g., digoxin) as a positive control.
-
A known P-gp inhibitor (e.g., verapamil) for validation.
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
LC-MS/MS for quantification of this compound.
-
-
Procedure:
-
Seed MDCKII and MDCKII-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Basal-to-Apical (B-A) Transport: Add this compound (or control substrate) to the basolateral chamber and fresh HBSS to the apical chamber.
-
Apical-to-Basal (A-B) Transport: Add this compound (or control substrate) to the apical chamber and fresh HBSS to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
To confirm P-gp activity, perform the transport assay in the presence of a P-gp inhibitor.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both B-A and A-B directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
An efflux ratio close to 1 suggests that the compound is not a substrate of P-gp. An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.
-
Visualizations
Caption: this compound's mechanism of action targeting eIF4A to inhibit protein translation.
Caption: A logical workflow for assessing the drug-drug interaction potential of this compound.
References
Technical Support Center: Managing Rocaglamide-Induced Cell Cycle Arrest
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing rocaglamide-induced cell cycle arrest in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced cell cycle arrest?
A1: this compound induces cell cycle arrest primarily by inhibiting protein synthesis.[1][2] It specifically targets the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[3][4][5] this compound clamps eIF4A onto polypurine sequences within mRNAs, which stalls the 43S ribosome scanning process and inhibits translation initiation.[3][4] This leads to a rapid depletion of short-lived proteins crucial for cell cycle progression, such as Cdc25A.[2][6][7] The degradation of Cdc25A is mediated by the activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway, ultimately blocking the transition from the G1 to the S phase of the cell cycle.[1][6][7]
Q2: In which phase of the cell cycle does this compound typically induce arrest?
A2: this compound predominantly causes cell cycle arrest at the G1-S phase transition in cancer cells.[6][7] This is a direct consequence of the inhibition of translation of key proteins required for entry into the S phase.
Q3: What is a typical effective concentration range for this compound in cell culture experiments?
A3: this compound is a potent compound, with effective concentrations typically falling within the low nanomolar (nM) range.[1] For instance, the IC50 for heat shock factor 1 (HSF1) activation inhibition is approximately 50 nM.[8][9] In pancreatic cancer cell lines, a CC50 of 80 nM has been reported.[10] However, the optimal concentration is cell-line dependent and should be determined empirically by performing a dose-response curve.[11]
Q4: How long should I treat my cells with this compound to observe cell cycle arrest?
A4: The effects of this compound on cell viability and proliferation are time-dependent.[12][13] Significant cell cycle arrest can typically be observed after 24 to 72 hours of treatment.[12] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental goals.
Q5: Besides cell cycle arrest, what other cellular effects can be expected from this compound treatment?
A5: In addition to cell cycle arrest, this compound can induce apoptosis, particularly at higher concentrations or in combination with other agents like TRAIL.[8][10][14] It has also been shown to inhibit cancer cell migration and invasion.[15] Furthermore, this compound can inhibit the NF-κB and Ras-CRaf-MEK-ERK signaling pathways.[1][8]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound.
| Possible Cause | Troubleshooting Steps |
| Compound Solubility/Stability | This compound has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO to make a concentrated stock solution (e.g., 1-10 mM).[13] Prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.[13] When making working dilutions, add the stock solution to pre-warmed media and vortex to minimize precipitation.[13] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance. This can be due to mutations in the this compound binding site on eIF4A or upregulation of drug efflux pumps.[11] Consider sequencing the eIF4A1 gene to check for resistance-conferring mutations.[11] |
| Cell Seeding Density and Growth Phase | Ensure that cells are in the logarithmic growth phase at the time of treatment. Standardize the cell seeding density for all experiments, as this can influence the apparent IC50 value.[13] |
| Incorrect Incubation Time | The cytotoxic effects of this compound are time-dependent.[12][13] If the incubation time is too short, the full effect of the compound may not be observed. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
Problem 2: No significant cell cycle arrest is observed after treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | The concentration of this compound may be too low to induce a measurable effect. Perform a dose-response experiment with a wider range of concentrations to determine the optimal dose for your cell line. |
| Inappropriate Assay Timing | The timing of the cell cycle analysis may not be optimal. Cell cycle arrest is a dynamic process. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to identify the point of maximum arrest. |
| Cell Line Insensitivity | The chosen cell line may be insensitive to this compound-induced cell cycle arrest. This could be due to alterations in the ATM/ATR-Chk1/Chk2 checkpoint pathway or other compensatory mechanisms. Confirm target engagement by assessing the downstream effects of eIF4A inhibition, such as a decrease in the protein levels of short-lived oncoproteins like c-Myc or Mcl-1.[11] |
| Issues with Cell Cycle Analysis Protocol | Review your flow cytometry protocol for cell harvesting, fixation, and staining.[16][17][18] Ensure proper permeabilization for DNA-binding dyes like propidium (B1200493) iodide (PI). |
Data Presentation
Table 1: Reported IC50/CC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50/CC50 | Reference |
| PANC-1 | Pancreatic Cancer | Cell Viability | 80 nM | [10] |
| Various | General | HSF1 Inhibition | ~50 nM | [8][9] |
| 368T1, 482T1 | NSCLC | Proliferation (MTT) | 25-200 nM | [19] |
| ACHN | Renal Carcinoma | Cell Cycle Arrest | 1000 nM | [20] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[17]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: For adherent cells, aspirate the media, wash with PBS, and detach using trypsin-EDTA. For suspension cells, collect them directly. Transfer cells to a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17]
Protocol 2: Western Blotting for Cell Cycle-Related Proteins
Objective: To determine the expression levels of key cell cycle regulatory proteins (e.g., Cyclin D1, CDK4) following this compound treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Cyclin D1) diluted in blocking buffer overnight at 4°C.[21][22][23]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Caption: this compound's mechanism of inducing G1 cell cycle arrest.
Caption: Workflow for cell cycle analysis using flow cytometry.
Caption: Troubleshooting logic for lack of cell cycle arrest.
References
- 1. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints. | Sigma-Aldrich [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anticancer phytochemical this compound inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Rocaglamide vs. Silvestrol: A Comparative Efficacy Guide for Researchers
An objective analysis of two potent eIF4A inhibitors in cancer research, supported by experimental data and detailed protocols.
Introduction
Rocaglamide and Silvestrol (B610840), both belonging to the flavagline class of natural products isolated from plants of the Aglaia genus, have garnered significant attention in the scientific community for their potent anticancer properties.[1][2] Both compounds exert their primary mechanism of action through the inhibition of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase crucial for the initiation of protein synthesis.[3][4][5] By targeting eIF4A, this compound and Silvestrol selectively inhibit the translation of oncogenic proteins, leading to cell cycle arrest and apoptosis in various cancer cell lines. This guide provides a comprehensive comparison of the efficacy of this compound and Silvestrol, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows to aid researchers in drug development and cancer biology.
Mechanism of Action: Targeting the eIF4A Helicase
Both this compound and Silvestrol are potent inhibitors of eIF4A, a key component of the eIF4F complex which is responsible for unwinding the 5' untranslated regions (UTRs) of mRNAs to facilitate ribosome binding and translation initiation.[4][6] These compounds do not bind directly to the ATP-binding pocket of eIF4A but rather act as interfacial inhibitors, clamping eIF4A onto polypurine sequences within the mRNA.[4][7][8] This action creates a stable drug-protein-RNA complex that obstructs the scanning 43S preinitiation complex, thereby stalling translation.[4]
While sharing a core mechanism, subtle differences in their chemical structures, particularly the presence of a dioxanyl ring in Silvestrol, may contribute to variations in their potency and pharmacological properties.[9][10]
Below is a diagram illustrating the shared mechanism of action of this compound and Silvestrol.
Caption: Mechanism of action of this compound and Silvestrol.
Comparative Efficacy: In Vitro Studies
Numerous in vitro studies have demonstrated the potent cytotoxic and antiproliferative activities of both this compound and Silvestrol across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are commonly used to quantify and compare the efficacy of these compounds.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A549 | Lung Cancer | ~10 | [5] |
| HCT-8 | Colon Cancer | ~12 | [5] | |
| Jurkat | T-cell Leukemia | ~80 (for apoptosis) | [11] | |
| Various Sarcomas | Sarcoma | Comparable to Silvestrol | [9] | |
| Silvestrol | LNCaP | Prostate Cancer | 1-7 | [12] |
| U251 | Glioblastoma | 22.88 | [6] | |
| U87 | Glioblastoma | 13.15 | [6] | |
| CLL | Chronic Lymphocytic Leukemia | 6.9 | [13] | |
| 697 | B-cell Acute Lymphoblastic Leukemia | < 5.0 | [14] | |
| HT-29 | Colon Cancer | 0.7 | [15] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is a summary from multiple sources and should be interpreted in the context of the cited studies.
Based on the available data, Silvestrol generally exhibits greater potency, with IC50 values often in the low nanomolar to sub-nanomolar range, making it one of the most potent eIF4A inhibitors identified.[12][13][15] However, this compound and its derivatives have been noted for having more favorable drug-like properties, such as better oral bioavailability and a different toxicity profile, which are critical considerations for clinical development.[9][16]
Signaling Pathways and Downstream Effects
The inhibition of eIF4A by this compound and Silvestrol leads to the downregulation of short-lived oncoproteins that are critical for cancer cell survival and proliferation. This triggers a cascade of downstream effects, impacting several key signaling pathways.
-
Ras-CRaf-MEK-ERK Pathway: Both compounds have been shown to inhibit this pathway, which is frequently hyperactivated in many cancers and plays a central role in cell proliferation, differentiation, and survival.[17][18]
-
AKT/mTOR Pathway: Silvestrol has been demonstrated to inhibit the AKT/mTOR signaling cascade, a critical regulator of cell growth, proliferation, and metabolism.[6]
-
NF-κB Pathway: this compound is a potent inhibitor of NF-κB activation, a key transcription factor involved in inflammation and cancer.[5][19]
-
HSF1 Pathway: this compound also inhibits the activation of Heat Shock Factor 1 (HSF1), a transcription factor that promotes the survival of cancer cells under stress.[5][20]
The modulation of these pathways contributes to the induction of apoptosis, cell cycle arrest (primarily at the G2/M phase), and anti-angiogenic effects observed with both this compound and Silvestrol treatment.[3][17][18]
Caption: A typical workflow for determining IC50 values.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound or Silvestrol that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and Silvestrol stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and Silvestrol in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as vehicle controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To assess the effect of this compound or Silvestrol on the expression and phosphorylation status of key proteins in signaling pathways like AKT/mTOR and Ras-CRaf-MEK-ERK.
Materials:
-
Cancer cells treated with this compound or Silvestrol
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or Silvestrol for the desired time and concentration.
-
Lyse the cells with lysis buffer and collect the total protein lysate.
-
Quantify the protein concentration using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
Conclusion
Both this compound and Silvestrol are highly effective inhibitors of eIF4A with significant potential in cancer therapy. The available data suggests that while Silvestrol often demonstrates superior potency in in vitro settings, this compound and its analogs may possess more favorable pharmacokinetic profiles for clinical translation. The choice between these two compounds for further research and development will likely depend on the specific cancer type, the desired therapeutic window, and the overall drug development strategy. This guide provides a foundational comparison to assist researchers in making informed decisions for their future investigations into these promising anticancer agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic suppression of translation initiation modulates chemosensitivity in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ashpublications.org [ashpublications.org]
- 14. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | HSP | NF-κB | PERK | TargetMol [targetmol.com]
- 20. selleckchem.com [selleckchem.com]
Rocaglamide vs. Other eIF4A Inhibitors in Cancer Therapy: A Comparative Guide
A detailed analysis of the performance, mechanisms, and experimental validation of leading eIF4A inhibitors for researchers, scientists, and drug development professionals.
The eukaryotic initiation factor 4A (eIF4A) has emerged as a critical target in oncology. As a key component of the eIF4F translation initiation complex, this RNA helicase is essential for the translation of a subset of mRNAs, many of which encode oncoproteins that drive cancer progression. Consequently, the development of eIF4A inhibitors has become a promising therapeutic strategy. This guide provides a comprehensive comparison of Rocaglamide and other prominent eIF4A inhibitors—Silvestrol, Zotatifin (eFT226), and Pateamine A—supported by experimental data to inform preclinical and clinical research.
Mechanism of Action: A Tale of Clamps and Sequestration
While all four compounds target eIF4A, their precise mechanisms of action exhibit subtle yet significant differences.
This compound and Silvestrol , both belonging to the rocaglate class of natural products, function as interfacial inhibitors. They bind to eIF4A and "clamp" it onto polypurine sequences within the 5' untranslated regions (5'-UTRs) of specific mRNAs. This creates a stable drug-eIF4A-mRNA ternary complex, which acts as a steric barrier, impeding the scanning of the 43S preinitiation complex and thereby stalling translation initiation. This selective inhibition disproportionately affects the synthesis of potent, short-lived oncoproteins such as MYC, MCL1, and various cyclins, which are often overexpressed in cancer cells.
Zotatifin (eFT226) , a synthetic rocaglate derivative, shares this clamping mechanism. It promotes the binding of eIF4A to specific polypurine motifs in the 5'-UTRs of target mRNAs, effectively converting eIF4A into a sequence-specific translational repressor.[1][2]
Pateamine A , a marine natural product, also targets eIF4A but with a different nuance. It enhances the binding of eIF4A to RNA, but not in a sequence-specific manner like the rocaglates. This leads to the sequestration of eIF4A, making it unavailable for the formation of the functional eIF4F complex and thus inhibiting cap-dependent translation initiation globally.
dot
Data Presentation: Quantitative Comparison of eIF4A Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound, Silvestrol, Zotatifin, and Pateamine A derivatives against various cancer types.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative activity of these compounds, often in the low nanomolar range.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound | Leukemia | MONO-MAC-6 | 0.004 | [3] |
| Melanoma | MEL-JUSO | 0.013 | [3] | |
| Breast Cancer | MDA-MB-231 | ~9 | [3] | |
| Heat Shock Reporter | - | ~50 | [4] | |
| Silvestrol | Colon Cancer | HT-29 | ~0.7 | [5] |
| Prostate Cancer | PC-3 | ~2.7 | [5] | |
| Acute Myeloid Leukemia | MV4-11 | 2.7 | [6] | |
| Chronic Lymphocytic Leukemia | Primary CLL cells | 6.9 | [7] | |
| Lung Cancer | A549 | 9.42 | [8] | |
| Hepatocellular Carcinoma | Various | 12.5 - 86 | [9] | |
| Zotatifin (eFT226) | General (eIF4A binding) | - | 2 | [10][11] |
| B-cell Lymphoma | Various | 3 - 11.2 | [12] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | <15 (GI50) | [12][13] | |
| Triple-Negative Breast Cancer (murine) | 4T1 | ~8 | [13] | |
| Pateamine A Derivative (DMDA-PatA) | Various Cancers | 32 human cell lines | sub-nanomolar to low nanomolar | [5][14] |
In Vivo Efficacy: Xenograft Models
Preclinical studies in animal models further underscore the anti-tumor potential of these eIF4A inhibitors.
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Multiple Myeloma (U266 xenograft) | Immunodeficient Mice | Not Specified | Overcame TRAIL-resistance and significantly increased anti-tumor efficacy. | [1] |
| Acute T-Cell Leukemia (Molt-4 xenograft) | Immunodeficient Mice | Not Specified | Significantly increased anti-tumor efficacy. | [1] | |
| Hepatocellular Carcinoma (Huh-7 xenograft) | SCID Mice | Not Specified | Markedly inhibited tumor growth. | ||
| Silvestrol | Acute Lymphoblastic Leukemia (697 xenograft) | SCID Mice | 1.5 mg/kg, i.p., every other day | Significantly extended survival. | [7] |
| Hepatocellular Carcinoma (orthotopic xenograft) | Nude Mice | 0.4 mg/kg | Improved survival of tumor-bearing mice. | [9] | |
| Acute Myeloid Leukemia (MV4-11 xenograft) | Mice | Not Specified | Median survival of 63 days vs. 39 days for control. | [6] | |
| Zotatifin (eFT226) | B-cell Lymphoma Xenografts | Mice | 0.001 - 1 mg/kg | Inhibited tumor growth and was well-tolerated. | [12] |
| Triple-Negative Breast Cancer (4T1-526 mammary fat pad) | Murine | 0.5 mg/kg, P.O. | Significantly impaired tumor growth. | [13] | |
| ER+ Breast Cancer Xenografts | Mice | Combination with fulvestrant | Enhanced tumor growth inhibition. | [13] | |
| Pateamine A Derivative (DMDA-PatA) | Melanoma (LOX and MDA-MB-435 xenografts) | Nude Mice | Indicated concentrations | Showed potent anticancer activity, including significant tumor regressions. | [5][7] |
| Colon Cancer (DLD-1 xenograft) | Nude Mice | Indicated concentrations | Demonstrated in vivo anticancer activity. | [5] | |
| Non-Small Cell Lung Cancer (H522-T1 xenograft) | Nude Mice | Indicated concentrations | Demonstrated in vivo anticancer activity. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings. Below are summarized protocols for key experiments used to evaluate eIF4A inhibitors.
Polysome Profiling for Assessing Translation Inhibition
This technique separates mRNAs based on the number of bound ribosomes, allowing for an assessment of translational activity.
dot
Detailed Steps:
-
Cell Culture and Treatment: Plate cells and treat with the desired concentration of the eIF4A inhibitor or vehicle control for the specified duration. Prior to harvesting, add a translation elongation inhibitor like cycloheximide (typically 100 µg/mL) for a short period (e.g., 5-10 minutes) to "freeze" ribosomes on the mRNA.
-
Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse the cells in a lysis buffer containing detergents (e.g., Triton X-100, deoxycholate), salts, cycloheximide, and RNase inhibitors to preserve the integrity of the polysomes.
-
Sucrose Gradient Ultracentrifugation: Carefully layer the cell lysate onto a pre-formed linear sucrose gradient (e.g., 10-50% or 15-40%) in an ultracentrifuge tube. Centrifuge at high speed (e.g., >100,000 x g) for several hours at 4°C. This separates the cellular components by size, with individual ribosomal subunits, monosomes, and progressively larger polysomes sedimenting further down the gradient.
-
Fractionation and Profile Generation: After centrifugation, the gradient is fractionated from top to bottom. The RNA content in the fractions is continuously monitored by measuring the absorbance at 260 nm, which generates a polysome profile. The profile shows peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and the polysomes.
-
RNA Isolation and Analysis: Isolate RNA from the collected fractions. The distribution of a specific mRNA across the gradient can then be analyzed by quantitative reverse transcription PCR (qRT-PCR) to determine its translational status. A shift of an mRNA from the polysome fractions to the monosome or sub-ribosomal fractions upon inhibitor treatment indicates a reduction in its translation initiation.
Dual-Luciferase Reporter Assay for eIF4A Activity
This assay is used to assess the inhibitor's effect on cap-dependent versus internal ribosome entry site (IRES)-mediated translation, the former being eIF4A-dependent.
Methodology:
-
Plasmid Construct: A bicistronic reporter plasmid is used. This plasmid contains two reporter genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), on the same mRNA transcript. The first cistron (e.g., RLuc) is translated via a cap-dependent mechanism, which requires eIF4A. The second cistron (e.g., FLuc) is translated via an eIF4A-independent mechanism, such as an IRES element from a virus like HCV.
-
Cell Transfection and Treatment: Transfect the reporter plasmid into the desired cell line. After allowing for expression of the reporter genes, treat the cells with various concentrations of the eIF4A inhibitor or a vehicle control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both Renilla and Firefly luciferases using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The activity of the cap-dependent reporter (RLuc) is normalized to the activity of the IRES-dependent reporter (FLuc). A selective decrease in the RLuc/FLuc ratio upon treatment with the inhibitor indicates specific inhibition of eIF4A-dependent translation.
Conclusion
This compound and its analogs, Silvestrol and Zotatifin, along with the distinct marine natural product Pateamine A, represent a powerful class of anti-cancer agents that target the fundamental process of protein synthesis. Their ability to selectively inhibit the translation of oncoproteins provides a unique therapeutic window. The quantitative data presented in this guide highlights their low nanomolar potency and significant in vivo efficacy across a range of cancer models. For researchers and drug developers, understanding the nuances in their mechanisms of action and having access to robust experimental protocols are crucial for advancing these promising compounds through the therapeutic pipeline. The continued investigation of eIF4A inhibitors holds great promise for the future of cancer therapy.
References
- 1. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potent in vitro and in vivo anticancer activities of des-methyl, des-amino pateamine A, a synthetic analogue of marine natural product pateamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Potent in vitro and in vivo anticancer activities of des-methyl, des-amino pateamine A, a synthetic analogue of marine natural product pateamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Synthesis of this compound Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Second-generation derivatives of the eukaryotic translation initiation inhibitor pateamine A targeting eIF4A as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing the Effects of Rocaglates on Energy Metabolism and Immune Modulation on Cells of the Human Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
Validating eIF4A as the Primary Target of Rocaglamide In Vivo: A Comparative Guide
The eukaryotic translation initiation factor 4A (eIF4A) has emerged as a critical target in oncology due to its role in regulating the synthesis of oncoproteins that drive cancer progression. Rocaglamides, a class of natural products, are potent inhibitors of eIF4A. Validating that eIF4A is the primary in vivo target of these compounds is crucial for their clinical development. This guide provides a comparative analysis of the experimental evidence and methodologies used to validate eIF4A as the primary target of Rocaglamide in vivo, and compares its performance with alternative eIF4A inhibitors.
Mechanism of Action: An Interfacial Clamp
Rocaglates, including this compound A (RocA), function as interfacial inhibitors.[1] They don't bind to eIF4A or RNA alone with high affinity, but rather stabilize the complex formed between eIF4A and specific polypurine sequences within the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs).[1][2] This creates a stable drug-eIF4A-mRNA ternary complex that acts as a roadblock, impeding the scanning of the 43S preinitiation complex and thereby stalling translation initiation.[1][2] This selective inhibition disproportionately affects the production of short-lived, potent oncoproteins such as MYC and MCL1, which are often overexpressed in cancer cells.[1][3] The crystal structure of the human eIF4A1 in complex with an ATP analog, this compound A, and a polypurine RNA reveals that RocA targets a "bi-molecular cavity" formed by both the protein and a bent pair of purines in the RNA.[4][5]
dot
Caption: Mechanism of eIF4A Inhibition by this compound.
In Vivo Target Validation: Genetic and Pharmacological Approaches
Confirming that the anti-tumor effects of this compound are a direct result of eIF4A inhibition in a complex living system is paramount. Several key experimental strategies are employed for this validation.
Genetic Complementation: A powerful method for in vivo target validation involves the use of drug-resistant mutants.[6] CRISPR/Cas9-mediated gene editing has been used to introduce a specific mutation in the eIF4A1 gene (F163L) that confers resistance to Rocaglates.[6][7] Cells expressing this mutant eIF4A1 are significantly less sensitive to the cytotoxic effects of this compound.[7] When these resistant cells are used in xenograft models, the tumors fail to respond to this compound treatment, providing strong genetic evidence that eIF4A1 is the primary target responsible for its anti-tumor activity in vivo.[6]
Pharmacodynamic (PD) Biomarkers: Target engagement and downstream pathway modulation can be assessed by measuring the levels of key proteins whose synthesis is dependent on eIF4A activity. This compound treatment has been shown to selectively repress the translation of oncoproteins like MYC, MCL1, and various cyclins.[1][3] Monitoring the levels of these proteins in tumor tissues from treated animals serves as a robust pharmacodynamic biomarker for this compound's on-target activity.
Cellular Thermal Shift Assay (CETSA): CETSA is a technique that can demonstrate direct target engagement in a cellular context. The principle is that drug binding stabilizes the target protein, leading to an increase in its thermal stability. This method can be adapted for in vivo use by treating animals with the compound, followed by tissue collection, heating, and analysis of soluble protein levels.[6] CETSA results are consistent with Rocaglates directly interacting with eIF4A in cells.[6]
dot
Caption: In Vivo Validation Workflow Using Resistant Mutants.
Comparison of eIF4A Inhibitors
This compound is part of a broader class of natural and synthetic compounds that target eIF4A. A comparison with other prominent inhibitors highlights the landscape of therapeutic strategies aimed at this target.
| Compound | Class/Origin | Mechanism of Action | In Vitro Potency (GI₅₀) | In Vivo Efficacy | Known Off-Targets | Citations |
| This compound A | Natural Product (Rocaglate) | Clamps eIF4A onto polypurine RNA sequences | Potent, comparable to Silvestrol | Significant tumor growth inhibition in sarcoma and lymphoma xenograft models. | DDX3 (lower affinity than eIF4A), Prohibitins (PHB) 1/2 | [1][8][9][10] |
| Silvestrol | Natural Product (Rocaglate) | Clamps eIF4A onto polypurine RNA sequences | 1-10 nM in various cancer cell lines | Potent anti-tumor activity in leukemia, lymphoma, and breast cancer models. | Similar to other rocaglates. | [9][11][12] |
| Zotatifin (eFT226) | Synthetic (Indazole derivative) | Clamps eIF4A onto polypurine RNA sequences | <15 nM in breast cancer cell lines | Blocks tumor growth in receptor tyrosine kinase-driven tumors. | Generally selective for eIF4A. | [9][13] |
| CR-1-31-B | Synthetic (Rocaglate) | Clamps eIF4A onto polypurine RNA sequences | ~8.5 nM in NIH/3T3 cells | Shows in vivo activity. | Not extensively reported, expected to be similar to other rocaglates. | [8][14] |
| Hippuristanol | Natural Product | Binds to the C-terminal domain of eIF4A, inhibiting RNA interaction. | Micromolar range | Tolerated in vivo with anti-tumor activity. | Selective for eIF4A over other DEAD-box helicases. | [2][15] |
| Pateamine A | Natural Product | Stabilizes RNA-bound eIF4A, depleting it from the eIF4F complex. | Nanomolar range | Tolerated in vivo with anti-tumor activity. | Not extensively reported. | [2][15] |
Potential Off-Targets
While substantial evidence points to eIF4A as the primary target of this compound's anti-cancer activity, potential off-targets have been investigated. Rocaglamides have been reported to bind to prohibitins (PHB) 1 and 2, and also to another DEAD-box RNA helicase, DDX3.[6][8][10] However, the affinity for DDX3 is significantly lower than for eIF4A.[8] The use of this compound-resistant eIF4A1 mutants in providing a clear genetic link between eIF4A1 inhibition and the anti-tumor properties of Rocaglates strongly supports eIF4A1 as the primary molecular target responsible for the observed efficacy.[6]
Experimental Protocols
CRISPR/Cas9-Mediated Generation of this compound-Resistant eIF4A1(F163L) Cells
-
Design and Synthesize sgRNA: Design a single guide RNA (sgRNA) targeting the region of the EIF4A1 gene corresponding to the Phenylalanine at position 163.
-
Design and Synthesize Repair Template: Create a single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired F163L mutation (TTC to TTG) flanked by homology arms.
-
Transfection: Co-transfect the target cancer cell line with a plasmid expressing Cas9 nuclease, the designed sgRNA, and the ssODN repair template.
-
Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Screening and Validation: Screen the resulting clones by PCR amplification of the target region followed by Sanger sequencing to identify clones with the correct F163L mutation.
-
Functional Validation: Confirm this compound resistance by treating the validated mutant clones and wild-type parental cells with increasing concentrations of this compound and performing a cell viability assay (e.g., MTT or CellTiter-Glo).
In Vivo Xenograft Efficacy Study
-
Cell Preparation: Harvest wild-type and eIF4A1(F163L) mutant cells during their exponential growth phase. Resuspend cells in a suitable medium (e.g., PBS mixed with Matrigel).
-
Animal Model: Use immunocompromised mice (e.g., NSG or NOD/SCID).
-
Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups. Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blotting for pharmacodynamic markers).
Western Blotting for Pharmacodynamic Biomarkers
-
Tissue Lysis: Homogenize excised tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., MYC, MCL1, and a loading control like β-actin).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Conclusion
The validation of eIF4A as the primary in vivo target of this compound is supported by a robust body of evidence from genetic and pharmacological studies. The use of CRISPR/Cas9-engineered resistant mutants provides definitive proof that the anti-tumor efficacy of this compound is mediated through its interaction with eIF4A1.[6] While other eIF4A inhibitors with different binding modes and properties exist, Rocaglates remain a potent and well-validated class of compounds. This comprehensive validation is a critical step, providing a strong rationale for the continued development of this compound and its analogs as targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Translation Initiation by Synthetic Rocaglates for Treating MYC-driven Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR-Mediated Drug-Target Validation Reveals Selective Pharmacological Inhibition of the RNA Helicase, eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. benchchem.com [benchchem.com]
- 10. Identification of the alternative target for translation inhibitory antitumor drugs | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 11. benchchem.com [benchchem.com]
- 12. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rocaglamide Derivatives' Potency in Cancer Research
A deep dive into the structure-activity relationships of rocaglamide derivatives reveals key chemical modifications that dictate their potent anticancer and antiviral activities. This guide provides a comparative analysis of these compounds, supported by experimental data, to aid researchers and drug development professionals in the pursuit of novel therapeutics.
Rocaglamides, a class of natural products derived from plants of the Aglaia genus, have attracted significant attention for their profound biological effects, primarily as inhibitors of translation initiation.[1] These compounds exert their cytotoxic effects by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for unwinding mRNA secondary structures, thereby stalling protein synthesis—a process often dysregulated in cancer.[1][2] The unique cyclopenta[b]benzofuran core of rocaglamides serves as a scaffold for various chemical modifications, leading to a diverse family of derivatives with a wide range of potencies.[2] This comparative guide summarizes the cytotoxic activity of key this compound derivatives against various cancer cell lines, details the experimental protocols used for their evaluation, and visualizes the underlying molecular mechanism.
Potency Comparison of this compound Derivatives
The antiproliferative activity of this compound derivatives has been extensively evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the table below. This data highlights the structure-activity relationships within the this compound family, demonstrating how modifications to the core structure influence their anticancer efficacy. For instance, didesmethyl-rocaglamide often exhibits greater potency compared to other derivatives.[3][4]
| Derivative | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Didesmethyl-rocaglamide | MONO-MAC-6 (Leukemia) | 0.004 | Lacks methyl groups on the B-ring | [3] |
| MEL-JUSO (Melanoma) | 0.013 | [3] | ||
| ST8814 (MPNST) | ~0.005 (Comparable to Silvestrol) | [4] | ||
| This compound (Roc) | MPNST Cell Lines | Comparable to Silvestrol | Amide at C-2 | [1][4] |
| Silvestrol | LNCaP (Prostate Cancer) | Potent (nanomolar range) | Contains a dioxanyloxy group | [5][6] |
| MPNST Cell Lines | Potent (nanomolar range) | [4] | ||
| Amidino-rocaglate (CMLD012073) | NIH/3T3 | 0.01 | Imidazoline substituent | [1] |
| Rocaglate Acyl Sulfamide (Roc ASF) | Glioblastoma Stem Cells | Nanomolar range | C4'-bromination and C2-acyl sulfamoylation | [1][7] |
Experimental Protocols
The evaluation of the cytotoxic potency of this compound derivatives relies on standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the this compound derivatives or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Translation Inhibition Assay (Cell-Free)
This assay directly measures the ability of this compound derivatives to inhibit protein synthesis in a system devoid of intact cells.
Principle: An in vitro transcription/translation system (e.g., rabbit reticulocyte lysate) is programmed with a reporter mRNA (e.g., luciferase). The activity of the newly synthesized reporter protein is measured, which serves as a proxy for the efficiency of translation.
Protocol:
-
Reaction Setup: A reaction mixture containing the cell-free translation extract, amino acids, energy sources, and the reporter mRNA is prepared.
-
Compound Addition: The this compound derivatives are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration to allow for protein synthesis.
-
Activity Measurement: The activity of the synthesized reporter protein is quantified (e.g., luminescence for luciferase).
-
Data Analysis: The reporter activity is normalized to a vehicle control, and the concentration of the this compound derivative that inhibits translation by 50% (IC50) is determined.[1]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound derivatives inhibit the RNA helicase eIF4A, a key component of the translation initiation complex, thereby disrupting protein synthesis and downstream signaling pathways like the Ras-Raf-MEK-ERK pathway that are critical for cancer cell proliferation.[2]
Caption: A generalized workflow for determining the cytotoxicity of chemical compounds using the MTT assay.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure activity relationships of antiproliferative this compound derivatives from Aglaia species (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound Hydroxamates and Related Compounds as Eukaryotic Translation Inhibitors: Synthetic and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Cross-Validation of Rocaglamide's Anticancer Efficacy: A Comparative Guide
Introduction: Rocaglamide A (Roc-A), a natural compound belonging to the flavagline family, has emerged as a potent anticancer agent with activity demonstrated across a wide spectrum of cancer models. Isolated from plants of the Aglaia genus, it exhibits powerful antiproliferative, pro-apoptotic, and anti-metastatic properties, often at nanomolar concentrations.[1][2] This guide provides a comparative overview of this compound's anticancer effects, supported by experimental data from various in vitro and in vivo models, and details the methodologies used to validate its efficacy.
Mechanism of Action
This compound exerts its anticancer effects through several distinct molecular mechanisms. Primarily, it functions as an inhibitor of protein translation by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[3][4] this compound clamps eIF4A onto polypurine sequences within mRNA, stalling the translation initiation complex and selectively inhibiting the synthesis of proteins crucial for cancer cell proliferation and survival.[3][5]
Additionally, this compound has been shown to inhibit the Ras-CRaf-MEK-ERK signaling pathway by binding to prohibitins (PHB1 and PHB2), which prevents CRaf activation.[6][7] Further mechanisms include the inhibition of Rho GTPase activity, leading to reduced cancer cell migration, and the activation of cell cycle checkpoints.[8][9]
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on this compound's performance in various cancer models.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | IC50 Value | Key Findings |
| MDA-MB-231 | Breast Adenocarcinoma | MTT Assay | ~9 nM | Demonstrated time-dependent decrease in cell viability.[10] |
| RPMI-7951 | Skin Cancer | Cytotoxicity Assay | 0.002 µg/mL | High cytotoxic activity observed.[2] |
| PANC-1 | Pancreatic Cancer | CPE-based Screening | Not specified | Potent inhibition of a wide spectrum of pancreatic cancer cell lines.[11][12] |
| Various | General | HSF1 Inhibition Assay | ~50 nM | Potent and selective inhibition of heat shock factor 1 (HSF1) activation.[13] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosage & Administration | Key Findings | Reference |
| Pancreatic Cancer | Patient-Derived Xenograft (SCID mice) | 1.5 mg/kg, intraperitoneally, once per day | Significantly reduced tumor volume and increased survival rate with no noticeable toxicity. | [11][12] |
| Hepatocellular Carcinoma (Huh-7) | Xenograft (SCID mice) | Not specified | Markedly inhibited tumor growth. Treatment led to a 3-fold increase in apoptotic cells (TUNEL assay) and a 5-fold increase in cleaved caspase-3 staining compared to controls. | [14][15] |
Table 3: Anti-Metastatic Effects of this compound
| Cancer Model | Assay | Concentration | Key Quantitative Findings | Reference |
| Breast Cancer (MDA-MB-231) | Wound Healing Assay | 9 nM (IC50) | After 48h, cell migration was reduced to 7.3% in the treated group versus 17.4% in the control group. | [10] |
| Prostate, Breast, Kidney Cancers | Rho GTPase Activity Assay | 30 nM | Inhibited the activity of RhoA, Rac1, and Cdc42 by approximately 15% to 22%. | [8] |
| Pancreatic Cancer (PANC-1) | Soft Agar Colony Formation | 80 nM | Drastically reduced the ability of colony formation by more than 100-fold. | [12] |
Mandatory Visualizations
Signaling Pathway Diagrams
Figure 1: this compound inhibits translation by clamping eIF4A on mRNA.
Figure 2: this compound blocks the Raf-MEK-ERK pathway via Prohibitin.
Figure 3: this compound inhibits cell migration by suppressing Rho GTPases.
Experimental Workflow Diagram
Figure 4: General workflow for cross-validating an anticancer compound.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and calculate its IC50 value.[10][16]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) at a density of 5 x 10³ cells per well in 96-well plates and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 12.5 to 500 nM). Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: Add 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Discard the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes on a rotor in the dark.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[16]
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cancer cell migration.[10][17][18]
-
Cell Seeding: Seed cells in a 6- or 12-well plate at a density that ensures they form a confluent monolayer after 18-24 hours.
-
Scratch Creation: Once confluent, create a linear scratch in the monolayer using a sterile 200 µL pipette tip. For consistency, a second perpendicular scratch can be made.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replenish the wells with fresh medium containing this compound at the desired concentration (e.g., 9 nM) or vehicle control. To isolate migration from proliferation, a low dose of an anti-proliferative agent like Mitomycin-C can be added, or low-serum medium can be used.[19]
-
Imaging: Immediately capture images of the scratch at defined locations using a phase-contrast microscope (Time 0).
-
Incubation & Monitoring: Incubate the plate and capture images of the same locations at regular intervals (e.g., every 8, 24, and 48 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the width or area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to Time 0.
In Vivo Xenograft Study
This protocol evaluates the in vivo antitumor efficacy of this compound.[12][20][21]
-
Cell Preparation: Harvest cancer cells (e.g., PANC-1) and determine viability using a trypan blue exclusion assay. Resuspend the cells in a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject 1 x 10⁶ cells in 150-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth & Randomization: Monitor the mice until tumors reach a palpable size (e.g., 50-150 mm³). Randomize the animals into treatment and control groups.
-
Treatment: Administer this compound (e.g., 1.5 mg/kg) or vehicle control via the specified route (e.g., intraperitoneal injection) according to the treatment schedule (e.g., daily).
-
Monitoring: Measure tumor volume with digital calipers and record animal body weight two to three times weekly. Monitor for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach the predetermined size limit. Euthanize the mice and perform a final necropsy.
-
Analysis: Excise tumors, weigh them, and prepare them for downstream analysis such as immunohistochemistry or TUNEL staining.[20][21]
Apoptosis (TUNEL) Assay on Tissue Sections
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissue from xenograft studies.[22]
-
Sample Preparation: Fix excised tumor tissues in formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount them on slides.
-
Rehydration & Permeabilization: Deparaffinize and rehydrate the tissue sections. Permeabilize the cells by incubating with Proteinase K.
-
Quenching: Inactivate endogenous peroxidases by treating the sections with 3% H₂O₂ in methanol.
-
Labeling: Add the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled deoxynucleotides, to the sections. Incubate in a humidified chamber to allow the enzyme to label the 3'-OH ends of fragmented DNA.
-
Detection: Apply a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated nucleotides.
-
Visualization: Add a DAB (diaminobenzidine) substrate solution. The HRP enzyme will catalyze a reaction that produces an insoluble brown precipitate at the site of DNA fragmentation.
-
Counterstaining: Counterstain the nuclei with a reagent like methyl green to visualize all cells.
-
Analysis: Visualize the slides under a microscope. Apoptotic nuclei will appear brown, while normal nuclei will be blue/green. Quantify the percentage of apoptotic cells.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. Hierarchical Virtual Screening Based on this compound Derivatives to Discover New Potential Anti-Skin Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The natural anticancer compounds rocaglamides inhibit the Raf-MEK-ERK pathway by targeting prohibitin 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anticancer phytochemical this compound inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anticancer phytochemical this compound inhibits Rho GTPase activity and cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Exploring Cell Migration Mechanisms in Cancer: From Wound Healing Assays to Cellular Automata Models [mdpi.com]
- 20. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Capan1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 22. TUNEL Assay Kit - HRP-DAB. DNA fragmentation / apoptosis (ab206386) | Abcam [abcam.com]
Rocaglamide's Preferential Targeting of Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rocaglamide, a natural product belonging to the flavagline class, has demonstrated significant promise as an anticancer agent due to its remarkable selectivity for cancer cells over non-malignant cells. This guide provides a comprehensive comparison of this compound's effects on cancerous and normal cells, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.
At a Glance: Superior Cytotoxicity Towards Cancer Cells
This compound exhibits a potent cytotoxic and anti-proliferative effect on a wide array of cancer cell lines, with IC50 and CC50 values typically in the low nanomolar range. In stark contrast, its impact on normal, non-transformed cells is significantly less pronounced, often requiring micromolar concentrations to achieve similar effects. This differential sensitivity translates to a favorable therapeutic index, a critical attribute for any potential anticancer therapeutic.
One study highlighted a therapeutic index of over 100, with a CC50 value of approximately 20 µM for normal primary pancreatic island cells, while the CC50 for pancreatic cancer cell lines ranged from 50 to 200 nM[1]. This demonstrates a clear window for therapeutic efficacy with potentially minimal side effects on healthy tissues.
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells
| Cell Type | Cell Line/Origin | Assay | IC50/CC50 Value | Source(s) |
| Cancer | Pancreatic Cancer Lines | CPE-based | 50 - 200 nM | [1] |
| Malignant Peripheral Nerve Sheath Tumor (MPNST) | Growth Inhibition | Low nM range | [2] | |
| Leukemia (Jurkat) | Proliferation | Low nM range | [3] | |
| Breast Adenocarcinoma (MDA-MB-231) | MTT | Time-dependent decrease in viability (50% at 24h, 25% at 48h) | [4] | |
| Hepatocellular Carcinoma (HepG2, Huh-7) | MTT | Dose-dependent growth inhibition | [5] | |
| Various Cancer Cell Lines | Cytotoxicity | nM range | [6][7] | |
| Normal | Primary Pancreatic Islet Cells | CPE-based | ~20 µM | [1] |
| Normal Bone Marrow Cells | Viability | Modest decrease in viability | [8] | |
| Proliferating Normal T Lymphocytes | Cell Cycle | No influence on cell cycle progression | [9] | |
| Normal Hematopoietic Cells | Viability | Minimal toxicity | [8] | |
| Normal Fibroblast (NIH-3T3) | Cell Migration | Tested for migration inhibition | [10] |
Unraveling the Mechanism of Selectivity: Key Signaling Pathways
The selective action of this compound is rooted in its distinct effects on cellular signaling pathways that are often dysregulated in cancer.
Inhibition of Translation Initiation: A Fatal Blow to Protein-Hungry Cancer Cells
This compound's primary mechanism of action involves the inhibition of protein synthesis. It targets the eukaryotic translation initiation factors eIF4A and the DEAD-box RNA helicase DDX3. This compound clamps these proteins onto polypurine sequences within the 5' untranslated regions of messenger RNAs (mRNAs), stalling the scanning of the pre-initiation complex and thereby inhibiting translation. Cancer cells, with their high proliferation rates and dependence on the constant synthesis of oncogenic proteins, are particularly vulnerable to this disruption.
References
- 1. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anticancer phytochemical this compound inhibits Rho GTPase activity and cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Rocaglamide's Antiviral Potential: A Comparative Analysis Against Other Broad-Spectrum Antivirals
For Immediate Release
[City, State] – [Date] – In the ongoing battle against viral diseases, the scientific community continues to seek out and evaluate novel broad-spectrum antiviral agents. Among the promising candidates are rocaglamides, a class of natural products that have demonstrated potent activity against a wide range of viruses. This guide provides a detailed comparison of the antiviral spectrum of rocaglamide and its analogs with other well-established broad-spectrum antivirals, supported by experimental data to inform researchers, scientists, and drug development professionals.
Rocaglamides, including compounds like Silvestrol (B610840) and the synthetic derivative CR-31-B, exert their antiviral effect through a unique mechanism: targeting the host cell's eukaryotic translation initiation factor 4A (eIF4A).[1][2] This protein is a crucial RNA helicase required for the translation of messenger RNA (mRNA) into proteins. By inhibiting eIF4A, rocaglamides can prevent the synthesis of viral proteins, thereby halting viral replication.[3] This host-targeting mechanism presents a high barrier to the development of viral resistance. In contrast, many other broad-spectrum antivirals, such as Remdesivir, Favipiravir, and Galidesivir (B1663889), directly target viral enzymes like RNA-dependent RNA polymerase (RdRp), which can be more susceptible to mutations leading to drug resistance.[4][5][6]
Comparative Antiviral Spectrum:
The following table summarizes the in vitro antiviral activity (EC50 values) of this compound and its analogs against a panel of viruses, compared to other prominent broad-spectrum antivirals. Lower EC50 values indicate higher potency.
| Antiviral Agent | Virus Family | Virus | Cell Line | EC50 (µM) | Reference(s) |
| This compound Analog: Silvestrol | Coronaviridae | MERS-CoV | MRC-5 | 0.0013 | [7][8] |
| HCoV-229E | MRC-5 | 0.003 | [7][8] | ||
| SARS-CoV-2 | Vero E6 | ~0.0018 (CR-31-B) | [6] | ||
| Picornaviridae | Poliovirus (PV) | MRC-5 | 0.02 | [1][7] | |
| Human Rhinovirus A1 (HRV A1) | MRC-5 | 0.1 | [1][7] | ||
| Filoviridae | Ebola Virus (EBOV) | Human Macrophages | Potent activity reported | [7] | |
| Flaviviridae | Zika Virus (ZIKV) | - | Potent activity reported | [2] | |
| Togaviridae | Chikungunya Virus (CHIKV) | - | ~0.005 | [2] | |
| Remdesivir | Coronaviridae | SARS-CoV-2 | Vero E6 | 0.77 | [5][9] |
| SARS-CoV | HAE | 0.069 | [5] | ||
| MERS-CoV | HAE | 0.074 | [5] | ||
| HCoV-229E | MRC-5 | 0.04 - 0.067 | [10][11] | ||
| Filoviridae | Ebola Virus (EBOV) | - | Potent activity reported | [5] | |
| Arenaviridae | Lassa Virus | HeLa | 1.48 | [5] | |
| Junin Virus | HeLa | 0.47 | [5] | ||
| Favipiravir | Orthomyxoviridae | Influenza A & B | - | Activity reported | [5] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | [5] | |
| Ribavirin | Coronaviridae | SARS-CoV-2 | Vero E6 | 109.5 | [5] |
| Galidesivir | Coronaviridae | SARS-CoV | Vero | >5.1 (SI) | [12] |
| MERS-CoV | Vero | >1.5 (SI) | [12] | ||
| Filoviridae | Ebola Virus (EBOV) | HeLa | 3 - 12 | [13] | |
| Marburg Virus (MARV) | HeLa | 3 - 12 | [13] | ||
| Arenaviridae | Lassa Virus (LASV) | Vero | 43.0 | [12] | |
| Junin Virus (JUNV) | Vero | 42.2 | [12] | ||
| Bunyaviridae | Rift Valley Fever Virus (RVFV) | Vero | 20.4 - 41.6 | [12] | |
| Umifenovir (Arbidol) | Coronaviridae | SARS-CoV-2 | Vero E6 | 15.37 - 28.0 | [14][15] |
| HCoV-229E | Vero E6 | 10.0 | [14][15] | ||
| HCoV-OC43 | Vero E6 | 9.0 | [14][15] | ||
| Flaviviridae | Zika Virus (ZIKV) | Vero | 10.57 - 12.09 | [16][17] | |
| West Nile Virus (WNV) | Vero | 18.78 - 19.16 | [16][17] | ||
| Tick-Borne Encephalitis Virus (TBEV) | Vero | 18.67 | [16] |
Experimental Protocols:
The data presented in this guide are derived from various in vitro antiviral assays. The following are detailed methodologies for the key experiments cited:
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced cell death.[18][19]
-
Cell Culture and Seeding: A monolayer of a susceptible cell line (e.g., Vero E6 for coronaviruses) is seeded into 96-well plates and incubated until confluent.[18]
-
Compound Preparation and Treatment: The antiviral compound is serially diluted to various concentrations in a suitable medium. The growth medium is removed from the cells, and the diluted compound is added to the wells.[20]
-
Virus Infection: A pre-titered virus stock is diluted to a specific Multiplicity of Infection (MOI), which is the ratio of infectious virus particles to the number of cells. The virus is then added to the wells containing the cells and the compound.[21]
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication and the development of significant CPE in the untreated virus control wells (typically 3-5 days).[21]
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay. A common method is staining with crystal violet, which stains the remaining adherent (viable) cells. The dye is then solubilized, and the absorbance is measured using a plate reader.[22]
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits 50% of the viral CPE, is calculated by non-linear regression analysis of the dose-response curve. The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is determined in parallel in uninfected cells. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.[23]
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
-
Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6- or 12-well plates.
-
Virus Adsorption and Compound Treatment: The cell monolayer is infected with a known number of plaque-forming units (PFU) of the virus for an adsorption period (e.g., 1 hour). After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the antiviral compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Plates are incubated for a period sufficient for plaque development (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.
-
Data Analysis: The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[24]
Virus Yield Reduction Assay
This assay directly measures the amount of infectious virus produced in the presence of an antiviral compound.[25][26]
-
Cell Infection and Compound Treatment: A confluent monolayer of cells is infected with the virus at a specific MOI in the presence of varying concentrations of the antiviral compound.[27]
-
Incubation: The infected cells are incubated for a single replication cycle of the virus (e.g., 24-48 hours).[26]
-
Harvesting of Virus Progeny: The supernatant and/or the cell lysate containing the newly produced virus particles is harvested.[26]
-
Titration of Virus Yield: The amount of infectious virus in the harvested samples is quantified by performing a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on a fresh monolayer of susceptible cells.[27]
-
Data Analysis: The viral titers from the treated samples are compared to the titer from the untreated control. The EC50 is the concentration of the compound that reduces the virus yield by 50%.[26]
Visualizing the Mechanisms:
To better understand the processes involved, the following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for in vitro antiviral testing.
Caption: this compound inhibits protein synthesis by targeting the eIF4A helicase.
Caption: General workflow for in vitro antiviral activity testing.
Conclusion:
This compound and its analogs demonstrate potent, broad-spectrum antiviral activity, particularly against a range of RNA viruses. Their unique host-targeting mechanism of inhibiting eIF4A-mediated translation offers a significant advantage in potentially overcoming viral resistance. The presented data highlights the low nanomolar to picomolar efficacy of rocaglamides against several viruses, positioning them as highly promising candidates for further preclinical and clinical development. This comparative guide serves as a valuable resource for the scientific community to assess the potential of this compound and its derivatives in the landscape of broad-spectrum antiviral therapies.
References
- 1. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Safety, Off-Target and Bioavailability Profile of the Antiviral Compound Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses | CoLab [colab.ws]
- 8. researchgate.net [researchgate.net]
- 9. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. researchgate.net [researchgate.net]
- 11. Rethinking Remdesivir: Synthesis, Antiviral Activity, and Pharmacokinetics of Oral Lipid Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. protocols.io [protocols.io]
- 24. Halogenated Rocaglate Derivatives: Pan-antiviral Agents against Hepatitis E Virus and Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 26. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. benchchem.com [benchchem.com]
Validating Rocaglamide-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of caspase assays for validating apoptosis induced by rocaglamide, a potent anti-cancer compound. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the underlying signaling pathways and experimental workflows.
This compound, a natural product derived from plants of the Aglaia genus, has demonstrated significant potential in cancer therapy. Its mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. A key hallmark of apoptosis is the activation of a family of proteases known as caspases. Validating the activation of these caspases is crucial for confirming the apoptotic effects of this compound. This guide explores the common caspase assays used for this purpose, presenting available quantitative data and detailed experimental protocols.
This compound and the Caspase Cascade
This compound can initiate apoptosis through both the intrinsic and extrinsic pathways, which converge on the activation of executioner caspases. The intrinsic pathway is often triggered by cellular stress and involves the activation of caspase-9 . The extrinsic pathway is initiated by external signals, such as the binding of ligands to death receptors, leading to the activation of caspase-8 . Both caspase-8 and caspase-9 can then activate the executioner caspases-3 and -7 , which are responsible for cleaving a broad range of cellular substrates, ultimately leading to the dismantling of the cell.[1][2]
Studies have shown that this compound can sensitize cancer cells to apoptosis inducers like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) by promoting the activation of caspase-8.[3][4] This is often achieved by inhibiting the synthesis of anti-apoptotic proteins like c-FLIP, which normally suppress caspase-8 activation.[3] Furthermore, this compound has been observed to induce apoptosis as a single agent in some cancer cell lines through the activation of caspase-3/7.
Comparative Analysis of this compound-Induced Caspase Activation
The following table summarizes quantitative data from studies investigating the effect of this compound on caspase activity in various cancer cell lines. It is important to note that experimental conditions such as this compound concentration, treatment duration, and the use of co-treatments can significantly influence the observed caspase activation.
| Cell Line | Treatment | Caspase(s) Assayed | Key Findings |
| Hepatocellular Carcinoma (HepG2 and Huh-7) | This compound + TRAIL | Caspase-8, Caspase-3 | Combined treatment significantly augmented TRAIL-induced cleavage and activation of caspase-8 and caspase-3.[3] |
| Renal Carcinoma (ACHN) | 100 nM this compound + 40 ng/mL TRAIL | Caspase-8, Caspase-3 | Sequential activation of caspase-8 followed by caspase-3 was observed, with a significant increase in activity over time compared to controls. |
| Pancreatic Cancer (PANC-1) | 80 nM this compound | Caspase-3/7 | Significant induction of caspase-3/7 activity was observed after 24 hours of treatment. |
| Breast Adenocarcinoma (MDA-MB-231) | 9 nM this compound | - | Treatment for 48 hours resulted in an increase in late apoptotic cells from 0.6% to 2.9%.[5][6] |
Experimental Protocols for Caspase Assays
Accurate validation of this compound-induced apoptosis relies on robust and well-executed caspase assays. Below are detailed protocols for commonly used luminescent, colorimetric, and fluorometric assays for key caspases.
Caspase-Glo® 3/7 Luminescent Assay
This assay provides a highly sensitive method to measure the activity of the executioner caspases-3 and -7.[7]
Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.[7]
Protocol:
-
Cell Culture and Treatment: Plate cells in a 96-well white-walled plate and treat with this compound at the desired concentrations and for the appropriate duration. Include untreated and vehicle-treated controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow the reagent to equilibrate to room temperature before use.[8]
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all experimental readings. Express the results as fold change in caspase activity relative to the untreated control.
Caspase-8 Colorimetric Assay
This assay provides a straightforward method for quantifying the activity of the initiator caspase-8.[9][10]
Principle: This assay is based on the cleavage of a colorimetric substrate, IETD-pNA (isoleucine-glutamic acid-threonine-aspartic acid-p-nitroaniline), by active caspase-8. The cleavage releases p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[10][11]
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for the luminescent assay.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed to pellet the cellular debris. The supernatant contains the cell lysate with active caspases.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare a 2X Reaction Buffer containing DTT (dithiothreitol).
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of the IETD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-8 activity by comparing the absorbance of the this compound-treated samples to the untreated control.
Caspase-9 Fluorometric Assay
This assay offers a sensitive method for measuring the activity of the initiator caspase-9.[12][13]
Principle: This assay utilizes a fluorogenic substrate, LEHD-AFC (leucine-glutamic acid-histidine-aspartic acid-7-amino-4-trifluoromethylcoumarin). In its uncleaved state, the substrate emits blue light. Upon cleavage by active caspase-9, the free AFC fluorophore is released, which emits a yellow-green fluorescence. The increase in this fluorescence is proportional to caspase-9 activity.[12]
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as previously described.
-
Cell Lysis: Prepare cell lysates as described for the colorimetric assay.
-
Assay Procedure:
-
In a 96-well black plate, add 50 µL of cell lysate to each well.
-
Prepare a 2X Reaction Buffer containing DTT.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of the LEHD-AFC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[12]
-
Data Analysis: Determine the fold-increase in caspase-9 activity by comparing the fluorescence of the this compound-treated samples to the untreated control.
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for caspase assays.
References
- 1. raybiotech.com [raybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound overcomes tumor necrosis factor-related apoptosis-inducing ligand resistance in hepatocellular carcinoma cells by attenuating the inhibition of caspase-8 through cellular FLICE-like-inhibitory protein downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the impact of Roclaglamide on MDA-MB-231 human breast adenocarcinoma cells by cell culture and molecular approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Caspase 3/7 Activity [protocols.io]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Caspase-8 Assay Kit (Colorimetric) (ab39700) | Abcam [abcam.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Caspase 9 Assay Kit (Fluorometric) (ab65607) | Abcam [abcam.com]
- 13. takarabio.com [takarabio.com]
Rocaglamide's Impact on eIF4A Helicase: A Comparative Analysis of In Vitro and In Vivo Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of rocaglamide on the eIF4A helicase in laboratory and whole-organism settings.
This compound, a natural compound belonging to the flavagline class, has garnered significant interest in the scientific community for its potent anti-cancer and anti-inflammatory properties. Its primary molecular target is the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase crucial for the initiation of protein synthesis. This guide provides a detailed comparison of this compound's effects on eIF4A helicase activity in controlled in vitro environments versus complex in vivo systems, supported by experimental data and protocols.
A key distinction in this compound's mechanism is that it does not function as a classical enzymatic inhibitor. Instead, it acts as a molecular "clamp," stabilizing the interaction between eIF4A and specific polypurine sequences within RNA strands.[1][2] This clamping action occurs in an ATP-independent manner and effectively sequesters eIF4A, preventing it from participating in the scanning process of the 43S preinitiation complex along the 5' untranslated region (UTR) of messenger RNAs (mRNAs).[1][2] This leads to a selective inhibition of translation, particularly of mRNAs with highly structured 5' UTRs or those containing the polypurine target sequences.
Quantitative Comparison of this compound's Effects
The following table summarizes the quantitative data on the effects of this compound and its analogs on eIF4A activity and cellular processes, both in vitro and in vivo. It is important to note that direct measurement of eIF4A helicase inhibition in vivo is technically challenging. Therefore, in vivo efficacy is typically assessed through downstream effects such as inhibition of protein synthesis and reduction in tumor growth.
| Parameter | Assay Type | Compound | Cell Line / Model | Result | Citation |
| In Vitro Data | |||||
| Cytotoxicity (IC50) | Sulforhodamine B (SRB) assay | Silvestrol | MG63.3 (osteosarcoma) | 4 nmol/L | [1] |
| Cytotoxicity (IC50) | Sulforhodamine B (SRB) assay | CR-1-31B | MG63.3 (osteosarcoma) | 8 nmol/L | [1] |
| In Vivo Data | |||||
| Global Translation Inhibition | Ribosome Profiling | This compound A | HEK 293 | Dose-dependent decrease with 0.03, 0.3, and 3 µM treatment | [2] |
| Tumor Growth Inhibition | Xenograft Model | This compound derivatives | NSG mice with AML xenografts | Significant reduction in tumor volume | [3] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound Action on eIF4A.
Caption: Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
In Vitro eIF4A RNA Helicase Assay (Fluorescence-Based)
This assay measures the ATP-dependent RNA unwinding activity of eIF4A.[4]
-
Materials:
-
Recombinant human eIF4A protein
-
This compound or its analog
-
Fluorescently labeled RNA duplex substrate (e.g., 5'-Cy3-labeled oligo annealed to a 3'-BHQ-labeled complementary oligo)
-
ATP solution
-
Helicase assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 2 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a reaction mixture in the helicase assay buffer containing the RNA duplex substrate at a final concentration of 10 nM.
-
Add varying concentrations of this compound to the wells, including a DMSO vehicle control.
-
Add recombinant eIF4A protein to a final concentration of 50 nM.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the helicase reaction by adding ATP to a final concentration of 2 mM.
-
Immediately monitor the increase in fluorescence intensity (excitation/emission for Cy3 are ~550/570 nm) in real-time at 37°C for 30-60 minutes. The unwinding of the duplex separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial rate of the reaction for each this compound concentration and plot the rates against the concentration to determine the IC50 value.[4]
-
Polysome Profiling
This technique assesses the effect of this compound on global mRNA translation by separating ribosomal subunits, monosomes, and polysomes.[2]
-
Materials:
-
Cultured cells treated with this compound or vehicle
-
Lysis buffer
-
Sucrose (B13894) solutions (10% and 50%)
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW41)
-
Gradient fractionation system with a UV detector
-
-
Procedure:
-
Treat cells with this compound for the desired time. Add cycloheximide (100 µg/mL) for 5-10 minutes before harvesting to arrest translation elongation.
-
Harvest and lyse the cells in a buffer containing cycloheximide.
-
Layer the cytoplasmic lysate onto a 10-50% linear sucrose gradient.
-
Centrifuge at high speed (e.g., 180,000 x g) for 2-3 hours at 4°C.
-
Fractionate the gradient while continuously monitoring the absorbance at 254 nm.
-
A decrease in the polysome-to-monosome (P/M) ratio in this compound-treated cells indicates an inhibition of translation initiation.[5]
-
Ribosome Profiling
Ribosome profiling provides a "snapshot" of all the ribosome positions on the transcriptome, allowing for a detailed analysis of translation at a global level.[2]
-
Materials:
-
Cultured cells treated with this compound or vehicle
-
Cycloheximide
-
Lysis and footprinting buffers
-
RNase I
-
Sucrose cushion or gradient
-
RNA ligation and reverse transcription reagents
-
Next-generation sequencing platform
-
-
Procedure:
-
Treat cells with this compound and arrest translation with cycloheximide.
-
Lyse cells and treat with RNase I to digest mRNA not protected by ribosomes.
-
Isolate ribosome-protected mRNA fragments (RPFs) by ultracentrifugation through a sucrose cushion or gradient.
-
Extract the RPFs and prepare a sequencing library. This involves ligating adapters to the 3' and 5' ends of the RPFs, followed by reverse transcription and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome to determine the ribosome occupancy on each mRNA. A decrease in ribosome footprints on specific mRNAs in this compound-treated cells indicates translational repression.[2]
-
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general workflow for assessing the anti-tumor activity of this compound derivatives in animal models.[3]
-
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line or patient-derived xenograft (PDX)
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Engraft tumor cells or PDX tissue into the mice.
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the this compound derivative or vehicle to the respective groups according to a predetermined schedule and route of administration (e.g., intraperitoneal, oral).
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: V = (Width² × Length)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the efficacy of the treatment versus the control.[3]
-
Conclusion
The study of this compound's effect on eIF4A helicase activity reveals a fascinating and complex mechanism of action that differs significantly between in vitro and in vivo settings. While in vitro assays are invaluable for elucidating the direct molecular interactions and providing quantitative measures of binding and inhibition, in vivo studies are essential for understanding the broader physiological consequences of these interactions, including effects on global protein synthesis, cell viability, and tumor progression. The data and protocols presented in this guide offer a robust framework for researchers to further investigate this promising class of therapeutic agents and their intricate relationship with the cellular translation machinery.
References
Rocaglamide's Clamp on the eIF4F Complex: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Rocaglamide and other prominent inhibitors of the eukaryotic initiation factor 4F (eIF4F) complex. We delve into their mechanisms of action, present supporting experimental data, and offer detailed experimental protocols to aid in the evaluation and selection of these compounds for research and therapeutic development.
The eIF4F complex, a critical orchestrator of cap-dependent translation initiation, is a key therapeutic target in oncology and other diseases characterized by dysregulated protein synthesis.[1][2] This complex comprises the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the DEAD-box RNA helicase eIF4A.[1][3] Among the inhibitors targeting this complex, this compound and its analogs have garnered significant attention for their unique mechanism of action.
Mechanism of Action: this compound's Molecular "Clamp"
This compound, a natural product derived from plants of the Aglaia genus, exhibits its potent anti-cancer activity by targeting the eIF4A subunit of the eIF4F complex.[4][5] Unlike inhibitors that simply block enzymatic activity, this compound acts as a molecular "clamp," stabilizing the interaction between eIF4A and specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs).[6][7][8] This drug-induced ternary complex of this compound-eIF4A-RNA creates a steric barrier that impedes the scanning of the 43S preinitiation complex, thereby selectively repressing the translation of a subset of mRNAs.[7][8] This unique mechanism of converting a general translation factor into a sequence-selective repressor sets this compound apart from many other translation inhibitors.[4][8]
Comparative Analysis of eIF4A Inhibitors
Several other small molecules have been identified that target the eIF4A helicase, each with distinct characteristics. This section compares this compound with other notable eIF4A inhibitors: Silvestrol (B610840), Zotatifin, and Pateamine A.
| Inhibitor | Chemical Class | Mechanism of Action | Key Features |
| This compound A (RocA) | Rocaglate (Flavagline) | Clamps eIF4A onto polypurine RNA sequences, inhibiting ribosome scanning.[7][9] | Sequence-selective translation repression; potent anti-cancer properties.[5][8] |
| Silvestrol | Rocaglate (Flavagline) | Similar to this compound, enhances the binding of eIF4A to mRNA, stalling the helicase.[4][10] | Potent antitumorigenic effects; also exhibits broad-spectrum antiviral activity.[10][11] |
| Zotatifin (eFT226) | Synthetic Small Molecule | Increases the affinity of eIF4A for specific polypurine motifs in 5'-UTRs, converting eIF4A into a sequence-specific repressor.[12][13] | Selective eIF4A inhibitor with demonstrated efficacy in models of receptor tyrosine kinase-driven tumors.[12] IC50 of 2 nM for promoting eIF4A binding to specific mRNA sequences.[13][14] |
| Pateamine A (PatA) | Marine Natural Product | Binds to eIF4A and enhances its enzymatic activities but inhibits its association with eIF4G, promoting a stable complex with eIF4B.[15] Stalls initiation complexes on mRNA.[15] | Potent antiproliferative and proapoptotic activity; its mechanism differs from the "clamping" action of rocaglates.[15][16] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the eIF4F signaling pathway, the mechanism of this compound action, and a typical experimental workflow for comparing eIF4F inhibitors.
Caption: The eIF4F signaling pathway is regulated by the PI3K/AKT/mTOR axis.
Caption: this compound clamps eIF4A onto polypurine RNA, blocking ribosome scanning.
Caption: A comparative experimental workflow for evaluating eIF4F inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare eIF4F inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for eIF4F Pathway Components
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against proteins of interest (e.g., phospho-4E-BP1, total 4E-BP1, eIF4E, eIF4G, eIF4A, and downstream targets like c-Myc and Cyclin D1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Ribosome Profiling
-
Cell Treatment and Lysis: Treat cells with the desired inhibitor. Lyse the cells in a buffer containing cycloheximide (B1669411) to arrest translating ribosomes.
-
Ribosome Footprinting: Treat the lysate with RNase I to digest mRNA not protected by ribosomes.
-
Ribosome Monosome Isolation: Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose (B13894) density gradient centrifugation.
-
Library Preparation: Extract the RNA footprints and prepare a sequencing library. This involves ligating adapters to the 3' and 5' ends of the RNA fragments, reverse transcription, and PCR amplification.
-
Sequencing and Data Analysis: Sequence the library using a next-generation sequencing platform. Align the reads to a reference genome or transcriptome to determine the density of ribosomes on each mRNA. Translational efficiency is calculated as the ratio of ribosome footprint reads to total mRNA reads for each gene.
Conclusion
This compound and other eIF4A inhibitors represent a promising class of therapeutics that target the fundamental process of protein synthesis. This compound's unique mechanism of clamping eIF4A onto specific mRNAs provides a high degree of selectivity and potency. Understanding the comparative advantages and distinct mechanisms of these inhibitors is crucial for their effective application in research and the development of novel cancer therapies. The experimental protocols and data presented in this guide offer a framework for the rigorous evaluation of these compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. TARGETING THE eIF4F TRANSLATION INITIATION COMPLEX: A CRITICAL NEXUS FOR CANCER DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic initiation factor 4F - Wikipedia [en.wikipedia.org]
- 4. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broad-spectrum antiviral activity of the eIF4A inhibitor silvestrol against corona- and picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Inhibition of eukaryotic translation initiation by the marine natural product pateamine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNA-mediated sequestration of the RNA helicase eIF4A by Pateamine A inhibits translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Rocaglamide-eIF4A-RNA Interface: A Comparative Guide to eIF4A Inhibitors
Rocaglamide and its derivatives have emerged as potent inhibitors of translation initiation, a critical process in protein synthesis frequently dysregulated in cancer. These molecules exert their effects by uniquely targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase. This guide provides a comparative analysis of this compound's binding mechanism and performance against other known eIF4A inhibitors, supported by experimental data, to aid researchers in drug development and molecular biology.
Rocaglates function as "interfacial inhibitors," effectively clamping the eIF4A protein onto specific polypurine-rich RNA sequences. This creates a stable ternary complex (eIF4A-rocaglamide-RNA) that acts as a roadblock for the scanning 43S pre-initiation complex, thereby stalling translation. This mechanism contrasts with other classes of eIF4A inhibitors, offering a distinct mode of action for therapeutic intervention.
Recent crystallographic studies have provided a high-resolution view of this interaction, revealing that this compound A (RocA) binds to a "bi-molecular cavity" formed at the interface of human eIF4A1 and a sharply bent pair of purine (B94841) residues in the RNA.[1][2][3][4] This confirms that the binding site is not on the protein alone but is cooperatively shaped by both eIF4A and its RNA substrate.
Comparative Performance of eIF4A Inhibitors
The efficacy of this compound and other eIF4A inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in functional assays and their dissociation constant (Kd) in binding assays. The following table summarizes key quantitative data for prominent eIF4A inhibitors.
| Compound Class | Compound Name | Mechanism of Action | IC50 / GI50 | Kd | Target Selectivity |
| Rocaglates | This compound A (RocA) | Clamps eIF4A onto polypurine RNA | ~50 nmol/L (translation inhibition)[5] | - | eIF4A1/2, DDX3X[6] |
| Silvestrol | Clamps eIF4A onto polypurine RNA | 13.15 - 22.88 nmol/L (cell viability)[7], ~50 nmol/L (translation inhibition)[5] | - | eIF4A1/2 | |
| Zotatifin (eFT226) | Clamps eIF4A onto polypurine RNA | 2 nM (eIF4A binding)[8][9], 3 - 11.2 nM (cell viability)[8] | 0.021 µM (in presence of RNA)[8] | eIF4A1 | |
| Pateamines | Pateamine A (PatA) | Stabilizes eIF4A:RNA interaction | ~1 nM (translation inhibition)[10] | - | eIF4A1/2/3 |
| Sterols | Hippuristanol | Prevents eIF4A-RNA interaction | - | - | eIF4A1/2 |
Experimental Methodologies
Understanding the experimental protocols used to characterize these inhibitors is crucial for interpreting the data and designing future studies.
Fluorescence Polarization (FP) Assay
This assay is a primary method for quantifying the binding of inhibitors to the eIF4A:RNA complex in real-time.
-
Principle: A fluorescently labeled RNA oligomer (e.g., FAM-labeled poly r(AG)8) is used. In its unbound state, the small RNA tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger eIF4A protein, and stabilization by a clamping inhibitor like this compound, the rotational speed of the complex decreases significantly, leading to a measurable increase in fluorescence polarization.[10][11]
-
Protocol Outline:
-
Recombinant eIF4A1 protein (e.g., 1.5 µM) is incubated with a FAM-labeled RNA probe (e.g., 10 nM) in a suitable binding buffer.[11]
-
A non-hydrolyzable ATP analog, such as AMPPNP (1 mM), is often included to lock eIF4A in an ATP-bound conformation.[11]
-
The inhibitor compound, dissolved in a solvent like DMSO, is added at varying concentrations.
-
The reaction mixture is incubated at room temperature for approximately 30 minutes in the dark to reach equilibrium.[11]
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[12]
-
The change in polarization is plotted against the inhibitor concentration to determine binding affinity (Kd) or IC50 values.
-
In Vitro Translation (IVT) Assay
IVT assays assess the functional consequence of eIF4A inhibition on protein synthesis.
-
Principle: Cell-free extracts, such as rabbit reticulocyte lysate (RRL) or Krebs-2 extracts, containing all the necessary components for translation are used to synthesize a reporter protein (e.g., luciferase) from a provided mRNA template.[13][14] The effect of an inhibitor on the amount of protein produced is then quantified. To distinguish between cap-dependent and cap-independent translation, bicistronic reporter mRNAs are often used, where one reporter is translated via a cap and the other via an Internal Ribosome Entry Site (IRES), such as that from the Hepatitis C Virus (HCV), which is eIF4A-independent.[13][15]
-
Protocol Outline:
-
Prepare a reaction mixture containing the cell-free extract, amino acids, energy source (ATP/GTP), and the reporter mRNA.
-
Add the eIF4A inhibitor at a range of concentrations. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).[14]
-
Stop the reaction and measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).
-
Plot the reporter activity against the inhibitor concentration to determine the IC50 for translation inhibition. A selective decrease in the cap-dependent reporter signal is expected for eIF4A-specific inhibitors.
-
Mutagenesis Studies
Mutagenesis is employed to identify specific amino acid residues in eIF4A that are critical for this compound binding.
-
Principle: By systematically introducing mutations into the eIF4A gene and observing the effect on inhibitor sensitivity, the key residues involved in the drug-protein interaction can be pinpointed. Resistance to the inhibitor's effects after a specific amino acid is changed provides strong evidence that this residue is part of the binding site.
-
Protocol Outline:
-
Yeast-based Screening: A randomly mutagenized pool of yeast expressing the eIF4A homolog (TIF1/2) is plated on media containing a lethal dose of a this compound derivative.[16][17]
-
Colonies that survive are selected, and their genomic DNA is sequenced to identify mutations in the eIF4A gene.[16]
-
Site-Directed Mutagenesis: Based on structural data or initial screening, specific amino acid residues in mammalian eIF4A1 are mutated (e.g., F163L).[17]
-
The mutant eIF4A protein is expressed and purified.
-
The activity of the mutant protein and its sensitivity to the inhibitor are then assessed using functional assays like the FP or IVT assays described above. Loss of inhibitor-induced RNA clamping or resistance to translation inhibition confirms the importance of the mutated residue in the binding interaction.[18]
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound Action on Translation Initiation.
Caption: Workflow for Confirming this compound's Binding Site.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic suppression of translation initiation modulates chemosensitivity in a mouse lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Translation Inhibitor this compound Targets a Bimolecular Cavity between eIF4A and Polypurine RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A double on the Rocs with a twist: this compound A targets multiple DEAD-box helicases to inhibit translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl pateamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Stimulation of mammalian translation initiation factor eIF4A activity by a small molecule inhibitor of eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence for a functionally relevant this compound binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Translation Inhibitor this compound Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Rocaglamide in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rocaglamide, a natural product belonging to the flavagline class of compounds, has garnered significant attention in preclinical cancer research for its potent and selective anti-tumor activities. This guide provides a comprehensive comparison of this compound's performance against cancer cells versus normal cells and in comparison to other therapeutic alternatives, supported by experimental data from various preclinical studies.
Quantitative Assessment of this compound's Therapeutic Index
The therapeutic index, a measure of a drug's safety and efficacy, is a critical parameter in preclinical evaluation. For this compound, this has been assessed by comparing its cytotoxicity (IC50 values) in cancer cell lines versus normal primary cells and by evaluating its anti-tumor efficacy and associated toxicity in animal models.
In Vitro Cytotoxicity: Cancer vs. Normal Cells
This compound consistently demonstrates a favorable therapeutic window, exhibiting high potency against a wide range of cancer cell lines at nanomolar concentrations while being significantly less toxic to normal, healthy cells.
| Cell Line Type | Cell Line Name | This compound IC50 | Normal Cell IC50 | Therapeutic Index (Approx.) | Reference |
| Pancreatic Cancer | PANC-1 | 50-200 nM | ~20 µM (Primary Pancreatic Islet Cells) | >100x | [1] |
| Pancreatic Cancer | Other Lines | 50-200 nM | ~20 µM (Primary Pancreatic Islet Cells) | >100x | [1] |
| Leukemic T-cells | Jurkat | Not Specified | No effect on cell cycle in normal proliferating T lymphocytes | High | [2] |
| Sarcoma | Various Lines | Comparable to Silvestrol | Not specified, but well-tolerated in vivo | High | [3][4] |
| Hepatocellular Carcinoma | HepG2, Huh-7 | Nanomolar concentrations | Not specified, but no apparent toxicity in vivo | High | [5] |
In Vivo Efficacy and Toxicity in Animal Models
Preclinical studies using xenograft mouse models have demonstrated this compound's ability to significantly inhibit tumor growth in vivo without causing noticeable toxicity.
| Cancer Model | Animal Model | Dosing Regimen | Efficacy | Toxicity Profile | Reference |
| Pancreatic Cancer (Patient-Derived Xenograft) | SCID Mice | 1.5 mg/kg, daily, intraperitoneally | Reduced tumor volume and increased survival rate. | No noticeable signs of discomfort or loss of body weight. | [1] |
| Sarcoma (Orthotopic MPNST CDX) | Mice | Not Specified (intraperitoneal or oral) | Potent anti-tumor effects. | No overt toxicity; did not induce pulmonary toxicity seen with Silvestrol. | [3] |
| Osteosarcoma & Ewing Sarcoma (PDX) | Mice | 3 mg/kg, every other day, intraperitoneally | Potent anti-tumor activity. | Well-tolerated, no significant changes in body weight. | [6] |
| Hepatocellular Carcinoma (Huh-7 Xenograft) | SCID Mice | Not Specified | Tumor volumes reduced to ~45% of control. | No reduction in body weight and no apparent signs of toxicity. | [5] |
Comparison with Alternative Therapies
This compound has been compared with other anti-cancer agents, demonstrating superior or distinct mechanisms of action.
| Compound | Cancer Model | Key Findings | Reference |
| Silvestrol | Sarcoma | This compound (Roc) and Didesmethylthis compound (B3182005) (DDR) have comparable growth-inhibitory activity to Silvestrol. However, this compound is not sensitive to MDR1 efflux and does not cause the pulmonary toxicity observed with Silvestrol in dogs. This compound also exhibits good oral bioavailability (50%). | [3][4] |
| Temsirolimus | Leukemia (M9-ENL cell line) | This compound was markedly more cytotoxic to leukemia cells than Temsirolimus. This compound also more effectively reduced levels of the oncoprotein Myc. The cytotoxic activity of this compound was stronger than the combination of Temsirolimus and Ribavirin. | [7] |
| TRAIL | Hepatocellular Carcinoma | This compound sensitizes TRAIL-resistant cancer cells to apoptosis by downregulating the anti-apoptotic protein c-FLIP. The combination of this compound and TRAIL induced apoptosis in ~55-57% of cells, a significantly greater effect than either agent alone. | [5] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, primarily by inhibiting protein synthesis.[8][9] It targets the translation initiation factor eIF4A, leading to the suppression of short-lived oncoproteins crucial for cancer cell proliferation and survival.[3][9]
Caption: this compound's multifaceted mechanism of action.
Experimental Workflow for Assessing In Vivo Efficacy
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDTX) mouse model.[1]
Caption: Workflow for in vivo efficacy testing of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the assessment of this compound.
Cell Viability (MTT) Assay for IC50 Determination
-
Objective: To measure the cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC50).[10]
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[10]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Methodology:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Caspase-Glo 3/7 Assay
-
Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1]
-
Methodology:
-
Plate cells in a 96-well plate and treat with this compound.
-
Add the Caspase-Glo 3/7 Reagent to each well, which contains a luminogenic caspase-3/7 substrate.
-
Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.
-
Measure the resulting luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[1]
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy and toxicity of this compound in a living organism.[1][11]
-
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., patient-derived tumor cells or a cell line) into the flank of immunocompromised mice (e.g., SCID or nude mice).[1]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle solution.[11]
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., every 2-4 days) and calculate tumor volume. Monitor the body weight of the mice as an indicator of general toxicity.[1][11]
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum allowable size, or a set number of days has passed). Survival may also be monitored.
-
Analysis: At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).[3] Compare tumor growth curves and survival rates between the treated and control groups using appropriate statistical methods.[11]
-
References
- 1. Chinese herb derived-Rocaglamide A is a potent inhibitor of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural anticancer compound this compound selectively inhibits the G1-S-phase transition in cancer cells through the ATM/ATR-mediated Chk1/2 cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting protein translation by this compound and didesmethylthis compound to treat MPNST and other sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Flavaglines target primitive leukemia cells and enhance anti-leukemia drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms and anti-cancer aspects of the medicinal phytochemicals rocaglamides (=flavaglines) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Rocaglamide
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Rocaglamide is paramount. This guide provides immediate and essential safety protocols, operational procedures for handling and disposal, and is designed to be a trusted resource for laboratory safety. This compound is a natural product with significant antineoplastic and cytotoxic properties, necessitating stringent handling procedures to minimize exposure risks.[1][2][3]
Hazard Identification and Safety Data Summary
This compound is classified as a hazardous substance. All personnel must be familiar with its Safety Data Sheet (SDS) before commencing any work.[4][5]
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[4] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[4] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[4] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect against exposure to this compound.[6] Given its cytotoxic nature, PPE suitable for handling chemotherapy drugs is required.[7][8]
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested nitrile gloves.[7][8][9] | Provides the greatest protection against permeation by cytotoxic drugs.[7][8] The outer glove should be worn over the gown cuff and changed immediately if contaminated.[8] |
| Gown | Disposable, long-sleeved, impervious gown.[8][10] | Protects skin and clothing from splashes and spills.[8][10] |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[6][10][11] | Protects eyes from splashes, aerosols, and airborne particles.[6][11] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosolization, such as when handling the powder form outside of a containment device.[8] | Prevents inhalation of hazardous particles.[8][10] |
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is crucial to ensure safety and environmental protection.
1. Preparation and Handling:
-
Designated Area: All work with this compound, especially handling of the solid form, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[5]
-
Weighing: To prevent aerosolization, weigh solid this compound in a ventilated balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. This compound is soluble in DMSO and Ethanol.[12][13]
2. Spill Management:
-
Immediate Action: In case of a spill, the area should be immediately secured to prevent the spread of contamination.[10][11]
-
PPE: Personnel involved in the cleanup must wear the full complement of PPE described above.[10][11]
-
Cleanup: Use a spill kit containing absorbent materials to contain and clean up the spill. All materials used for cleanup must be treated as cytotoxic waste.[10]
-
Decontamination: The spill area should be decontaminated according to established laboratory procedures for cytotoxic compounds.
3. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including gloves, labware, and absorbent materials, must be segregated as hazardous cytotoxic waste.[5][9] Do not mix with other laboratory waste streams.[9]
-
Solid Waste: Contaminated solid items like gloves and wipes should be double-bagged and placed in a designated, labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
Final Disposal: All this compound waste must be disposed of through an approved hazardous waste management service, following all institutional, local, and national regulations.[9]
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, emphasizing the integration of safety measures at each step.
References
- 1. This compound | C29H31NO7 | CID 331783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry and Biology of Rocaglamides (= Flavaglines) and Related Derivatives from Aglaia Species (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. web.uri.edu [web.uri.edu]
- 10. ipservices.care [ipservices.care]
- 11. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 12. selleckchem.com [selleckchem.com]
- 13. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
